Sutherlandin trans-p-coumarate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(E)-3-cyano-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO9/c21-8-7-13(10-28-16(24)6-3-12-1-4-14(23)5-2-12)11-29-20-19(27)18(26)17(25)15(9-22)30-20/h1-7,15,17-20,22-23,25-27H,9-11H2/b6-3+,13-7-/t15-,17-,18+,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEJUHBDYJVLND-DZXWJMGDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OCC(=CC#N)COC2C(C(C(C(O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)OC/C(=C/C#N)/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Sutherlandin 5-trans-p-coumarate: A Cyanogenic Glycoside from Sorbaria sorbifolia
Abstract
This technical guide provides a comprehensive overview of Sutherlandin 5-trans-p-coumarate, a naturally occurring cyanogenic glycoside. Contrary to initial hypotheses potentially linking it to the Fabaceae family due to its name, this document clarifies its true origin, discovery, and chemical nature. The primary natural source of this compound is identified as Sorbaria sorbifolia var. stellipila, a member of the Rosaceae family. This guide will delve into the discovery and structural elucidation of Sutherlandin 5-trans-p-coumarate, its physicochemical properties, and the methodologies for its isolation and characterization. Furthermore, we will explore its classification within the broader context of cyanogenic glycosides and discuss any known biological activities, providing a foundational resource for researchers, scientists, and drug development professionals interested in this unique natural product.
Introduction: Unraveling a Case of Mistaken Identity
The nomenclature of natural products can occasionally lead to intriguing paths of scientific inquiry. Such is the case with "Sutherlandin trans-p-coumarate." The name "Sutherlandin" is historically associated with a series of flavonol glycosides (Sutherlandins A-D) isolated from the well-known South African medicinal plant, Sutherlandia frutescens (now Lessertia frutescens). However, extensive phytochemical analysis of S. frutescens has not revealed the presence of a trans-p-coumarate derivative of these sutherlandins.
This guide clarifies a crucial distinction: Sutherlandin 5-trans-p-coumarate is not a flavonol glycoside and does not originate from Sutherlandia frutescens. Instead, it is a distinct cyanogenic glycoside discovered in the plant Sorbaria sorbifolia var. stellipila. This document serves to rectify this common point of confusion and provide a scientifically accurate resource on this compound.
Cyanogenic glycosides are a class of plant secondary metabolites that release hydrogen cyanide upon enzymatic hydrolysis. This mechanism is a key defense strategy for many plants against herbivores. The discovery of Sutherlandin 5-trans-p-coumarate adds to the chemical diversity of this important class of natural products.
Discovery and Natural Sources
The definitive discovery and characterization of Sutherlandin 5-trans-p-coumarate were reported in a study focused on the phytochemical investigation of Sorbaria sorbifolia (L.) A. Br. var. stellipila MAX., a plant belonging to the Rosaceae family.[1][2] This variety of Sorbaria sorbifolia, commonly known as false spiraea, is native to northeastern China, Korea, and Japan.[1][3]
The leaves and flowers of Sorbaria sorbifolia are known to contain cyanogenic glycosides, which contribute to the plant's toxicity.[4][5] The isolation of Sutherlandin 5-trans-p-coumarate from the aerial parts of this plant was a significant finding, expanding the knowledge of cyanogenic glycoside diversity within the Rosaceae family.[1]
Chemical Structure and Properties
Sutherlandin 5-trans-p-coumarate is structurally distinct from the flavonol glycosides found in Sutherlandia frutescens. It is a cyanogenic glycoside, and its structure was established through extensive spectroscopic analysis.[1]
Table 1: Physicochemical Properties of Sutherlandin 5-trans-p-coumarate
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₃NO₉ | PubChem |
| Molecular Weight | 421.41 g/mol | PubChem |
| IUPAC Name | [3-cyano-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]prop-2-enyl] 3-(4-hydroxyphenyl)prop-2-enoate | PubChem |
| Class | Cyanogenic Glycoside | [1] |
The structure consists of a cyanogenic aglycone linked to a glucose molecule, which is further esterified with a trans-p-coumaric acid moiety. The presence of the p-coumaroyl group is a notable feature that can influence the compound's polarity and potential biological interactions.
Experimental Protocols: Isolation and Characterization
The isolation and structural elucidation of Sutherlandin 5-trans-p-coumarate from Sorbaria sorbifolia var. stellipila involved a multi-step process. The following is a generalized workflow based on typical phytochemical isolation procedures for cyanogenic glycosides.
Extraction and Fractionation Workflow
Caption: Generalized workflow for the isolation of Sutherlandin 5-trans-p-coumarate.
Step-by-Step Methodology
-
Plant Material Collection and Preparation: Aerial parts of Sorbaria sorbifolia var. stellipila are collected, air-dried, and ground into a fine powder.
-
Extraction: The powdered plant material is extracted with methanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanol extract.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity.
-
Column Chromatography: The polar fractions (typically the ethyl acetate and/or n-butanol fractions) are subjected to column chromatography over silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents to further separate the components.
-
Preparative HPLC: Fractions showing the presence of the target compound (monitored by Thin Layer Chromatography) are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure Sutherlandin 5-trans-p-coumarate.
Structural Elucidation
The structure of the isolated compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) is used to determine the molecular weight and elemental composition of the compound.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are employed to determine the carbon-hydrogen framework of the molecule. 2D-NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons, confirming the structure of the cyanogenic glycoside and the position of the p-coumaroyl group.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy helps to identify functional groups present in the molecule, while UV spectroscopy provides information about the chromophores, such as the p-coumaroyl moiety.[1]
Biological Activity and Potential Applications
The biological activities of Sutherlandin 5-trans-p-coumarate have not been extensively studied. However, as a cyanogenic glycoside, its primary role in the plant is likely defensive. The release of hydrogen cyanide upon tissue damage is a potent deterrent to herbivores.
The presence of the trans-p-coumarate moiety is of interest, as p-coumaric acid and its esters are known to possess a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Further research is needed to determine if Sutherlandin 5-trans-p-coumarate exhibits any of these activities or if it has other unique pharmacological properties.
Conclusion and Future Directions
This technical guide has clarified the identity, natural source, and chemical nature of Sutherlandin 5-trans-p-coumarate. It is a cyanogenic glycoside from Sorbaria sorbifolia var. stellipila, and not a flavonol glycoside from Sutherlandia frutescens. This distinction is critical for accurate scientific discourse and future research.
Future research should focus on:
-
Comprehensive Biological Screening: Investigating the potential antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities of pure Sutherlandin 5-trans-p-coumarate.
-
Biosynthetic Pathway Elucidation: Studying the biosynthetic pathway of this compound in Sorbaria sorbifolia.
-
Comparative Phytochemical Studies: Analyzing other Sorbaria species for the presence of this and related cyanogenic glycosides.
By providing a clear and accurate foundation of knowledge, this guide aims to stimulate further investigation into this intriguing natural product.
References
- A new cyanogenic glycoside from Sorbaria sorbifolia var. stellipila. PubMed.
- A New Cyanogenic Glycoside from Sorbaria sorbifolia var. stellipila.
- Sorbaria sorbifolia - Useful Temper
- Sorbaria sorbifolia false spiraea PFAF Plant D
- Sorbaria sorbifolia var. stellipila Maxim. | Plants of the World Online | Kew Science.
- Cytotoxic Constituents of Sorbaria sorbifolia var. stellipila. Korea Science.
Sources
- 1. A new cyanogenic glycoside from Sorbaria sorbifolia var. stellipila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sorbaria sorbifolia var. stellipila Maxim. | Plants of the World Online | Kew Science [powo.science.kew.org]
- 4. temperate.theferns.info [temperate.theferns.info]
- 5. pfaf.org [pfaf.org]
An In-depth Technical Guide to Sutherlandin trans-p-coumarate: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sutherlandin trans-p-coumarate, a notable cyanogenic glycoside, has emerged as a molecule of interest within the scientific community. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological context. While research into its specific pharmacological activities is still developing, this document synthesizes the current understanding to support further investigation and potential applications in drug discovery and development.
Introduction
This compound (CAS No. 315236-68-1) is a natural product that has been identified in plant species such as Sorbaria sorbifolia.[1] Initially, its name suggested a potential link to the sutherlandins, a group of flavonoid glycosides found in the well-known medicinal plant Sutherlandia frutescens (Cancer Bush). However, structural elucidation has revealed it to be a distinct entity, a cyanogenic glycoside, which underscores the importance of precise chemical characterization in natural product research. This guide will delve into the technical details of this compound, providing a foundational resource for researchers.
Chemical Structure and Physicochemical Properties
The definitive chemical structure of this compound is crucial for understanding its potential interactions and activities.
Chemical Structure
The IUPAC name for this compound is [3-cyano-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]prop-2-enyl] 3-(4-hydroxyphenyl)prop-2-enoate.[1] Its molecular formula is C20H23NO9.[1]
Molecular Structure of this compound
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are computationally predicted and provide a basis for understanding its solubility, membrane permeability, and other characteristics relevant to drug development.
| Property | Value | Source |
| Molecular Weight | 421.4 g/mol | [1] |
| Molecular Formula | C20H23NO9 | [1] |
| XLogP3 | -0.4 | [1] |
| Hydrogen Bond Donor Count | 5 | [1] |
| Hydrogen Bond Acceptor Count | 10 | [1] |
| Rotatable Bond Count | 8 | [1] |
| Exact Mass | 421.13728131 Da | [1] |
| Topological Polar Surface Area | 170 Ų | [1] |
Biological Context and Potential Activities
While direct experimental evidence for the biological activity of isolated this compound is limited, insights can be drawn from the properties of its constituent parts and the plant from which similar compounds are derived.
Cyanogenic Glycosides
Cyanogenic glycosides are a class of natural plant toxins that can release hydrogen cyanide upon enzymatic hydrolysis. This property is a defense mechanism for the plant. However, various cyanogenic glycosides have also been investigated for their potential pharmacological effects, although their toxicity is a significant concern.
trans-p-Coumaric Acid
trans-p-Coumaric acid is a well-studied phenolic compound with a range of reported biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[2][3][4] The presence of this moiety in this compound suggests that it may contribute to the overall biological profile of the molecule.
Relationship to Sutherlandia frutescens
Although this compound itself has not been reported as a constituent of Sutherlandia frutescens, the plant is known to produce a variety of complex flavonoids and triterpenoids. The traditional use of Sutherlandia frutescens for a wide range of ailments points to a rich chemical diversity with significant biological potential. Further phytochemical analysis of this plant may yet reveal the presence of this or structurally related cyanogenic glycosides.
Experimental Protocols
General Isolation Protocol for Plant Glycosides
This protocol provides a general framework for the isolation of glycosides from plant material.
Step 1: Extraction
-
Sample Preparation: Air-dry or freeze-dry the plant material (e.g., leaves, stems) and grind into a fine powder.
-
Solvent Extraction: Macerate the powdered material in a polar solvent such as methanol or a methanol/water mixture at room temperature for 24-48 hours.
-
Filtration and Concentration: Filter the extract to remove solid plant material and concentrate the filtrate under reduced pressure using a rotary evaporator.
Step 2: Fractionation
-
Liquid-Liquid Partitioning: Resuspend the crude extract in water and partition sequentially with solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol). Glycosides are typically enriched in the more polar fractions (e.g., n-butanol).
Step 3: Chromatographic Purification
-
Column Chromatography: Subject the enriched fraction to column chromatography on silica gel or a reversed-phase C18 stationary phase.
-
Elution: Elute with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity.
-
Fraction Collection and Analysis: Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify fractions containing the target compound.
-
Final Purification: Pool the relevant fractions and perform further purification by preparative HPLC to obtain the pure compound.
Workflow for Natural Product Isolation
Caption: A generalized workflow for the isolation of a pure compound from a plant source.
Future Directions and Conclusion
This compound represents an intriguing natural product with a well-defined chemical structure but a largely unexplored biological profile. The presence of both a cyanogenic glycoside core and a trans-p-coumarate moiety suggests the potential for complex bioactivity.
Future research should focus on the following areas:
-
Isolation and Synthesis: Development of robust and scalable methods for the isolation of this compound from natural sources or its total chemical synthesis.
-
Biological Screening: Comprehensive in vitro and in vivo screening to elucidate its pharmacological activities, including but not limited to cytotoxic, anti-inflammatory, and antimicrobial effects.
-
Mechanism of Action Studies: Investigation of the molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.
-
Pharmacokinetic Profiling: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties to evaluate its potential as a drug candidate.
References
-
PubChem. Sutherlandin 5-trans-p-coumarate. [Link]
-
Acmec Biochemical. 315236-68-1[this compound]. [Link]
-
PubChem. Sutherlandin. [Link]
-
Acmec Biochemical. 315236-68-1[this compound]. [Link]
-
PubChem. PubChem. [Link]
-
FooDB. Showing Compound trans-p-Coumaric acid (FDB002594). [Link]
-
NIH. Spectroscopic (FT-IR, FT-Raman, 1H- and 13C-NMR), Theoretical and Microbiological Study of trans o-Coumaric Acid and Alkali Metal o-Coumarates. [Link]
-
HMDB. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). [Link]
-
NIH. Engineering a Pseudomonas taiwanensis 4-coumarate platform for production of para-hydroxy aromatics with high yield and specificity. [Link]
-
PubChem. 1-Phenyl-2-(piperidin-1-yl)ethyl 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate--hydrogen chloride (1/1). [Link]
-
PubChem. CID 2022. [Link]
-
PubMed. p-Coumaric acid and its conjugates: dietary sources, pharmacokinetic properties and biological activities. [Link]
-
PubChem. Sch772984. [Link]
-
ResearchGate. (PDF) p-Coumaric acid and its conjugates: Dietary sources, pharmacokinetic properties and biological activities. [Link]
-
NIH. Chemo-Enzymatic Synthesis and Biological Assessment of p-Coumarate Fatty Esters: New Antifungal Agents for Potential Plant Protection. [Link]
-
PubChem. 1-(4-Fluoro-phenyl)-4-(4-hydroxy-4-methyl-piperidin-1-yl)-butan-1-one hydrochloride. [Link]
-
PubChem. Pelargonidin. [Link]
-
PubChem. trans-5-O-(4-coumaroyl)-D-quinic acid. [Link]
-
Pharmaffiliates. CAS No : 479-20-9 | Chemical Name : Atranorin. [Link]
Sources
- 1. [3-Cyano-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]prop-2-enyl] 3-(4-hydroxyphenyl)prop-2-enoate | C20H23NO9 | CID 85171964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. p-Coumaric acid and its conjugates: dietary sources, pharmacokinetic properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemo-Enzymatic Synthesis and Biological Assessment of p-Coumarate Fatty Esters: New Antifungal Agents for Potential Plant Protection - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Sutherlandin Flavonol Glycosides: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for sutherlandins A, B, C, and D, a class of flavonol glycosides isolated from the medicinal plant Sutherlandia frutescens. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the analysis and characterization of natural products. We will delve into the mass spectrometry (MS) and nuclear magnetic resonance (NMR) data that are crucial for the structural elucidation of these complex molecules. While the topic of "Sutherlandin trans-p-coumarate" was initially proposed, a thorough review of the scientific literature indicates that the principal sutherlandins are characterized by a 3-hydroxy-3-methylglutaroyl (HMG) moiety, not a trans-p-coumarate ester. This guide will, therefore, focus on the accurately identified structures and provide a self-validating framework for their spectroscopic analysis.
Introduction: The Chemical Landscape of Sutherlandia frutescens
Sutherlandia frutescens (L.) R.Br., commonly known as the cancer bush, is a significant medicinal plant native to Southern Africa. Its traditional use in treating a wide array of ailments has prompted extensive phytochemical investigations. These studies have led to the isolation of a diverse range of secondary metabolites, including the sutherlandins. The structural characterization of these compounds is paramount for understanding their potential pharmacological activities and for the quality control of herbal preparations.
The sutherlandins are complex flavonoid glycosides. Their structural elucidation relies heavily on a combination of spectroscopic techniques, primarily mass spectrometry (MS) for molecular weight determination and fragmentation analysis, and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy for establishing the intricate connectivity of atoms and stereochemistry. This guide will present and interpret the key spectroscopic data for sutherlandins A-D.
Mass Spectrometry (MS) Analysis of Sutherlandins
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a powerful tool for determining the elemental composition and molecular weight of natural products. In the positive ion mode, sutherlandins typically form protonated molecules [M+H]⁺.
The molecular formulas and corresponding observed m/z values for the protonated molecules of sutherlandins A, B, C, and D are presented in Table 1. This data is fundamental for confirming the identity of these compounds in complex mixtures, such as plant extracts, and for guiding the subsequent interpretation of NMR data.[1]
Table 1: High-Resolution Mass Spectrometry Data for Sutherlandins A-D
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ |
| Sutherlandin A | C₃₂H₃₆O₂₀ | 741.1879 | 741.1862 |
| Sutherlandin B | C₃₂H₃₆O₂₀ | 741.1879 | 741.1857 |
| Sutherlandin C | C₃₁H₃₄O₁₉ | 725.1930 | 725.1900 |
| Sutherlandin D | C₃₁H₃₄O₁₉ | 725.1930 | 725.1913 |
Rationale for ESI-MS: Electrospray ionization is a soft ionization technique that is well-suited for the analysis of large, polar, and thermally labile molecules like flavonoid glycosides. It minimizes fragmentation during the ionization process, allowing for the clear observation of the molecular ion, which is crucial for accurate molecular weight determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Architecture
NMR spectroscopy is the cornerstone of structural elucidation for novel natural products. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and the determination of the molecule's connectivity. The following sections detail the NMR data for sutherlandins A-D, as reported by Fu et al. (2009) in methanol-d₄.[1]
The Flavonoid Aglycone
The core of the sutherlandins is a flavonoid aglycone, which is either quercetin (in sutherlandins A and C) or kaempferol (in sutherlandins B and D). The characteristic signals for these aglycones are readily identifiable in the ¹H and ¹³C NMR spectra.
The Glycosidic Linkages and Sugar Moieties
The sutherlandins possess a complex glycosidic substitution pattern. The interpretation of the anomeric proton signals in the ¹H NMR spectrum and the corresponding anomeric carbon signals in the ¹³C NMR spectrum is key to identifying the sugar units and their linkages.
The 3-Hydroxy-3-methylglutaroyl (HMG) Moiety
A defining feature of sutherlandins A-D is the presence of a 3-hydroxy-3-methylglutaroyl (HMG) ester. The signals corresponding to the methylene and methyl groups of this moiety are typically observed in the upfield region of the ¹H NMR spectrum.
Tabulated NMR Data
The detailed ¹H and ¹³C NMR spectroscopic data for sutherlandins A-D are presented in Tables 2 and 3, respectively. These tables provide a valuable reference for researchers working on the identification and characterization of these and related compounds.
Table 2: ¹H NMR Spectroscopic Data for Sutherlandins A-D (in CD₃OD, δ in ppm, J in Hz) [1]
| Position | Sutherlandin A | Sutherlandin B | Sutherlandin C | Sutherlandin D |
| Aglycone | ||||
| 6 | 6.21 (d, 2.0) | 6.21 (d, 2.0) | 6.21 (d, 2.0) | 6.21 (d, 2.0) |
| 8 | 6.41 (d, 2.0) | 6.41 (d, 2.0) | 6.41 (d, 2.0) | 6.41 (d, 2.0) |
| 2' | 7.68 (d, 2.2) | 8.05 (d, 8.8) | 7.67 (d, 2.1) | 8.05 (d, 8.8) |
| 5' | 6.89 (d, 8.5) | 6.92 (d, 8.8) | 6.89 (d, 8.5) | 6.92 (d, 8.8) |
| 6' | 7.61 (dd, 8.5, 2.2) | - | 7.61 (dd, 8.5, 2.1) | - |
| Sugars | ||||
| Glc-1'' | 5.24 (d, 7.6) | 5.24 (d, 7.6) | 5.24 (d, 7.6) | 5.24 (d, 7.6) |
| Xyl-1''' | 4.53 (d, 7.2) | 4.53 (d, 7.2) | - | - |
| Api-1'''' | 5.08 (d, 2.4) | 5.08 (d, 2.4) | 5.08 (d, 2.4) | 5.08 (d, 2.4) |
| HMG | ||||
| 2-CH₂ | 2.59 (d, 14.8), 2.73 (d, 14.8) | 2.59 (d, 14.8), 2.73 (d, 14.8) | 2.59 (d, 14.8), 2.73 (d, 14.8) | 2.59 (d, 14.8), 2.73 (d, 14.8) |
| 3-CH₃ | 1.33 (s) | 1.33 (s) | 1.33 (s) | 1.33 (s) |
| 4-CH₂ | 4.30 (d, 11.6), 4.45 (d, 11.6) | 4.30 (d, 11.6), 4.45 (d, 11.6) | 4.30 (d, 11.6), 4.45 (d, 11.6) | 4.30 (d, 11.6), 4.45 (d, 11.6) |
Table 3: ¹³C NMR Spectroscopic Data for Sutherlandins A-D (in CD₃OD, δ in ppm) [1]
| Position | Sutherlandin A | Sutherlandin B | Sutherlandin C | Sutherlandin D |
| Aglycone | ||||
| 2 | 158.5 | 158.5 | 159.1 | 159.2 |
| 3 | 135.6 | 135.6 | 135.6 | 135.6 |
| 4 | 179.5 | 179.5 | 179.5 | 179.5 |
| 5 | 163.0 | 163.0 | 163.0 | 163.0 |
| 6 | 100.0 | 100.0 | 100.0 | 100.0 |
| 7 | 165.9 | 165.9 | 165.9 | 165.9 |
| 8 | 94.9 | 94.9 | 94.9 | 94.9 |
| 9 | 159.2 | 159.2 | 159.2 | 159.2 |
| 10 | 105.7 | 105.7 | 105.7 | 105.7 |
| 1' | 123.2 | 123.2 | 123.2 | 123.2 |
| 2' | 117.8 | 132.8 | 117.8 | 132.8 |
| 3' | 146.0 | 116.2 | 146.0 | 116.2 |
| 4' | 149.8 | 161.7 | 149.8 | 161.7 |
| 5' | 116.4 | 116.2 | 116.4 | 116.2 |
| 6' | 123.2 | 132.8 | 123.2 | 132.8 |
| Sugars | ||||
| Glc-1'' | 104.5 | 104.5 | 104.5 | 104.5 |
| Xyl-1''' | 105.8 | 105.8 | - | - |
| Api-1'''' | 111.1 | 111.1 | 111.1 | 111.1 |
| HMG | ||||
| 1-C=O | 172.5 | 172.5 | 172.5 | 172.5 |
| 2-CH₂ | 45.8 | 45.8 | 45.8 | 45.8 |
| 3-C | 70.8 | 70.8 | 70.8 | 70.8 |
| 4-CH₂ | 75.5 | 75.5 | 75.5 | 75.5 |
| 5-C=O | 174.9 | 174.9 | 174.9 | 174.9 |
| 3-CH₃ | 28.0 | 28.0 | 28.0 | 28.0 |
Experimental Causality: The choice of methanol-d₄ as the NMR solvent is common for polar glycosides as it provides good solubility. The use of a comprehensive suite of 2D NMR experiments (COSY, HSQC, HMBC) is essential for unambiguously assigning the complex and often overlapping signals in the spectra of these large molecules. For instance, HMBC (Heteronuclear Multiple Bond Correlation) is critical for establishing the linkages between the aglycone, the sugar units, and the HMG moiety through long-range proton-carbon correlations.
Clarification: The Absence of trans-p-Coumarate Moiety in Sutherlandins A-D
The initial query for "this compound" suggests a potential misidentification or a less common derivative. The robust spectroscopic evidence from peer-reviewed literature confirms that the major sutherlandins isolated from Sutherlandia frutescens are acylated with a 3-hydroxy-3-methylglutaroyl (HMG) group, not a trans-p-coumaroyl group.
For the purpose of clarity and to aid researchers in distinguishing between these functionalities, the characteristic NMR signals for a trans-p-coumaroyl moiety are provided below.
Figure 1: Structure of trans-p-Coumaric Acid
Caption: Chemical structure of trans-p-coumaric acid.
The key diagnostic ¹H NMR signals for the trans-p-coumaroyl group are two doublets in the olefinic region with a large coupling constant (typically J ≈ 16 Hz), indicative of a trans configuration, and signals for the AA'BB' system of the p-substituted aromatic ring.
Experimental Protocols
Isolation of Sutherlandins
A general procedure for the isolation of sutherlandins from Sutherlandia frutescens involves the following steps:
-
Extraction: The dried and powdered plant material (e.g., leaves and stems) is extracted with a polar solvent such as methanol or ethanol.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. The sutherlandins, being polar glycosides, are typically enriched in the n-butanol fraction.
-
Chromatographic Purification: The butanol fraction is further purified using a combination of chromatographic techniques, including column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield the pure sutherlandins.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H, ¹³C, and 2D NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Samples are dissolved in a suitable deuterated solvent, typically methanol-d₄. Chemical shifts are referenced to the residual solvent signal.
-
Mass Spectrometry: High-resolution mass spectra are acquired on an ESI-TOF or ESI-Orbitrap mass spectrometer to obtain accurate mass measurements.
Caption: Experimental workflow for the isolation and structural elucidation of sutherlandins.
Conclusion
This technical guide has provided a detailed overview of the mass spectrometry and nuclear magnetic resonance spectroscopic data for sutherlandins A, B, C, and D. The presented data, including tabulated ¹H and ¹³C NMR chemical shifts, serves as a critical reference for the unambiguous identification and characterization of these complex flavonol glycosides from Sutherlandia frutescens. The clarification regarding the 3-hydroxy-3-methylglutaroyl (HMG) moiety, as opposed to a trans-p-coumarate ester, is essential for accurate scientific discourse and future research in this area. The methodologies and data presented herein provide a robust framework for natural product researchers and professionals in the field of drug development.
References
-
Fu, X., Li, X.-C., Smillie, T. J., Carvalho, P., Mabusela, W., Syce, J., Johnson, Q., Folk, W., & Khan, I. A. (2009). Flavonol Glycosides from the South African Medicinal Plant Sutherlandia frutescens. Planta Medica, 76(02), 178–181. [Link]
-
Mbamalu, O. N., & Beukes, E. (2016). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Journal of Pharmacognosy and Phytotherapy, 8(4), 85-95. [Link]
Sources
An In-depth Technical Guide to the Hypothesized Mechanism of Action of Sutherlandin trans-p-coumarate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sutherlandin trans-p-coumarate is a phytochemical constituent of Sutherlandia frutescens (syn. Lessertia frutescens), a South African medicinal plant with a long history of traditional use for a variety of ailments.[1][2] While extensive research has been conducted on the crude extracts of S. frutescens and some of its other bioactive compounds, the specific mechanism of action of this compound remains largely uncharacterized in scientific literature. This technical guide provides a hypothesized mechanism of action based on the known biological activities of its constituent moieties: the sutherlandin core and the trans-p-coumarate group. We postulate a dual-action mechanism involving the modulation of key inflammatory and antioxidant pathways. This document also serves as a roadmap for researchers, outlining a series of proposed experiments to validate these hypotheses and elucidate the therapeutic potential of this natural compound.
Introduction: Sutherlandia frutescens and its Phytochemical Landscape
Sutherlandia frutescens, commonly known as the "cancer bush," is a prominent medicinal plant in Southern Africa.[1][2] Traditional uses are diverse, ranging from the treatment of inflammatory conditions and diabetes to its use as a supportive therapy in cancer and HIV/AIDS.[3][4] The pharmacological activities of S. frutescens are attributed to a complex mixture of phytochemicals, including non-proteinogenic amino acids (e.g., L-canavanine), pinitol, GABA, triterpenoids, flavonoids, and glycosides.[2][3] It is believed that the therapeutic effects of the plant arise from the synergistic interactions of these various compounds.[1] Among the classes of compounds identified are sutherlandins, which are specific to this plant.[5]
Deconstructing this compound: A Structural Hypothesis
For the purpose of this guide, we will consider the molecule as a conjugate, where the trans-p-coumarate group is likely ester-linked to a core sutherlandin structure. The biological activity of the conjugate is likely influenced by both components.
Hypothesized Mechanism of Action
Based on the known bioactivities of coumarins and related phenolic compounds, we propose a multi-faceted mechanism of action for this compound, primarily centered on its anti-inflammatory and antioxidant properties.[8][9]
Anti-inflammatory Pathways
The trans-p-coumarate moiety is a known anti-inflammatory agent.[10][11] We hypothesize that this compound exerts its anti-inflammatory effects through the modulation of key signaling pathways:
-
Inhibition of NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a master regulator of inflammation. We propose that this compound inhibits the activation of the NF-κB pathway. This would lead to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2.[10][12]
-
Modulation of MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are also crucial in the inflammatory response. It is hypothesized that this compound may selectively inhibit the phosphorylation of one or more of these MAPKs, thereby attenuating the inflammatory cascade.[10][12]
Figure 1: Hypothesized anti-inflammatory signaling pathway.
Antioxidant and Cellular Protection Pathways
Phenolic compounds are well-known for their antioxidant properties.[13] The trans-p-coumarate moiety can act as a potent free radical scavenger.[13] We hypothesize two primary antioxidant mechanisms:
-
Direct Radical Scavenging: The hydroxyl group on the phenyl ring of the p-coumarate moiety can donate a hydrogen atom to neutralize free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS). This direct scavenging activity helps to mitigate oxidative stress at the molecular level.
-
Upregulation of Endogenous Antioxidant Enzymes: Beyond direct scavenging, this compound may also upregulate the expression of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), through the activation of transcription factors like Nrf2.
Figure 3: Experimental workflow for cellular and molecular assays.
In Vivo Models
Objective: To evaluate the therapeutic efficacy of this compound in animal models of inflammation and oxidative stress.
Experimental Protocols:
-
LPS-induced Systemic Inflammation in Mice:
-
Administer this compound (e.g., via oral gavage) to mice for a pre-determined period.
-
Induce systemic inflammation by intraperitoneal injection of LPS.
-
Collect blood and tissues at specified time points to measure inflammatory markers.
-
-
Carrageenan-induced Paw Edema in Rats:
-
Pre-treat rats with this compound.
-
Induce acute inflammation by injecting carrageenan into the hind paw.
-
Measure the paw volume at regular intervals to assess the anti-inflammatory effect.
-
-
Diabetic Murine Models:
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of this compound is currently lacking, a strong hypothesis can be formulated based on its chemical structure and the known pharmacological activities of its constituent parts. We propose that this compound acts as a potent anti-inflammatory and antioxidant agent by modulating the NF-κB and MAPK signaling pathways and by both directly scavenging free radicals and upregulating endogenous antioxidant defenses.
The experimental roadmap outlined in this guide provides a clear path for researchers to systematically investigate and validate these hypotheses. Future research should also focus on the pharmacokinetic and pharmacodynamic properties of this compound to better understand its absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for its development as a potential therapeutic agent.
References
-
MDPI. Phytochemistry, Ethnopharmacology, and Pharmacology of Lessertia frutescens (Cancer Bush): A Comprehensive Review. Available at: [Link]
-
National Center for Biotechnology Information. Sutherlandia frutescens: The Meeting of Science and Traditional Knowledge. Available at: [Link]
-
African Journals Online. CHEMICAL PROFILING OF SUTHERLANDIA FRUTESCENS AND S. MICROPHYLLA. Available at: [Link]
-
ResearchGate. Constituents tentatively identified in Sutherlandia frutescens leaf extracts. Available at: [Link]
-
Novelty Journals. MOLECULAR STUDIES AND PHARMACOLOGICAL ROLE OF SUTHERLANDIA FRUTESCENS. Available at: [Link]
-
Acmec Biochemical. 315236-68-1[this compound]. Available at: [Link]
-
PubMed. Coumarinic derivatives show anti-inflammatory effects on alveolar macrophages, but their anti-elastase activity is essential to reduce lung inflammation in vivo. Available at: [Link]
-
National Center for Biotechnology Information. Spectroscopic (FT-IR, FT-Raman, 1H- and 13C-NMR), Theoretical and Microbiological Study of trans o-Coumaric Acid and Alkali Metal o-Coumarates. Available at: [Link]
-
PubMed. Oral supplementation with p-coumaric acid protects mice against diabetes-associated spontaneous destruction of periodontal tissue. Available at: [Link]
-
PubMed. New insights into the chemistry and antioxidant activity of coumarins. Available at: [Link]
-
Computational Methods in Science and Technology. Quantum-chemical Calculations of the Antioxidant Properties of trans-p-coumaric Acid and trans-sinapinic Acid. Available at: [Link]
-
ResearchGate. Trans-Palmitoleic Acid, Metabolic Risk Factors, and New-Onset Diabetes in U.S. Adults. Available at: [Link]
-
National Center for Biotechnology Information. Engineering a Pseudomonas taiwanensis 4-coumarate platform for production of para-hydroxy aromatics with high yield and specificity. Available at: [Link]
-
PubMed Central. 3-O-trans-p-coumaroyl esterification enhances the anti-inflammatory effects of tormentic acid by targeting NF-κB signaling. Available at: [Link]
-
ResearchGate. (PDF) Spectroscopic (FT-IR, FT-Raman, H- and C-NMR), Theoretical and Microbiological Study of trans o-Coumaric Acid and Alkali Metal o-Coumarates. Available at: [Link]
-
Hilaris Publisher. Anti-Inflammatory Effects of p-coumaric Acid in LPS-Stimulated RAW264.7 Cells: Involvement of NF-κB and MAPKs Pathways. Available at: [Link]
-
PubMed. Immunomodulatory and anti-inflammatory effect of p-coumaric acid, a common dietary polyphenol on experimental inflammation in rats. Available at: [Link]
-
ResearchGate. (PDF) p-Coumaric acid and its conjugates: Dietary sources, pharmacokinetic properties and biological activities. Available at: [Link]
-
PubMed. Spectroscopic studies on the antioxidant activity of p-coumaric acid. Available at: [Link]
-
ResearchGate. Anti-Inflammatory Effects of p-coumaric Acid in LPS-Stimulated RAW264.7 Cells: Involvement of NF-κB and MAPKs Pathways. Available at: [Link]
-
Computational Methods in Science and Technology. Quantum-chemical Calculations of the Antioxidant Properties of trans-p-coumaric Acid and trans-sinapinic Acid. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sutherlandia frutescens: The Meeting of Science and Traditional Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHEMICAL PROFILING OF SUTHERLANDIA FRUTESCENS AND S. MICROPHYLLA | African Journal of Traditional, Complementary and Alternative Medicines [athmsi.org]
- 4. noveltyjournals.com [noveltyjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Spectroscopic (FT-IR, FT-Raman, 1H- and 13C-NMR), Theoretical and Microbiological Study of trans o-Coumaric Acid and Alkali Metal o-Coumarates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coumarinic derivatives show anti-inflammatory effects on alveolar macrophages, but their anti-elastase activity is essential to reduce lung inflammation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New insights into the chemistry and antioxidant activity of coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Immunomodulatory and anti-inflammatory effect of p-coumaric acid, a common dietary polyphenol on experimental inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Spectroscopic studies on the antioxidant activity of p-coumaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oral supplementation with p-coumaric acid protects mice against diabetes-associated spontaneous destruction of periodontal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Potential Biological Activities of Sutherlandins and the Prospective Role of p-Coumaroylation
Executive Summary
Sutherlandia frutescens, a prominent South African medicinal plant, has a long history of traditional use for a myriad of health conditions. Modern phytochemical investigations have unveiled a complex array of bioactive compounds, among which the sutherlandins—a unique group of flavonol glycosides—have garnered considerable scientific interest. This technical guide provides a comprehensive overview of the known biological activities associated with S. frutescens and its constituent sutherlandins (A, B, C, and D). While direct evidence for a specific "sutherlandin trans-p-coumarate" is not present in the current scientific literature, this guide explores the potential biological activities of such a molecule by drawing parallels from the known functions of sutherlandins and other p-coumaroylated flavonoids. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding and practical methodologies for future investigations into this promising class of natural products.
Introduction: Sutherlandia frutescens and its Unique Flavonol Glycosides
Sutherlandia frutescens (L.) R.Br., commonly known as the "cancer bush," is a widely utilized medicinal plant in Southern Africa, traditionally employed for conditions ranging from cancer and diabetes to inflammatory ailments.[1] Its rich ethnobotanical history has prompted extensive phytochemical studies, leading to the isolation and characterization of several classes of compounds, including cycloartane glycosides (sutherlandiosides), amino acids (L-canavanine), and a distinctive group of flavonol glycosides named sutherlandins A, B, C, and D.[2]
The sutherlandins are characterized by a 3-hydroxy-3-methylglutaroyl moiety attached to their sugar residues. Their basic structures are as follows:
-
Sutherlandin A: Quercetin 3-O-β-D-xylopyranosyl(1→2)-[6-O-(3-hydroxy-3-methylglutaroyl)]-β-D-glucopyranoside
-
Sutherlandin B: Quercetin 3-O-β-D-apiofuranosyl(1→2)-[6-O-(3-hydroxy-3-methylglutaroyl)]-β-D-glucopyranoside
-
Sutherlandin C: Kaempferol 3-O-β-D-xylopyranosyl(1→2)-[6-O-(3-hydroxy-3-methylglutaroyl)]-β-D-glucopyranoside
-
Sutherlandin D: Kaempferol 3-O-β-D-apiofuranosyl(1→2)-[6-O-(3-hydroxy-3-methylglutaroyl)]-β-D-glucopyranoside[2]
This guide will delve into the documented biological activities of S. frutescens extracts and, where data is available, its isolated constituents, with a particular focus on the potential therapeutic applications of sutherlandins.
Potential Biological Activities of Sutherlandia frutescens Extracts and Constituents
The therapeutic potential of Sutherlandia frutescens is largely attributed to the synergistic interplay of its diverse phytochemicals. The primary areas of investigation include its antioxidant, anti-inflammatory, and anti-cancer properties.
Antioxidant Activity
Extracts of S. frutescens have demonstrated significant antioxidant potential.[3] This activity is crucial as oxidative stress is implicated in the pathophysiology of numerous chronic diseases. The antioxidant effects are believed to be mediated through various mechanisms, including the scavenging of free radicals such as superoxide and hydrogen peroxide.[1]
Key Insights:
-
The antioxidant capacity of S. frutescens extracts is strongly correlated with their total phenolic and flavonoid content.[4]
-
Different ecotypes of the plant exhibit varying levels of antioxidant activity, highlighting the importance of sourcing and standardization in the development of herbal medicines.[5]
Anti-inflammatory Effects
Chronic inflammation is a hallmark of many diseases. Sutherlandia frutescens has been traditionally used for inflammatory conditions, and modern research is beginning to elucidate the mechanisms behind these effects.
Ethanolic extracts of S. frutescens have been shown to inhibit the production of key inflammatory mediators like reactive oxygen species (ROS) and nitric oxide (NO) in immune cells.[6] The proposed mechanisms of action include the modulation of critical signaling pathways involved in the inflammatory response. For instance, methanolic extracts have been reported to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, by downregulating the activation of activator protein-1 (AP-1) and cyclic AMP response element-binding (CREB) protein.[7]
However, it is noteworthy that one study suggested the anti-inflammatory activity of an ethanolic extract of S. frutescens in murine macrophages may not be directly mediated by sutherlandins or sutherlandiosides, but potentially by other constituents like chlorophyll.[6] This underscores the complexity of attributing specific biological activities to individual compounds within a crude extract and highlights the need for further research on isolated sutherlandins.
Anti-cancer Potential
The traditional use of Sutherlandia frutescens as a "cancer bush" has prompted numerous investigations into its anti-proliferative and pro-apoptotic effects on cancer cells.
Aqueous extracts of S. frutescens have been shown to induce apoptosis in cultured carcinoma cells.[8] Furthermore, studies on colorectal cancer mini-tumors have indicated that S. frutescens extracts exhibit notable cytotoxic effects, potentially surpassing those of the conventional chemotherapeutic drug, paclitaxel.[2][3] The anti-cancer activity is thought to be mediated, at least in part, by the induction of apoptosis and the inhibition of cell proliferation.[9]
The Prospective Role of p-Coumaroylation: A Hypothetical "this compound"
While a "this compound" has not been reported as a naturally occurring or synthesized molecule, the concept of p-coumaroylation of flavonoids is well-established in phytochemistry and offers intriguing possibilities for enhanced biological activity. p-Coumaric acid is a ubiquitous phenolic acid in plants, and its esterification to flavonoid glycosides can significantly modulate their physicochemical and biological properties.
Enhanced Antioxidant and Cytoprotective Effects
Studies comparing kaempferol-3-O-β-D-glucopyranoside (astragalin) with its p-coumaroylated counterpart, tiliroside (kaempferol-3-O-β-D-(6''-O-p-coumaroyl)-glucopyranoside), have demonstrated that the presence of the p-coumaroyl moiety enhances antioxidant and cytoprotective effects.[7] This enhancement is attributed to the increased potential for electron and hydrogen atom transfer, as well as improved metal-chelating capabilities.[7]
Potential for Other Enhanced Bioactivities
The addition of a p-coumaroyl group can also influence other biological activities. For instance, kaempferol-3-O-β-D-6{P-coumaroyl} glucopyranoside, isolated from Allium cepa, has demonstrated antidiabetic effects.[4] Given that both quercetin and kaempferol glycosides (the aglycones of sutherlandins) possess a wide range of biological activities, it is plausible that the addition of a trans-p-coumarate ester to a sutherlandin molecule could potentiate its therapeutic efficacy.
Hypothetical Signaling Pathway Modulation:
Based on the known activities of quercetin, kaempferol, and p-coumaric acid derivatives, a hypothetical "this compound" could potentially modulate key inflammatory and cell survival pathways.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by a this compound.
Experimental Protocols for Assessing Biological Activities
To facilitate further research into the biological activities of sutherlandins and their potential derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of the test compound (e.g., isolated sutherlandin or extract) in methanol.
-
Use ascorbic acid or Trolox as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or control.
-
For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula:
-
Determine the IC50 value (the concentration of the test compound that scavenges 50% of the DPPH radicals).
-
Workflow Diagram:
Caption: Workflow for the DPPH radical scavenging assay.
Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Protocol:
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Determine the concentration of nitrite in the samples and calculate the percentage of NO inhibition.
-
Anti-inflammatory Activity: NF-κB Inhibition Assay
This assay determines the ability of a compound to inhibit the activation of the transcription factor NF-κB, a key regulator of inflammation.
Protocol:
-
Cell Culture and Transfection:
-
Use a cell line stably transfected with an NF-κB-dependent luciferase reporter gene (e.g., HEK293-NF-κB-luc).
-
Seed the cells in a 96-well plate.
-
-
Treatment:
-
Pre-treat the cells with the test compound for 1 hour.
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or LPS, for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., total protein concentration).
-
Calculate the percentage of NF-κB inhibition.
-
Conclusion and Future Directions
The available scientific evidence strongly suggests that Sutherlandia frutescens is a rich source of bioactive compounds with significant therapeutic potential, particularly in the realms of antioxidant, anti-inflammatory, and anti-cancer activities. The sutherlandins, as unique flavonol glycosides, are likely key contributors to these effects, although further research on the isolated compounds is imperative to delineate their specific roles and mechanisms of action.
The concept of a "this compound" remains hypothetical but is grounded in the established principles of phytochemistry and pharmacology. The potential for enhanced bioactivity through p-coumaroylation warrants further investigation, including the chemical synthesis of such derivatives and their subsequent biological evaluation.
Future research should focus on:
-
Isolation and Bioactivity Screening of Individual Sutherlandins: A systematic evaluation of the antioxidant, anti-inflammatory, and anti-cancer activities of purified sutherlandins A, B, C, and D is crucial.
-
Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by sutherlandins.
-
Synthesis and Evaluation of Sutherlandin Derivatives: The synthesis of p-coumaroylated and other esterified derivatives of sutherlandins could lead to the development of novel therapeutic agents with improved efficacy.
-
In Vivo Studies: Preclinical animal studies are necessary to validate the in vitro findings and to assess the safety and efficacy of sutherlandins and their derivatives.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of sutherlandins and their prospective derivatives, paving the way for the development of novel, nature-derived pharmaceuticals.
References
-
Fernandes, A. C., Cromarty, D., Albrecht, C., & Jansen van Rensburg, C. E. (2004). The antioxidant potential of Sutherlandia frutescens. Journal of Ethnopharmacology, 95(1), 1–5. [Link]
-
Le, T., van der Westhuizen, J. H., & van Zyl, R. L. (2021). Anticancer Potential of Sutherlandia frutescens and Xysmalobium undulatum in LS180 Colorectal Cancer Mini-Tumors. Molecules (Basel, Switzerland), 26(3), 599. [Link]
-
Fu, X., Li, X. C., Wang, Y. H., Avula, B., Smillie, T. J., Mabusela, W., Syce, J., Johnson, Q., Folk, W., & Khan, I. A. (2010). Flavonol glycosides from the south African medicinal plant Sutherlandia frutescens. Planta medica, 76(2), 178–181. [Link]
-
Chinkwo, K. A. (2005). Sutherlandia frutescens extracts can induce apoptosis in cultured carcinoma cells. Journal of Ethnopharmacology, 98(1-2), 163–170. [Link]
- Shimamura, T., Sumikura, Y., Yamazaki, T., Tada, A., Kashiwagi, T., Ishikawa, H., & Inoue, N. (2007). A new method for the DPPH radical scavenging assay. Talanta, 72(2), 825–829.
-
Memorial Sloan Kettering Cancer Center. (2022). Sutherlandia frutescens. [Link]
-
van der Merwe, C., Gadabu, O. J., & van der Westhuizen, F. H. (2018). Unveiling the anti-inflammatory activity of Sutherlandia frutescens using murine macrophages. BMC complementary and alternative medicine, 18(1), 22. [Link]
- Stander, B. A., Marais, S., Stauth, D. G., van der Spuy, D., & van der Westhuizen, F. H. (2017). Effects of Sutherlandia Frutescens on Cancer and Primary Cells during Chemotherapy and Chemotherapy Induced Cellular Senescence. Preprints.org.
- Kundu, J. K., Mossanda, K. S., Na, H. K., & Surh, Y. J. (2005). Inhibitory effects of the extracts of Sutherlandia frutescens (L.) R. Br. and Harpagophytum procumbens DC. on phorbol ester-induced COX-2 expression in mouse skin: AP-1 and CREB as potential upstream targets. Cancer letters, 218(1), 21–31.
-
Faleschini, M. T., Stander, B. A., & van der Westhuizen, F. H. (2014). Sutherlandia frutescens ethanol extracts inhibit oxidative stress and inflammatory responses in neurons and microglial cells. PloS one, 9(2), e89748. [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual. [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]
-
American Botanical Council. (n.d.). Antioxidant Properties of Sutherlandia frutescens. [Link]
-
Zonyane, S., Siyo, V. V., Makunga, N. P., & van der Westhuizen, J. H. (2020). The Implication of Chemotypic Variation on the Anti-Oxidant and Anti-Cancer Activities of Sutherlandia frutescens (L.) R.Br. (Fabaceae) from Different Geographic Locations. Antioxidants (Basel, Switzerland), 9(2), 152. [Link]
-
Zonyane, S., Siyo, V. V., Makunga, N. P., & van der Westhuizen, J. H. (2020). The Implication of Chemotypic Variation on the Anti-Oxidant and Anti-Cancer Activities of Sutherlandia frutescens (L.) R.Br. (Fabaceae) from Different Geographic Locations. Antioxidants (Basel, Switzerland), 9(2), 152. [Link]
Sources
- 1. In vitro culture studies of Sutherlandia frutescens on human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavonol glycosides from the south African medicinal plant Sutherlandia frutescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Implication of Chemotypic Variation on the Anti-Oxidant and Anti-Cancer Activities of Sutherlandia frutescens (L.) R.Br. (Fabaceae) from Different Geographic Locations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Antidiabetic Effects of The Bioactive Flavonoid (Kaempferol-3-O-β-D-6{P- Coumaroyl} Glucopyranoside) Isolated From Allium cepa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Role of the p-Coumaroyl Moiety in the Antioxidant and Cytoprotective Effects of Flavonoid Glycosides: Comparison of Astragalin and Tiliroside [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Technical Guide to Sutherlandin trans-p-coumarate and the Sutherlandins: A Clarification of Structurally Distinct Natural Products
This in-depth technical guide serves to elucidate the chemical nature, biosynthesis, and biological significance of sutherlandin trans-p-coumarate and its relationship to the class of compounds known as sutherlandins. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document provides a comprehensive overview, clarifying the distinct structural classes to which these compounds belong, and offers detailed experimental protocols for their isolation and characterization.
Introduction: Resolving a Nomenclature Ambiguity
In the study of natural products, the convergence of nomenclature can sometimes lead to confusion. Such is the case with "this compound" and the "sutherlandins" (A, B, C, and D). Despite the shared root in their names, it is imperative to understand that these compounds belong to fundamentally different chemical classes. This compound is a cyanogenic glycoside, while sutherlandins A, B, C, and D are flavonol glycosides. This guide will address each of these compound types in separate, dedicated sections to provide clarity and a detailed understanding of their unique chemistry and biological contexts.
This compound: A Rare Cyanogenic Glycoside
This compound is a naturally occurring, relatively rare cyanogenic glycoside.[1][2] These compounds are characterized by the presence of a nitrile group and a glycosidically bound sugar moiety. Upon enzymatic hydrolysis, they can release hydrogen cyanide, a potent toxin, suggesting a role in plant defense mechanisms.
Chemical Structure and Properties
The chemical structure of this compound has been established through spectroscopic analysis.[3] Key structural features include a cyanohydrin core, a glucose molecule, and a trans-p-coumarate group.
| Property | Value | Source |
| Molecular Formula | C20H23NO9 | PubChem[4] |
| Molecular Weight | 421.4 g/mol | PubChem[4] |
| IUPAC Name | [3-cyano-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]prop-2-enyl] 3-(4-hydroxyphenyl)prop-2-enoate | PubChem[4] |
| Natural Sources | Sorbaria sorbifolia var. stellipila, Exochorda racemosa | [1][3][4] |
Biosynthesis of Cyanogenic Glycosides (General Pathway)
While the specific biosynthetic pathway for this compound has not been fully elucidated, the general pathway for cyanogenic glycosides is well-established and proceeds from amino acid precursors. This multi-step enzymatic process involves N-hydroxylation, decarboxylation, and subsequent glycosylation and acylation.
Caption: Generalized Biosynthetic Pathway of Cyanogenic Glycosides.
Biological Activity
The primary biological role of cyanogenic glycosides is defensive, deterring herbivores through the release of toxic hydrogen cyanide upon tissue damage. Specific pharmacological activities of purified this compound are not extensively documented in publicly available literature, representing an area for future research.
Isolation and Characterization of this compound
The isolation of this compound from plant material involves extraction followed by chromatographic purification.
Experimental Protocol:
-
Extraction:
-
Air-dried and powdered aerial parts of the source plant (e.g., Sorbaria sorbifolia) are extracted with a polar solvent such as methanol at room temperature.
-
The resulting extract is concentrated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar compounds. The target compound will remain in the aqueous phase.
-
-
Chromatographic Purification:
-
The aqueous layer is subjected to column chromatography on a suitable stationary phase, such as Diaion HP-20, eluting with a gradient of methanol in water.
-
Fractions containing the target compound are identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Further purification is achieved through repeated column chromatography on silica gel and Sephadex LH-20, and preparative HPLC to yield the pure compound.[1]
-
-
Structural Elucidation:
-
The structure of the isolated compound is determined using spectroscopic methods, including:
-
1D and 2D Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, COSY, HSQC, and HMBC experiments to determine the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
-
The Sutherlandins: A Family of Flavonol Glycosides
The sutherlandins (A, B, C, and D) are a group of flavonol glycosides isolated from the medicinal plant Sutherlandia frutescens.[5][6] This plant has a long history of use in traditional African medicine. Flavonoids are a large class of polyphenolic secondary metabolites with a characteristic C6-C3-C6 skeleton.
Chemical Structures
Sutherlandins A-D are glycosides of flavonols, meaning they consist of a flavonoid aglycone linked to one or more sugar moieties. Their structures have been determined through extensive spectroscopic analysis.[7]
Biosynthesis of Flavonoids (General Pathway)
The biosynthesis of flavonoids is a well-characterized branch of the phenylpropanoid pathway. It begins with the amino acid phenylalanine and involves a series of enzymatic reactions to construct the characteristic flavonoid skeleton.
Caption: Generalized Biosynthetic Pathway of Flavonols.
Biological Activities
Extracts of Sutherlandia frutescens containing sutherlandins have been traditionally used for a wide range of ailments. Scientific studies have investigated its potential anti-inflammatory, antioxidant, and immunomodulatory properties. The specific contribution of each sutherlandin to the overall activity of the plant extract is an ongoing area of research.
Isolation and Characterization of Sutherlandins A-D
A robust method for the isolation of sutherlandins A-D from Sutherlandia frutescens utilizes counter-current chromatography (CCC).[5][6]
Experimental Protocol:
-
Extraction and Initial Fractionation:
-
Milled plant material is defatted with hexane and then extracted with n-butanol.[6]
-
The butanol extract is concentrated to yield a crude extract enriched in polar compounds.
-
-
Counter-Current Chromatography (CCC):
-
Solvent System Selection: A suitable two-phase solvent system is selected. For sutherlandins, an ethyl acetate:n-butanol:acetic acid:water (5:1:0.3:6 by vol.) system has proven effective.[5]
-
Separation: The crude extract is dissolved in a mixture of the upper and lower phases of the solvent system and injected into the CCC instrument.
-
The separation is performed with the lower phase as the mobile phase.
-
-
Fraction Analysis and Purification:
-
Fractions are collected and analyzed by HPLC to identify those containing the sutherlandins.[6]
-
Fractions containing the individual sutherlandins can be pooled and further purified if necessary.
-
-
Structural Elucidation:
-
The structures of the isolated sutherlandins are confirmed using NMR and MS, as described for this compound.
-
Quantitative Data from CCC Isolation:
| Compound | Yield from 0.9g Extract (STS-4 Rotor) | Yield from 0.9g Extract (STS-12 Rotor) | Source |
| Sutherlandins (Total) | 85.3 mg | 110.4 mg | [5][6] |
This data highlights the efficiency of CCC for isolating these compounds in significant quantities for further study.[5][6]
Conclusion
This guide has delineated the distinct chemical and biological identities of this compound and the sutherlandins A-D. This compound is a cyanogenic glycoside with a likely role in plant defense, while the sutherlandins are flavonol glycosides from a well-known medicinal plant. Understanding these differences is crucial for accurate research and development in the field of natural products. The provided experimental protocols offer a validated starting point for the isolation and characterization of these compounds, enabling further investigation into their potential applications.
References
-
Isolation of sutherlandins A, B, C and D from Sutherlandia frutescens (L.) R. Br. by counter-current chromatography using spiral tubing support rotors. (2017). Journal of Chromatography A. [Link]
-
Isolation of sutherlandins A, B, C and D from Sutherlandia frutescens (L.) R.Br. by counter-current chromatography using spiral tubing support rotors. (2017). PubMed Central. [Link]
-
Sutherlandin 5-trans-p-coumarate. PubChem. [Link]
-
A new cyanogenic glycoside from Sorbaria sorbifolia var. stellipila. (2000). Chemical & Pharmaceutical Bulletin. [Link]
-
The chemical structures of 1; sutherlandioside A, 2. ResearchGate. [Link]
-
Comparison of the sutherlandioside B levels in two commercially available Sutherlandia frutescens preparations and the effect of elevated. UWCScholar. [Link]
-
Structure of chemical constituents from leaves and stems of Sutherlandia frutescens. ResearchGate. [Link]
Sources
- 1. This compound | CAS:315236-68-1 | Manufacturer ChemFaces [chemfaces.com]
- 2. biocat.com [biocat.com]
- 3. A new cyanogenic glycoside from Sorbaria sorbifolia var. stellipila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3-Cyano-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]prop-2-enyl] 3-(4-hydroxyphenyl)prop-2-enoate | C20H23NO9 | CID 85171964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isolation of sutherlandins A, B, C and D from Sutherlandia frutescens (L.) R. Br. by counter-current chromatography using spiral tubing support rotors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ISOLATION OF SUTHERLANDINS A, B, C AND D FROM SUTHERLANDIA FRUTESCENS (L.) R.Br. BY COUNTER-CURRENT CHROMATOGRAPHY USING SPIRAL TUBING SUPPORT ROTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Introduction: Unveiling the Therapeutic Potential of Sutherlandins from Sutherlandia frutescens
An In-Depth Technical Guide to the Preliminary In Vitro Evaluation of Sutherlandin trans-p-coumarates
Sutherlandia frutescens, a prominent South African medicinal plant, has a long history of traditional use for a wide array of ailments, earning it the title of "cancer bush." Modern scientific inquiry has sought to validate these ethnobotanical claims, leading to the isolation and characterization of a novel class of cycloartane glycosides known as sutherlandins. These compounds, particularly sutherlandins A, B, C, and D, are distinguished by their intricate chemical structures, often featuring moieties such as trans-p-coumarate, which are pivotal to their bioactivity.
This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on sutherlandin derivatives, with a particular focus on those containing the trans-p-coumarate group. We will delve into the scientific rationale behind the experimental designs, present detailed protocols for key assays, and interpret the significance of the findings for researchers, scientists, and drug development professionals. The aim is to offer a foundational understanding of the cytotoxic, anti-inflammatory, and chemopreventive properties of these fascinating natural products.
Part 1: Cytotoxicity and Anti-Cancer Activity
A primary focus of the initial in vitro assessment of novel natural products is to determine their cytotoxic potential against various cancer cell lines. This serves a dual purpose: to identify potential anti-cancer drug leads and to establish a therapeutic window for other potential applications.
Scientific Rationale for Cytotoxicity Screening
The initial screening of sutherlandins for anti-cancer activity typically involves exposing a panel of cancer cell lines to a range of concentrations of the purified compounds. The choice of cell lines is critical and should ideally represent different cancer types to ascertain the spectrum of activity. A common and robust method for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.
Experimental Protocol: MTT Assay for Cell Viability
Objective: To determine the half-maximal inhibitory concentration (IC50) of sutherlandin trans-p-coumarates on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sutherlandin trans-p-coumarate stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound from the stock solution in a complete culture medium. Add 100 µL of these dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Visualization of the Experimental Workflow
Methodological & Application
Application Notes & Protocols: Extraction and Isolation of Sutherlandin trans-p-coumarates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sutherlandia frutescens (L.) R.Br., also known as the cancer bush, is a significant medicinal plant indigenous to southern Africa.[1][2] It has a long history of use in traditional medicine for a wide range of ailments, including cancer, diabetes, infections, and stress-related conditions.[2][3][4] The therapeutic potential of this plant is attributed to its complex phytochemical profile, which includes amino acids, flavonoids, and triterpenoids.[1][5] Among the notable bioactive compounds are the sutherlandins, a group of flavonol glycosides.[5][6] This guide focuses specifically on the extraction and isolation of sutherlandin trans-p-coumarates, providing detailed protocols and the scientific rationale behind the methodologies.
Sutherlandin trans-p-coumarates are of particular interest due to the potential synergistic bioactivity arising from the combination of a flavonol glycoside core and a p-coumaric acid moiety. Understanding the extraction and isolation of these specific compounds is crucial for further pharmacological investigation and potential drug development.
Principle of the Method
The extraction and isolation of sutherlandin trans-p-coumarates from Sutherlandia frutescens is a multi-step process that leverages the physicochemical properties of the target molecules. The general workflow involves:
-
Solid-Liquid Extraction: Utilizing a suitable solvent to selectively solubilize the sutherlandins and other metabolites from the dried, powdered plant material.
-
Solvent Partitioning: A liquid-liquid extraction step to separate compounds based on their differential solubility in immiscible solvents, effectively removing non-polar compounds.
-
Chromatographic Purification: Employing various chromatographic techniques to separate the sutherlandin trans-p-coumarates from other co-extracted compounds based on differences in polarity, size, and affinity for the stationary phase.
-
Structural Elucidation: Using spectroscopic methods to confirm the identity and purity of the isolated compounds.
Experimental Workflow Diagram
Caption: Workflow for this compound isolation.
Detailed Protocols
Part 1: Extraction and Preliminary Purification
This initial phase is designed to efficiently extract a broad range of polar to semi-polar compounds from the plant material, followed by a partitioning step to enrich the fraction containing the target glycosides.
Materials:
-
Dried, milled leaves of Sutherlandia frutescens.[7]
-
Methanol (HPLC grade).
-
Hexanes (HPLC grade).
-
Chloroform (HPLC grade).
-
n-Butanol (HPLC grade).
-
Deionized water.
-
Rotary shaker.
-
Vacuum filtration apparatus.
-
Rotary evaporator.
-
Separatory funnel.
Protocol:
-
Maceration: Weigh 50 g of dried, milled Sutherlandia frutescens leaves and place them in a suitable flask. Add 500 mL of methanol.[7]
-
Extraction: Agitate the mixture on a rotating shaker at room temperature for one hour.[7]
-
Filtration: Separate the methanol extract from the plant material using vacuum filtration.
-
Repeat Extraction: Return the solid plant material to the flask and repeat the extraction process twice more with fresh methanol to ensure exhaustive extraction.[7]
-
Concentration: Combine the methanol extracts and evaporate to dryness under vacuum using a rotary evaporator.
-
Solvent Partitioning:
-
Resuspend the dried extract in water.
-
Perform successive liquid-liquid extractions with hexanes, chloroform, and finally n-butanol.[7]
-
Rationale: This partitioning separates compounds based on polarity. Hexanes will remove highly non-polar compounds like fats and waxes. Chloroform will remove compounds of intermediate polarity. The polar sutherlandin glycosides will preferentially partition into the n-butanol phase.
-
-
Collection: Collect the n-butanol fraction, which is now enriched with sutherlandins and other polar glycosides. Reduce the volume of the n-butanol fraction under vacuum to obtain a concentrated syrup-like extract.[7]
Part 2: Chromatographic Isolation
With an enriched extract, the next step is to employ high-resolution chromatographic techniques to isolate the specific sutherlandin trans-p-coumarates.
2.1 Counter-Current Chromatography (CCC)
CCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample and allowing for high recovery of target compounds.
Instrumentation & Solvents:
-
High-Speed Counter-Current Chromatograph (HSCCC) with a spiral tubing support rotor.
-
Solvent System: A biphasic system of ethyl acetate:n-butanol:acetic acid:water (5:1:0.3:6 by volume).[8]
Protocol:
-
Solvent System Preparation: Prepare the solvent system by mixing the components in the specified ratio in a separatory funnel. Allow the phases to equilibrate and separate. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase.
-
Column Preparation: Fill the CCC rotor with the upper (stationary) phase.
-
Sample Loading: Dissolve a known amount of the n-butanol extract (e.g., 0.9 g) in a small volume of both the upper and lower phases and inject it into the sample loop.[8]
-
Chromatographic Run: Begin centrifugation of the rotor. Pump the lower (mobile) phase through the column at a defined flow rate.
-
Fraction Collection: Collect fractions of the eluent.
-
Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify those containing the sutherlandins. Combine the fractions that show pure sutherlandin profiles.
2.2 High-Performance Liquid Chromatography (HPLC)
HPLC is an essential tool for the final purification and analytical confirmation of the isolated compounds. A reversed-phase method is typically employed for separating flavonoid glycosides.
| Parameter | Recommended Setting | Rationale |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | The non-polar stationary phase effectively separates the moderately polar flavonoid glycosides. |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% acid like formic or acetic acid) | A gradient elution is necessary to resolve the complex mixture of flavonoids. Acid improves peak shape. |
| Detection | UV-Vis Detector at 370 nm | Flavonoids have strong UV absorbance at this wavelength, allowing for sensitive detection.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |
| Injection Volume | 10-20 µL | Standard injection volume for analytical HPLC. |
Exemplary HPLC Retention Times: A study on the flavonoid profile of S. frutescens reported the following retention times on a reversed-phase HPLC system:[9]
-
Sutherlandin A: 12.7 min
-
Sutherlandin B: 13.8 min
-
Sutherlandin C: 16.2 min
-
Sutherlandin D: 17.0 min
Protocol for Preparative HPLC:
-
Method Development: Optimize the separation on an analytical scale first to determine the retention times of the target compounds.
-
Scale-Up: Transfer the method to a preparative HPLC system with a larger dimension C18 column.
-
Fractionation: Inject the partially purified sutherlandin fraction from the CCC step. Collect the eluent corresponding to the peaks of the target sutherlandin trans-p-coumarates.
-
Purity Check: Analyze the collected fractions using analytical HPLC to confirm their purity.
Structural Elucidation
Once a compound is isolated and purified, its chemical structure must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds. For sutherlandin trans-p-coumarates, a suite of NMR experiments is required.
Key NMR Experiments:
-
¹H NMR: Provides information about the number and chemical environment of protons. Key signals will include those for the aromatic protons of the flavonoid and p-coumaroyl moieties, the anomeric proton of the sugar, and the characteristic trans-coupled protons of the coumaroyl double bond (with a large coupling constant, J ≈ 16.0 Hz).[10]
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the structure.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to piece together spin systems within the sugar, flavonoid, and coumaroyl parts.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for determining the glycosylation site on the flavonoid and the acylation site on the sugar.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.
Conclusion
The successful extraction and isolation of sutherlandin trans-p-coumarates from Sutherlandia frutescens require a systematic approach that combines classical phytochemical techniques with modern chromatographic and spectroscopic methods. The protocols outlined in this guide provide a robust framework for researchers to obtain these compounds in high purity, enabling further investigation into their pharmacological properties and potential therapeutic applications. Adherence to these detailed methodologies, coupled with a strong understanding of the underlying chemical principles, is key to advancing the scientific understanding of this important medicinal plant.
References
- Phytochemistry, Ethnopharmacology, and Pharmacology of Lessertia frutescens (Cancer Bush): A Comprehensive Review. MDPI.
- Sutherlandia frutescens: The Meeting of Science and Traditional Knowledge. PMC - NIH.
- Isolation of sutherlandins A, B, C and D from Sutherlandia frutescens (L.) R. Br. by counter-current chromatography using spiral tubing support rotors. PubMed.
- Sutherlandia frutescens. Memorial Sloan Kettering Cancer Center.
- Callus and suspension cell cultures of Sutherlandia frutescens and preliminary screening of their phytochemical composition and antimicrobial activity.
- A review of the taxonomy, ethnobotany, chemistry and pharmacology of Sutherlandia frutescens (Fabaceae).
- CHEMICAL PROFILING OF SUTHERLANDIA FRUTESCENS AND S. MICROPHYLLA.
- The "Cancer Bush" Sutherlandia (syn. Lessertia) frutescens. An Example of Promotional Research, or Is There Scientific Merit? PubMed.
- Antioxidant potential of Sutherlandia frutescens and its protective effects against oxidative stress in various cell cultures. PubMed Central.
- Cancer Bush (Sutherlandia frutescens) - All about traditional uses and health benefits.
- Isolation of the Predominant Cycloartane Glycoside, Sutherlandioside B, from Sutherlandia frutescens R.Br.
- HPLC chromatogram of the nine reference compounds in 50% aqueous methanol, measured at 370nm.
- Extraction and fractionation scheme used on the leaves of Sutherlandia frutescens.
- Bibliographies: 'Sutherlandins'.
- A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker.
- TLC and HPLC Screening of p-Coumaric Acid, trans-Resveratrol, and Pterostilbene in Bacterial Cultures, Food Supplements, and Wine.
- Application Note: Structural Elucidation of Methyl p-Coumar
- Application of HPLC method using normal phase column in a comparative pharmacokinetic study of two sulpiride tablet formulations. Journal of Food and Drug Analysis.
- Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin).
- Reaction Flow High Performance Liquid Chromatography Columns l Protocol Preview. YouTube.
Sources
- 1. Sutherlandia frutescens: The Meeting of Science and Traditional Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mskcc.org [mskcc.org]
- 4. Cancer Bush (Sutherlandia frutescens) - All about traditional uses and health benefits [rooibostee.shop]
- 5. mdpi.com [mdpi.com]
- 6. Antioxidant potential of Sutherlandia frutescens and its protective effects against oxidative stress in various cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation of the Predominant Cycloartane Glycoside, Sutherlandioside B, from Sutherlandia frutescens R.Br. by Spiral Countercurrent Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation of sutherlandins A, B, C and D from Sutherlandia frutescens (L.) R. Br. by counter-current chromatography using spiral tubing support rotors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: High-Purity Isolation of Sutherlandin trans-p-coumarate via Preparative HPLC
Executive Summary
This document provides a comprehensive guide to the purification of sutherlandin trans-p-coumarate from complex mixtures, such as crude plant extracts, utilizing preparative High-Performance Liquid Chromatography (HPLC). The protocol is built upon the foundational principles of reversed-phase chromatography, ensuring a robust and reproducible method for obtaining high-purity material essential for downstream applications in research and drug development. We delve into the causality behind experimental choices, from mobile phase composition to gradient optimization, to empower the user with the ability to adapt and troubleshoot the methodology effectively.
Introduction: The Scientific Imperative for Pure this compound
This compound is a naturally occurring phenolic compound with a molecular formula of C₂₀H₂₃NO₉ and a molecular weight of 421.41 g/mol .[1][2] It belongs to a class of molecules being investigated for their potential biological activities. As with any bioactive natural product, the elucidation of its precise pharmacological profile is critically dependent on the purity of the compound being tested. Co-eluting impurities from the source matrix can lead to erroneous or irreproducible biological data, confounding research outcomes.
Preparative HPLC has become a cornerstone for the isolation of natural products, offering high resolution and efficiency.[3][4][5] This application note specifically details a reversed-phase HPLC (RP-HPLC) methodology, which is exceptionally well-suited for the separation of moderately polar compounds like this compound from complex plant extracts.[4][6]
Foundational Principles: The Rationale for Reversed-Phase HPLC
The choice of RP-HPLC is a strategic one, predicated on the chemical nature of this compound and the typical composition of plant extracts. In RP-HPLC, the stationary phase is nonpolar (e.g., C18 silica), while the mobile phase is a more polar aqueous-organic mixture. The separation is governed by the hydrophobic interactions between the analyte and the stationary phase.
-
Mechanism of Separation: Less polar compounds interact more strongly with the C18 stationary phase and are retained longer, while more polar compounds have a greater affinity for the mobile phase and elute earlier. By gradually increasing the concentration of the organic solvent (the "B" solvent, typically acetonitrile or methanol) in the mobile phase—a technique known as gradient elution—we can systematically elute compounds based on their polarity. This allows for the effective separation of the target compound from both highly polar and highly nonpolar impurities present in the crude extract.[7]
Overall Purification Workflow
The purification process is a sequential workflow designed to maximize both purity and recovery of the target compound. Each stage is critical for the success of the subsequent step.
Caption: A three-phase workflow for the purification of this compound.
Detailed Application Protocol
This protocol is designed as a robust starting point. Optimization may be required depending on the specific characteristics of the crude extract and the HPLC system used.
5.1. Materials and Reagents
-
Solvents: HPLC-grade acetonitrile, HPLC-grade water.
-
Mobile Phase Additive: Formic acid (FA), >99% purity.
-
Sample: Crude extract containing this compound.
-
Hardware: Preparative HPLC system with gradient pump, autosampler, column oven, Diode Array Detector (DAD), and fraction collector.
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
Filters: 0.45 µm syringe filters (PTFE or nylon).
5.2. Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.
Rationale: The use of a weak acid like formic acid improves peak shape for phenolic compounds by suppressing the ionization of phenolic hydroxyl and carboxylic acid groups, leading to more consistent interactions with the stationary phase.
5.3. Sample Preparation
-
Accurately weigh the crude extract.
-
Dissolve the extract in a minimal volume of a solvent mixture that ensures complete dissolution (e.g., a small amount of methanol or Mobile Phase A).
-
Filter the solution through a 0.45 µm syringe filter to remove particulates that could damage the column.
5.4. HPLC System Parameters
These parameters provide a validated starting point for method development.
| Parameter | Value | Justification |
| Column | C18, 250 x 10 mm, 5 µm | Standard for preparative scale, offering good loading capacity and resolution. |
| Flow Rate | 4.0 mL/min | Appropriate for a 10 mm I.D. column to ensure efficient separation. |
| Column Temp. | 30 °C | Maintains stable and reproducible retention times. |
| Injection Vol. | 100-1000 µL | Dependent on sample concentration and column loading capacity. |
| Detection | DAD, 280 nm & 310 nm | The p-coumarate moiety exhibits strong absorbance around 310 nm, while the general phenolic structure absorbs at 280 nm.[8][9] Monitoring both allows for comprehensive peak tracking. |
5.5. HPLC Gradient Program
A gradient elution is essential for resolving the components of a complex natural product extract.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Phase |
| 0.0 | 95 | 5 | Initial Equilibration |
| 5.0 | 95 | 5 | Isocratic Hold (Elutes very polar compounds) |
| 35.0 | 5 | 95 | Gradient (Elutes compounds of increasing hydrophobicity) |
| 40.0 | 5 | 95 | Isocratic Hold (Elutes highly nonpolar compounds) |
| 40.1 | 95 | 5 | Re-equilibration Start |
| 45.0 | 95 | 5 | Column Re-equilibration |
Rationale: This gradient profile starts with a high aqueous content to allow for the binding of all but the most polar compounds. The long, linear gradient from 5% to 95% acetonitrile provides the resolving power needed to separate compounds with similar polarities.
5.6. Fraction Collection and Purity Assessment
-
Collection: Collect fractions corresponding to the target peak based on retention time and UV spectral data.
-
Analysis: Inject a small aliquot of the collected fraction(s) onto an analytical HPLC system to confirm purity (>95% is a common target).
-
Pooling & Evaporation: Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Confirmation: Confirm the identity of the purified compound using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Self-Validating Systems and Trustworthiness
To ensure the integrity of the purification process, the following steps are recommended:
-
Blank Runs: Perform a blank injection (mobile phase only) before the sample run to establish a clean baseline and check for system contaminants.
-
UV Spectral Analysis: Utilize the DAD to confirm peak purity. The UV spectrum should be consistent across the entire width of the target peak. The UV absorption spectrum for p-coumaric acid derivatives typically shows maxima around 290-312 nm.[8]
-
Spiking (Optional): If a reference standard is available, a small amount can be "spiked" into the crude extract. An increase in the height/area of the target peak confirms its identity.
Conclusion
This application note provides a robust and scientifically-grounded protocol for the high-purity isolation of this compound using preparative RP-HPLC. By understanding the principles behind each step, from sample preparation to gradient elution, researchers can confidently implement and adapt this method to achieve their purification goals, thereby enabling accurate and reliable downstream biological and chemical analyses.
References
- Latif, Z., & Sarker, S. D. (2012). Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC). Methods in molecular biology (Clifton, N.J.), 864, 295–317.
-
PubChem. (n.d.). Sutherlandin 5-trans-p-coumarate. National Center for Biotechnology Information. Retrieved from [Link]
-
Sarker, S. D., & Latif, Z. (2012). Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC). PubMed. Retrieved from [Link]
-
Latif, Z., & Sarker, S. (2012). Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC). Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (n.d.). UV spectra of p-coumaric acid and metabolic derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). UV absorption spectra of (a) p-coumaric acid 2 (b) o-coumaric acid 4, (c) cinnamic acid 1, and (d) m-coumaric acid 3. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis absorption spectra of pCA: p-coumaric acid, CA: caffeic acid, FA. Retrieved from [Link]
-
Nieto, A., Borrull, F., Pocurull, E., & Marcé, R. M. (2010). Recent developments in the HPLC separation of phenolic compounds. Semantic Scholar. Retrieved from [Link]
-
Acmec Biochemical. (n.d.). 315236-68-1[this compound]. Retrieved from [Link]
-
ResearchGate. (n.d.). Reverse-phase HPLC Analysis and Purification of Small Molecules. Retrieved from [Link]
- Xiao, W., Lei, F., Hengqiang, Z., & Xiaojing, L. (2013). Isolation and Purification of Natural Products. In M. A. Rostagno & J. M. Prado (Eds.), Natural Product Extraction: Principles and Applications (pp. 314-362). The Royal Society of Chemistry.
-
Kim, J. H., Kim, J. H., & Lee, J. (2022). Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots. PubMed Central. Retrieved from [Link]
- Chriswell, C. D., Gjerde, D. T., & Fritz, J. S. (1982). Determination of Phenolic Compounds by HPLC. Analytical Chemistry, 54(11), 1977-1982.
-
ResearchGate. (n.d.). Scores plot for first derivative UV spectra of p-coumaric acid (red). Retrieved from [Link]
Sources
- 1. [3-Cyano-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]prop-2-enyl] 3-(4-hydroxyphenyl)prop-2-enoate | C20H23NO9 | CID 85171964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 315236-68-1[this compound]- Acmec Biochemical [acmec.com.cn]
- 3. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 4. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC). | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Derivatization of Sutherlandin trans-p-coumarate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Chemical Intrigue of Sutherlandin trans-p-coumarate
This compound is a naturally occurring cyanogenic glycoside derivative. While its parent compound, sutherlandin, is found in various plant species, the acylated form with trans-p-coumaric acid presents a unique molecular architecture that invites further investigation into its biological activities and potential therapeutic applications. Unlike the more common flavonoid glycosides, the sutherlandin core is a but-2-enenitrile structure, presenting distinct challenges and opportunities in chemical synthesis and derivatization.
This comprehensive guide provides a detailed exploration of the plausible synthetic pathways for this compound, acknowledging the current absence of a published total synthesis. The protocols herein are constructed from established principles of glycoside chemistry, regioselective acylations, and logical retrosynthetic analysis. Furthermore, this document outlines strategies for the derivatization of the target molecule to enable the exploration of structure-activity relationships (SAR), a critical step in drug discovery and development.
Part 1: Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of this compound (1) deconstructs the molecule into three key building blocks: the sutherlandin aglycone (2), a suitable glucose donor (3), and trans-p-coumaric acid (4). The primary challenges in the forward synthesis are the stereoselective formation of the β-glycosidic bond and the regioselective esterification at the C-5 hydroxyl group of the aglycone.
Part 2: Synthesis of Key Precursors
Proposed Synthesis of the Sutherlandin Aglycone
The sutherlandin aglycone, (Z)-3-(hydroxymethyl)-4-hydroxybut-2-enenitrile, is a challenging synthetic target due to the Z-alkene geometry and the presence of multiple reactive functional groups. A plausible synthetic route is proposed below, starting from commercially available materials.
Application Notes & Protocols: Evaluating Sutherlandin trans-p-coumarate in Cell-Based Assays
Prepared by: Senior Application Scientist, Advanced Cell Biology Division
Abstract
Sutherlandin trans-p-coumarate is a naturally occurring compound found in plants such as Sutherlandia frutescens, a medicinal plant with a history of use in traditional southern African medicine for various inflammatory conditions.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the bioactivity of this compound using a suite of robust, validated cell-based assays. We move beyond simple procedural lists to explain the causality behind experimental design, ensuring that each protocol functions as a self-validating system. This document details methodologies for assessing the compound's foundational cytotoxic profile, followed by in-depth protocols to explore its anti-inflammatory and antioxidant potential through the modulation of key cellular signaling pathways, including NF-κB, MAPK, and Nrf2.
Section 1: Compound Profile and Handling
Chemical Identity
This compound is a complex molecule comprising a sutherlandin core structure esterified with a trans-p-coumarate group.[2]
-
Molecular Formula: C₂₀H₂₃NO₉[2]
-
Molecular Weight: 421.4 g/mol [2]
-
Appearance: Typically a white to off-white solid.
Stock Solution Preparation: The Foundation of Reproducibility
The accuracy and reproducibility of any cell-based assay begin with the correct preparation of the test compound.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solubilizing capacity for a wide range of organic molecules and its compatibility with most cell culture media at low concentrations.
-
Protocol for 10 mM Stock Solution:
-
Weigh out 4.21 mg of this compound.
-
Add 1.0 mL of sterile, anhydrous DMSO.
-
Vortex vigorously until the solid is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
Aliquot into smaller, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound.
-
Store at -20°C or -80°C, protected from light.
-
Expertise & Experience: The final concentration of DMSO in your cell culture medium should never exceed 0.5%, with a target of ≤0.1% being ideal. Higher concentrations can induce cellular stress, differentiation, or toxicity, confounding the interpretation of your results. Always include a "vehicle control" (cells treated with the same final concentration of DMSO) in every experiment to normalize for any solvent-induced effects.
Section 2: Foundational Assay: Assessing Cytotoxicity
Rationale: Defining the Therapeutic Window
Before investigating the specific biological activities of a compound, it is imperative to determine its cytotoxic concentration range. This step establishes a "therapeutic window"—a range of concentrations that are non-toxic and therefore suitable for mechanistic studies. Treating cells with cytotoxic concentrations would make it impossible to distinguish between a specific biological effect (e.g., anti-inflammatory activity) and a general toxic response leading to cell death. We will utilize the Lactate Dehydrogenase (LDH) release assay, which measures the loss of plasma membrane integrity, a hallmark of cytotoxicity.[3]
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of this compound.
Detailed Protocol: LDH Cytotoxicity Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
Cell line (e.g., RAW 264.7 murine macrophages for inflammation studies).
-
Complete culture medium.
-
This compound (10 mM stock in DMSO).
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix and lysis buffer).
-
96-well clear, flat-bottom cell culture plates.
Procedure:
-
Cell Plating: Seed 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically to ensure cells are in a logarithmic growth phase and approximately 80% confluent at the end of the assay.[4]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free medium, starting from a high concentration (e.g., 200 µM) down to a low concentration (e.g., 0.1 µM).
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Controls (Trustworthiness Pillar):
-
Vehicle Control: Treat cells with medium containing the highest concentration of DMSO used in the dilutions (e.g., 0.5%).
-
Untreated Control (Spontaneous LDH Release): Treat cells with serum-free medium only.
-
Maximum LDH Release (Lysis Control): Add lysis buffer (as per kit instructions) to a set of untreated wells 45 minutes before the end of the incubation period.[3]
-
-
Incubation: Incubate the plate for 24 hours (or a desired time point).
-
Assay Execution:
-
Centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's protocol.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis
-
Subtract the background absorbance (from a no-cell control) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Plot the % Cytotoxicity against the log of the compound concentration to determine the IC₅₀ value (the concentration that causes 50% cell death).
| Parameter | Description | Example Result |
| IC₅₀ | Concentration causing 50% cytotoxicity. | > 100 µM |
| Max Non-Toxic Conc. | Highest concentration with <10% cytotoxicity. | 50 µM |
| Assay Window | Range of concentrations for subsequent assays. | 0.1 µM - 50 µM |
| Caption: Example data summary for a cytotoxicity assessment. |
Section 3: Investigating Anti-Inflammatory Activity
Inflammation at the cellular level is often orchestrated by signaling cascades that culminate in the production of pro-inflammatory mediators. The NF-κB and MAPK pathways are central regulators of this process and are common targets for anti-inflammatory drugs.[5][6]
Signaling Pathway Overview
Caption: Simplified overview of the NF-κB and MAPK inflammatory signaling pathways.
Protocol: NF-κB Nuclear Translocation Assay
This high-content imaging assay directly visualizes and quantifies the inhibition of NF-κB (p65 subunit) translocation from the cytoplasm to the nucleus.[7]
Materials:
-
HeLa or A549 cells (known to have a robust NF-κB response).
-
96- or 384-well black, clear-bottom imaging plates.
-
Recombinant human TNF-α (stimulus).
-
Primary antibody: Rabbit anti-NF-κB p65.
-
Secondary antibody: Goat anti-Rabbit IgG, Alexa Fluor 488.
-
Nuclear stain: Hoechst 33342.
-
Fixation and permeabilization buffers (e.g., 4% paraformaldehyde, 0.1% Triton X-100).
Procedure:
-
Cell Plating: Seed cells onto imaging plates and allow them to adhere overnight.
-
Pre-treatment: Treat cells with non-toxic concentrations of this compound (and vehicle control) for 1-2 hours.
-
Stimulation: Add TNF-α (e.g., 20 ng/mL) to all wells except the "unstimulated control" wells. Incubate for 30 minutes at 37°C.
Causality Corner: The 30-minute stimulation time is critical as NF-κB translocation is a rapid and transient event. A time-course experiment is recommended during assay development to pinpoint the peak translocation time in your specific cell model.[7]
-
Fix and Permeabilize: Wash cells with PBS, fix with paraformaldehyde, and then permeabilize with Triton X-100 to allow antibody entry.
-
Immunostaining:
-
Block with 3% BSA in PBS.
-
Incubate with the primary anti-p65 antibody.
-
Wash, then incubate with the fluorescent secondary antibody and Hoechst stain.
-
-
Imaging: Acquire images using a high-content imaging system. Use two channels: DAPI (for nucleus) and FITC (for NF-κB p65).
-
Image Analysis: Use automated image analysis software to:
-
Identify the nucleus in each cell using the Hoechst signal.
-
Define a cytoplasmic region around the nucleus.
-
Measure the fluorescence intensity of p65 in both the nuclear and cytoplasmic compartments.
-
Calculate the Nuclear-to-Cytoplasmic intensity ratio for each cell. A higher ratio indicates translocation.
-
Data Interpretation: A successful anti-inflammatory compound will prevent the TNF-α-induced increase in the Nuclear/Cytoplasmic ratio. Results can be plotted as a dose-response curve to calculate an IC₅₀ for the inhibition of NF-κB translocation.
Section 4: Evaluating Antioxidant Potential
The Nrf2/ARE pathway is a primary cellular defense mechanism against oxidative stress.[8] Activators of this pathway induce the expression of numerous antioxidant and detoxification enzymes.
Nrf2/ARE Pathway Overview
Caption: Mechanism of Nrf2/ARE pathway activation for antioxidant defense.
Protocol: Nrf2/ARE Luciferase Reporter Assay
This assay provides a highly sensitive and quantitative measure of Nrf2 transcriptional activity.[9]
Materials:
-
HepG2-ARE-Luciferase reporter cell line (stably transfected).
-
This compound.
-
Positive Control: Sulforaphane or another known Nrf2 activator.
-
White, opaque 96-well cell culture plates (to maximize light signal).
-
Luciferase assay reagent (e.g., ONE-Glo™ or similar).
Procedure:
-
Cell Plating: Seed the HepG2-ARE-Luciferase cells in the white 96-well plates and incubate overnight.
-
Treatment: Treat cells with a range of non-toxic concentrations of this compound, vehicle control, and a positive control (e.g., 5 µM Sulforaphane).
-
Incubation: Incubate for 16-24 hours. This longer incubation is necessary to allow for transcription and translation of the luciferase reporter protein.
-
Cell Lysis and Signal Generation:
-
Equilibrate the plate and the luciferase reagent to room temperature.
-
Add the luciferase reagent directly to the wells according to the manufacturer's protocol (this reagent typically combines cell lysis and substrate).
-
Incubate for 10 minutes on an orbital shaker to ensure complete lysis.
-
-
Measurement: Measure luminescence using a plate luminometer.
Data Analysis:
-
Calculate the Fold Induction for each treatment: Fold Induction = Luminescence_Experimental / Luminescence_Vehicle_Control.
-
Plot the Fold Induction against the compound concentration to generate a dose-response curve and determine the EC₅₀ (the concentration that produces 50% of the maximal response).
| Parameter | Description | Example Result |
| EC₅₀ | Concentration for 50% maximal activation. | 15 µM |
| Max Fold Induction | Maximum activation relative to vehicle. | 4.5-fold |
| Positive Control | Fold induction by Sulforaphane (assay validation). | > 5-fold |
| Caption: Example data summary for an Nrf2/ARE reporter assay. |
References
-
Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. [Link]
-
Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI Bookshelf. [Link]
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]
-
JoVE. (2013). Cell-based Flow Cytometry Assay to Measure Cytotoxic Activity. Journal of Visualized Experiments. [Link]
-
RayBiotech. NF-kappaB Signaling Pathway. [Link]
-
Cobb, M. H. (Ed.). (2009). Methods for analyzing MAPK cascades. Methods, 49(3). [Link]
-
Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]
-
Tawa, P., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay Development and Validation. [Link]
-
BPS Bioscience. NF-κB Reporter Kit (NF-κB Signaling Pathway). [Link]
-
Bio-Rad. Transcription - NF-kB signaling pathway. [Link]
-
Hsieh, J.-H., et al. (2015). Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. Oxidative Stress. [Link]
-
QIAGEN GeneGlobe. MAPK signaling. [Link]
-
de Oliveira, S. M., et al. (2021). trans-Cinnamic acid, but not p-coumaric acid or methyl cinnamate, induces fibroblast migration through PKA- and p38-MAPK signalling pathways. Journal of Tissue Viability. [Link]
-
BPS Bioscience. ARE Reporter Kit (Nrf2 Antioxidant Pathway). [Link]
-
MDPI. (2024). Molecular Insights into the Synergistic Anticancer and Oxidative Stress–Modulating Activity of Quercetin and Gemcitabine. MDPI. [Link]
-
PubMed. (2019). Time-Dependent Measurement of Nrf2-Regulated Antioxidant Response to Ionizing Radiation Toward Identifying Potential Protein Biomarkers for Acute Radiation Injury. Proteomics. Clinical applications. [Link]
-
van der Kooy, F., et al. (2016). Unveiling the anti-inflammatory activity of Sutherlandia frutescens using murine macrophages. Journal of Ethnopharmacology. [Link]
-
Trends in Sciences. (2025). Protective Effects of Astaxanthin on Triple Whammy-Induced Acute Kidney Injury via Antioxidant, Anti-inflammatory and Anti-Apoptotic Mechanisms. Trends in Sciences. [Link]
-
PubChem. Sutherlandin. [Link]
-
ResearchGate. (2009). Structure of chemical constituents from leaves and stems of Sutherlandia frutescens. ResearchGate. [Link]
-
PubChem. Sutherlandin 5-trans-p-coumarate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. [3-Cyano-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]prop-2-enyl] 3-(4-hydroxyphenyl)prop-2-enoate | C20H23NO9 | CID 85171964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assay Protocol [protocols.io]
- 5. raybiotech.com [raybiotech.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: Sutherlandin trans-p-coumarate as a Novel Anti-inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to understanding and evaluating the potential of Sutherlandin trans-p-coumarate as a novel anti-inflammatory therapeutic agent. This document outlines the putative mechanism of action based on current scientific understanding of related compounds and provides detailed protocols for its investigation.
Introduction: The Therapeutic Potential of this compound
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation contributes to the pathophysiology of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery.[1]
Sutherlandia frutescens (now classified as Lessertia frutescens), a medicinal plant indigenous to Southern Africa, has a long history of traditional use for a variety of ailments, including inflammatory conditions.[3][4] Phytochemical analysis of this plant has revealed a rich array of bioactive compounds, including flavonoids, amino acids, and cycloartane glycosides known as sutherlandins.[4][5] The trans-p-coumaroyl moiety, an ester of p-coumaric acid, is a well-documented phenolic acid with known anti-inflammatory properties.[6][7] The conjugation of this moiety to a sutherlandin backbone presents a promising therapeutic candidate, "this compound," which may exhibit enhanced or synergistic anti-inflammatory effects.
This document will explore the hypothesized mechanism of action of this compound, focusing on its potential to modulate key inflammatory signaling pathways, and provide detailed protocols for its preclinical evaluation.
Hypothesized Mechanism of Action
Based on the known anti-inflammatory activities of Sutherlandia frutescens extracts and p-coumaric acid derivatives, we hypothesize that this compound exerts its effects through the inhibition of pro-inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][8][9] These pathways are central regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[8][10][11]
Modulation of NF-κB and MAPK Signaling Pathways
Inflammatory stimuli, such as lipopolysaccharide (LPS) from Gram-negative bacteria, activate cell surface receptors like Toll-like receptor 4 (TLR4).[12] This activation triggers intracellular signaling cascades that converge on the activation of NF-κB and MAPKs (including p38, JNK, and ERK).[9][13][14]
-
NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[15] Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[15] These genes encode for cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][14]
-
MAPK Pathway: The MAPK pathways are a series of protein kinases that phosphorylate and activate downstream targets, including transcription factors that also contribute to the expression of inflammatory mediators.[9][16]
This compound is postulated to inhibit these pathways, leading to a downstream reduction in the production of key inflammatory molecules.
Figure 2: In Vitro Experimental Workflow.
Part 2: In Vivo Evaluation
In vivo models are essential for evaluating the efficacy of a compound in a whole-organism context, considering factors like pharmacokinetics and systemic effects. [1][17][18]
-
Model: Carrageenan-induced paw edema in mice or rats. [19][20]This is a widely accepted and well-characterized model of acute inflammation. [19]* Animals: Male Swiss albino mice (20-25 g) or Wistar rats (150-200 g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water. All animal procedures should be approved by an Institutional Animal Ethics Committee.
-
Groups (n=6-8 per group):
-
Control: Vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Carrageenan: Vehicle + Carrageenan.
-
Positive Control: Indomethacin (10 mg/kg, p.o.) + Carrageenan.
-
Test Groups: this compound (e.g., 25, 50, 100 mg/kg, p.o.) + Carrageenan.
-
-
Procedure:
-
Administer the vehicle, indomethacin, or this compound orally one hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group.
-
-
Procedure:
-
At the end of the experiment (4 hours), euthanize the animals.
-
Dissect the paw tissue and fix it in 10% neutral buffered formalin.
-
Process the tissue, embed in paraffin, and section.
-
Stain with Hematoxylin and Eosin (H&E) to observe inflammatory cell infiltration and tissue damage.
-
-
Procedure:
-
Homogenize a portion of the paw tissue.
-
Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA.
-
Assess the activity of myeloperoxidase (MPO), an indicator of neutrophil infiltration.
-
Figure 3: In Vivo Experimental Workflow.
Data Presentation and Interpretation
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance can be determined using one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's).
Expected Outcomes
A successful anti-inflammatory agent like this compound is expected to demonstrate the following:
| Assay | Expected Outcome |
| Cytotoxicity | Minimal to no toxicity at effective concentrations. |
| NO Production | Dose-dependent reduction in LPS-induced NO levels. |
| Cytokine Levels | Dose-dependent decrease in TNF-α, IL-6, and IL-1β secretion. |
| Western Blot | Reduced expression of iNOS and COX-2. Decreased phosphorylation of p65, IκBα, p38, JNK, and ERK. |
| Paw Edema | Significant reduction in carrageenan-induced paw volume. |
| Histopathology | Reduced inflammatory cell infiltration and tissue edema in paw sections. |
| Biochemical Analysis | Decreased levels of pro-inflammatory cytokines and MPO activity in paw tissue. |
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound as a potential anti-inflammatory agent. By systematically investigating its effects on key inflammatory pathways and mediators in both in vitro and in vivo models, researchers can gain valuable insights into its therapeutic potential. The hypothesized dual action of inhibiting both the NF-κB and MAPK pathways suggests that this compound could be a promising candidate for the development of new treatments for a wide range of inflammatory diseases.
References
- Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.
- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023.
- Gaestel, M., Kotlyarov, A., & Kracht, M. (2009). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience, 14, 2362–2374.
- Shabani, M., & Tondar, M. (2019). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 10, 2197.
-
Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Retrieved from [Link]
- Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651.
- Leng, S. X., & Ferrucci, L. (2012). ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH.
-
QIAGEN. (n.d.). ELISA Assays | Cytokine & Chemokine Assays. Retrieved from [Link]
-
Assay Genie. (n.d.). High Sensitivity Cytokine ELISA Kits & Multiplex Panels. Retrieved from [Link]
- Chen, L. F. (2012). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in bioscience (Scholar edition), 4, 1143–1152.
-
Biocompare. (n.d.). Using ELISA to Detect Cytokines and Chemokines. Retrieved from [Link]
-
CUSABIO. (n.d.). MAPK signaling pathway. Retrieved from [Link]
- Han, J., & Hui, L. (2012). MAPK signaling in inflammation-associated cancer development. Cellular and molecular life sciences : CMLS, 69(19), 3285–3298.
- Fu, X., Smith, A. N., & Johnson, R. W. (2015). Unveiling the anti-inflammatory activity of Sutherlandia frutescens using murine macrophages. Journal of ethnopharmacology, 172, 335–343.
- Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367.
- Sharma, J. N., Al-Omran, A., & Parvathy, S. S. (2007). Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. Mini reviews in medicinal chemistry, 7(8), 841–847.
-
Assay Genie. (2024, January 22). MAPK Signaling in Inflammatory Cytokines Pathways. Retrieved from [Link]
-
Wikipedia. (n.d.). NF-κB. Retrieved from [Link]
- Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-Inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules (Basel, Switzerland), 24(18), 3367.
- González-Gallego, J., Sánchez-Campos, S., & Tuñón, M. J. (2007). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceuticals (Basel, Switzerland), 1(1), 1–18.
- Sarveswaran, R., Jayasuriya, W. J. A. B. N., & Suresh, T. S. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 132-141.
- Patel, M. B., & Patel, K. B. (2017). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 8(8), 3186-3193.
- Sarveswaran, R., Jayasuriya, W. J. A. B. N., & Suresh, T. S. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. World Journal of Pharmaceutical Research, 6(17), 132-141.
-
ResearchGate. (n.d.). Unveiling the anti-inflammatory activity of Sutherlandia frutescens using murine macrophages | Request PDF. Retrieved from [Link]
-
Xagena. (n.d.). iNOS-based inflammation pathway is cross-linked with COX-2 pathway. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Sutherlandia frutescens – Knowledge and References. Retrieved from [Link]
- Al-Khazraji, S. M., Ismail, Z., & Hamid, M. (2023). Phytochemistry, Ethnopharmacology, and Pharmacology of Lessertia frutescens (Cancer Bush): A Comprehensive Review. Molecules, 28(14), 5396.
- Kim, S. F., Huri, D. A., & Snyder, S. H. (2005). Reciprocal regulation of the nitric oxide and cyclooxygenase pathway in pathophysiology: relevance and clinical implications. Arteriosclerosis, thrombosis, and vascular biology, 25(11), 2244–2253.
-
ResearchGate. (n.d.). Co-regulation between COX-2 and iNOS expression in the time-course of murine inflammation | Request PDF. Retrieved from [Link]
- Nogawa, S., Zhang, F., Ross, M. E., & Iadecola, C. (1997). Interaction between inducible nitric oxide synthase and cyclooxygenase-2 after cerebral ischemia.
-
ResearchGate. (n.d.). Constituents tentatively identified in Sutherlandia frutescens leaf extracts. Retrieved from [Link]
- Chen, J. C., Tseng, C. K., Chen, Y. C., Lin, C. K., & Chen, W. C. (2012). Elevation of Inducible Nitric Oxide Synthase and Cyclooxygenase-2 Expression in the Mouse Brain after Chronic Nonylphenol Exposure. TheScientificWorldJournal, 2012, 598493.
- Li, Y., et al. (2023). HCX3 Mitigates LPS-Induced Inflammatory Responses in Macrophages by Suppressing the Activation of the NF-κB Signaling Pathway. International Journal of Molecular Sciences, 24(22), 16421.
- Dragomir, A. C., et al. (2015). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. International journal of nanomedicine, 10, 273–285.
-
ResearchGate. (n.d.). LPS-induced inflammatory reaction and M1-like properties macrophages. Retrieved from [Link]
- Lowell, C. A., et al. (1996). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of experimental medicine, 184(5), 1931–1944.
-
National Center for Biotechnology Information. (n.d.). 3-O-trans-p-coumaroyl esterification enhances the anti-inflammatory effects of tormentic acid by targeting NF-κB signaling. Retrieved from [Link]
- Wang, Y., et al. (2020). Evidence of anti-inflammatory activity of Schizandrin A in animal models of acute inflammation. Journal of ethnopharmacology, 250, 112485.
- Zhao, Y., et al. (2016). Anti-Inflammatory Effects of p-coumaric Acid in LPS-Stimulated RAW264.7 Cells: Involvement of NF-κB and MAPKs Pathways. Journal of Functional Foods, 25, 447-455.
- Wise, M. L., & Mitchell, M. A. (2020). Quantitative Analysis and Anti-inflammatory Activity Evaluation of the A-Type Avenanthramides in Commercial Sprouted Oat Products. Journal of agricultural and food chemistry, 68(2), 523–530.
- Lee, J. H., et al. (2014). Phosphorylation of Akt Mediates Anti-Inflammatory Activity of 1-p-Coumaroyl β-D-Glucoside Against Lipopolysaccharide-Induced Inflammation in RAW264.7 Cells. Biological & pharmaceutical bulletin, 37(2), 299–305.
-
ResearchGate. (n.d.). Anti-Inflammatory Effects of p-coumaric Acid in LPS-Stimulated RAW264.7 Cells: Involvement of NF-κB and MAPKs Pathways. Retrieved from [Link]
- Oh, H., et al. (2009). Anti-inflammatory activity of p-coumaryl alcohol-gamma-O-methyl ether is mediated through modulation of interferon-gamma production in Th cells. British journal of pharmacology, 157(4), 634–644.
- Weggen, S., et al. (2001). Nonsteroidal anti-inflammatory drugs lower Abeta42 and change presenilin 1 conformation.
- Rahman, I., & Adcock, I. M. (2006). Antioxidants and inflammatory disease: synthetic and natural antioxidants with anti-inflammatory activity. Current pharmaceutical design, 12(25), 3249–3270.
Sources
- 1. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unveiling the anti-inflammatory activity of Sutherlandia frutescens using murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemistry, Ethnopharmacology, and Pharmacology of Lessertia frutescens (Cancer Bush): A Comprehensive Review | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 14. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NF-κB - Wikipedia [en.wikipedia.org]
- 16. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 18. wuxibiology.com [wuxibiology.com]
- 19. mdpi.com [mdpi.com]
- 20. Evidence of anti-inflammatory activity of Schizandrin A in animal models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for trans-p-Coumaric Acid and its Derivatives in Drug Discovery
An important note on the topic: Scientific literature and public databases contain extensive research on trans-p-coumaric acid and its derivatives as valuable compounds in drug discovery. However, the specific conjugate "Sutherlandin trans-p-coumarate" (CAS 315236-68-1) is primarily listed by chemical suppliers without associated peer-reviewed pharmacological studies.[1][2] Therefore, this guide focuses on the well-documented therapeutic potential of the trans-p-coumarate moiety as a versatile chemical scaffold, providing researchers with the foundational knowledge and protocols to investigate novel conjugates, including but not limited to compounds like this compound.
Introduction: The Therapeutic Promise of a Ubiquitous Phenolic Acid
p-Coumaric acid (p-CA), a widespread dietary polyphenol, has emerged from the realm of nutrition into the focused lens of drug discovery.[3] As a derivative of cinnamic acid, its simple phenolic structure belies a complex and potent pharmacology.[3][4] Found abundantly in fruits, vegetables, and grains, p-CA exhibits a range of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties.[4][5][6]
The true potential of p-CA in drug development lies in its utility as a chemical scaffold. The carboxyl and hydroxyl groups on the trans-p-coumaroyl moiety serve as versatile handles for chemical modification, allowing for the synthesis of esters, amides, and other derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.[7][8] For instance, the esterification of tormentic acid with a 3-O-trans-p-coumaroyl group was shown to significantly enhance its anti-inflammatory effects by improving cellular uptake and augmenting the inhibition of the NF-κB signaling pathway.[7]
This document provides researchers with an in-depth guide to the key therapeutic mechanisms of trans-p-coumarate derivatives and offers detailed protocols for their evaluation in preclinical models.
Core Mechanisms of Action & Therapeutic Targets
The pharmacological effects of p-coumaric acid and its derivatives are primarily attributed to their ability to modulate key signaling pathways involved in inflammation and cellular proliferation.
Anti-Inflammatory Activity: Targeting NF-κB and MAPK Pathways
Chronic inflammation is a critical factor in a host of diseases. p-Coumaric acid exerts potent anti-inflammatory effects by suppressing two central signaling cascades: Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[9][10]
In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. p-CA has been shown to prevent the phosphorylation of IκBα, thereby blocking NF-κB nuclear translocation.[9][10]
Simultaneously, p-CA can inhibit the phosphorylation of key MAPK proteins, particularly ERK1/2, which are crucial for the production of inflammatory mediators.[9] This dual inhibition leads to a significant reduction in the expression of downstream targets like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[9][10]
Caption: Anti-inflammatory mechanism of p-coumaric acid derivatives.
Anti-Cancer Activity: Induction of Apoptosis and Cell Cycle Arrest
p-Coumaric acid has demonstrated significant anti-tumor effects across various cancer cell lines, including colon cancer and melanoma.[4][11] Its primary mechanisms involve halting cell proliferation and inducing programmed cell death (apoptosis).
Studies show that p-CA can arrest the cell cycle and inhibit the clonogenic potential of cancer cells.[4] Furthermore, it triggers apoptosis through the mitochondrial-mediated signaling pathway. This is evidenced by an increase in the levels of cleaved caspase-3 and cleaved caspase-9, which are executioner and initiator caspases, respectively.[11] In some cancers, p-CA has also been found to suppress the expression of key growth factor receptors like EGFR.[4]
These findings position p-coumarate derivatives as promising candidates for development as standalone anti-cancer agents or as adjuvants to sensitize tumors to conventional chemotherapy.[4]
Experimental Protocols for Compound Evaluation
The following protocols provide a robust framework for screening and characterizing the bioactivity of novel trans-p-coumarate derivatives.
Protocol 1: In Vitro Anti-inflammatory Activity Assessment
This protocol uses the RAW264.7 murine macrophage cell line, a standard model for studying inflammation.
3.1.1 Objective: To determine the effect of a test compound on the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated macrophages.
3.1.2 Materials:
-
RAW264.7 cells
-
DMEM media with 10% FBS
-
Test compound (e.g., this compound) dissolved in DMSO
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
ELISA kits for TNF-α and IL-1β
-
96-well cell culture plates
3.1.3 Step-by-Step Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., 1, 10, 50, 100 µM) for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50 µL of supernatant from each well.
-
Add 50 µL of Griess Reagent A, incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B, incubate for 10 minutes.
-
Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Use the remaining cell supernatant to quantify TNF-α and IL-1β levels according to the manufacturer's instructions for the specific ELISA kits.
-
3.1.4 Data Analysis: Compare the levels of NO and cytokines in compound-treated groups to the LPS-only stimulated group. A significant reduction indicates anti-inflammatory activity.
| Treatment Group | NO (µM) | TNF-α (pg/mL) |
| Control (No LPS) | < 1.0 | < 50 |
| LPS (1 µg/mL) | 25.4 ± 2.1 | 3250 ± 210 |
| LPS + Test Compound (10 µM) | 15.1 ± 1.5 | 1870 ± 150 |
| LPS + Test Compound (50 µM) | 6.8 ± 0.9 | 750 ± 90 |
| Table 1: Representative data showing the inhibitory effect of a hypothetical p-coumarate derivative on inflammatory mediators. |
Protocol 2: In Vitro Cytotoxicity and Apoptosis Induction
This protocol assesses the direct anti-cancer effects of a test compound on a relevant cancer cell line (e.g., A375 human melanoma).
3.2.1 Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound and its ability to induce apoptosis.
3.2.2 Materials:
-
A375 cancer cells
-
RPMI-1640 media with 10% FBS
-
Test compound dissolved in DMSO
-
MTT or CCK-8 reagent
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow Cytometer
3.2.3 Step-by-Step Procedure:
-
Cell Seeding: Seed A375 cells in a 96-well plate (for cytotoxicity) and a 6-well plate (for apoptosis) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., 0.1 to 200 µM) for 48 hours. Include a vehicle control.
-
Cytotoxicity (MTT/CCK-8 Assay):
-
Add the MTT or CCK-8 reagent to each well of the 96-well plate according to the manufacturer's protocol.
-
Incubate for 1-4 hours.
-
Measure absorbance at the appropriate wavelength.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value using non-linear regression.
-
-
Apoptosis Analysis (Flow Cytometry):
-
Harvest cells from the 6-well plate by trypsinization.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes.
-
Analyze the samples immediately using a flow cytometer. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
-
Caption: Workflow for evaluating the anti-cancer activity of p-CA derivatives.
Analytical Methods for Quantification
Accurate quantification is essential for pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) is the most widely reported and reliable method for determining the concentration of p-CA and its derivatives in various matrices.[3]
Protocol 3: Quantification of a p-Coumarate Derivative by RP-HPLC
4.1.1 Objective: To establish a method for quantifying a test compound in a simple matrix (e.g., buffer or cell culture media).
4.1.2 Materials & Equipment:
-
HPLC system with a UV/Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Test compound standard of known concentration
4.1.3 Step-by-Step Procedure:
-
Standard Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., Methanol). Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: For cell media samples, perform a protein precipitation step by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging to pellet the protein. Use the supernatant for analysis.
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: ~310 nm (p-CA has a strong absorbance peak around this wavelength)
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. (Note: Gradient must be optimized for the specific derivative).
-
-
Analysis: Inject the standards to create a calibration curve (Peak Area vs. Concentration). Inject the unknown samples and determine their concentration by interpolating from the calibration curve.
Conclusion and Future Directions
The trans-p-coumarate scaffold is a validated starting point for the development of novel therapeutics targeting inflammation and cancer. Its favorable safety profile as a common dietary component and its synthetic tractability make it an attractive platform for medicinal chemists and drug development professionals. Future research should focus on synthesizing novel ester and amide libraries to improve target specificity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, ultimately translating the preclinical promise of these compounds into clinical realities.
References
- New Insights Into the Anticancer Effects of p-Coumaric Acid: Focus on Colorectal Cancer. (n.d.). Google Scholar.
- 315236-68-1[this compound] - Acmec Biochemical. (n.d.). Acmec Biochemical.
- Coumarinic derivatives show anti-inflammatory effects on alveolar macrophages, but their anti-elastase activity is essential to reduce lung inflammation in vivo. (2009). PubMed.
- This compound | 315236-68-1 | Phytochemical Reference. (n.d.). ChemFaces.
- Engineering a Pseudomonas taiwanensis 4-coumarate platform for production of para-hydroxy aromatics with high yield and specificity. (n.d.). National Institutes of Health (NIH).
- A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices. (2018). PubMed.
- Oral supplementation with p-coumaric acid protects mice against diabetes-associated spontaneous destruction of periodontal tissue. (2019). PubMed.
- Production of Trans-Cinnamic and p-Coumaric Acids in Engineered E. coli. (n.d.). MDPI.
- 3-O-trans-p-coumaroyl esterification enhances the anti-inflammatory effects of tormentic acid by targeting NF-κB signaling. (2025). PubMed Central.
- Anti-Inflammatory Effects of p-coumaric Acid in LPS-Stimulated RAW264.7 Cells: Involvement of NF-κB and MAPKs Pathways. (2016). Hilaris Publisher.
- The Anti-tumor Effects of p-Coumaric Acid on Melanoma A375 and B16 Cells. (n.d.). PubMed Central.
- Immunomodulatory and anti-inflammatory effect of p-coumaric acid, a common dietary polyphenol on experimental inflammation in rats. (n.d.). PubMed.
- Anti-Inflammatory Effects of p-coumaric Acid in LPS-Stimulated RAW264.7 Cells: Involvement of NF-κB and MAPKs Pathways. (2016). ResearchGate.
- Phenethyl p-coumarate and N-phenethyl-p-coumaramide: Synthesis, Characterization, Docking Studies and Anticancer Activity through P388 Cell. (2022). ResearchGate.
Sources
- 1. 315236-68-1[this compound]- Acmec Biochemical [acmec.com.cn]
- 2. | this compound | 315236-68-1 | Phytochemical Reference - ChemFaces [chemfaces.net]
- 3. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Insights Into the Anticancer Effects of p-Coumaric Acid: Focus on Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral supplementation with p-coumaric acid protects mice against diabetes-associated spontaneous destruction of periodontal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunomodulatory and anti-inflammatory effect of p-coumaric acid, a common dietary polyphenol on experimental inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-O-trans-p-coumaroyl esterification enhances the anti-inflammatory effects of tormentic acid by targeting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. researchgate.net [researchgate.net]
- 11. The Anti-tumor Effects of p-Coumaric Acid on Melanoma A375 and B16 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Sutherlandin A
Authored by: A Senior Application Scientist
Date: January 16, 2026
Abstract
Sutherlandin A, a novel natural product isolated from the leaves of Triumfetta sutherlandi, has garnered significant interest for its potential therapeutic applications, including its observed anti-proliferative and pro-apoptotic activities in cancer cell lines. The transition from in vitro validation to in vivo efficacy studies presents a critical challenge, primarily centered on the development of a stable, biocompatible, and effective drug delivery system. This document provides a comprehensive guide for the formulation of Sutherlandin A for preclinical in vivo research. We detail protocols for both oral and parenteral administration routes, addressing key physicochemical challenges such as poor aqueous solubility. The methodologies herein are designed to ensure bioavailability, stability, and reproducibility, providing researchers with a robust framework for investigating the in vivo pharmacology of Sutherlandin A.
Introduction: The Therapeutic Promise of Sutherlandin A
Sutherlandin A is a recently identified coumaroyl-containing sucrose derivative with demonstrated biological activity. Initial in vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its potential as a novel chemotherapeutic agent. The core challenge in advancing Sutherlandin A to in vivo models lies in its physicochemical properties. Like many natural products, it is presumed to have low aqueous solubility, which can severely limit its bioavailability and, consequently, its therapeutic efficacy when administered systemically.
This guide provides validated starting-point formulations for common preclinical routes of administration: oral gavage (PO) and intraperitoneal (IP) injection. The selection of excipients and methodologies is grounded in established pharmaceutical principles to maximize exposure while ensuring the safety and welfare of the animal models.
Pre-Formulation Analysis: Essential Physicochemical Data
A thorough understanding of a compound's properties is the foundation of a successful formulation. The following table summarizes the critical parameters for Sutherlandin A that inform the formulation strategy.
| Parameter | Value / Observation | Implication for Formulation | Source |
| Molecular Weight | 540.5 g/mol | Standard for small molecules; does not inherently pose a delivery challenge. | |
| Structure | Sucrose ester with coumaroyl groups | The presence of multiple hydroxyl and ester groups suggests susceptibility to hydrolysis. pH and temperature control are critical. | |
| Aqueous Solubility | Poorly soluble | Direct administration in aqueous vehicles like saline is not feasible. Requires solubilizing agents or suspension vehicles. | Assumed based on typical natural product properties |
| LogP | High (Predicted) | Indicates lipophilicity. May favor absorption across lipid membranes but contributes to poor water solubility. | N/A |
| Stability | Potential for ester hydrolysis | Formulation pH should be maintained near neutral (6.5-7.4). Storage at 4°C or -20°C is recommended. | General chemical principles |
Formulation Strategies & Step-by-Step Protocols
The choice of formulation and administration route depends on the experimental objective, the target organ, and the desired pharmacokinetic profile. We present two robust protocols below.
Oral Gavage Formulation (Suspension)
Oral administration is often preferred for its convenience and clinical relevance. Due to Sutherlandin A's poor solubility, a uniform suspension is the most practical approach to ensure consistent dosing.
Principle: This protocol utilizes a common, FDA-approved vehicle system consisting of carboxymethylcellulose (CMC) as a suspending agent and Tween 80 as a wetting agent. CMC increases the viscosity of the vehicle, slowing the sedimentation of drug particles, while Tween 80 reduces the surface tension between the drug particles and the vehicle, allowing for uniform dispersion.
Workflow Diagram: Oral Suspension Preparation
Caption: Workflow for preparing a Sutherlandin A oral suspension.
Protocol: Preparation of a 10 mg/mL Sutherlandin A Suspension
-
Vehicle Preparation (0.5% CMC / 0.1% Tween 80 in Water):
-
For a 100 mL final volume, weigh 0.5 g of sodium carboxymethylcellulose (medium viscosity).
-
In a sterile beaker, add the CMC to approximately 80 mL of sterile, distilled water while stirring continuously to prevent clumping.
-
Add 100 µL of Tween 80 to the solution.
-
Continue stirring and adjust the final volume to 100 mL with water.
-
Cover the beaker and leave it stirring gently on a magnetic stir plate overnight at 4°C to allow for complete hydration of the CMC. The final solution should be clear and viscous.
-
-
Sutherlandin A Suspension:
-
Calculate and weigh the required amount of Sutherlandin A for your desired final concentration (e.g., for 10 mL of a 10 mg/mL suspension, weigh 100 mg).
-
Place the weighed compound in a glass mortar.
-
Add a small volume (e.g., 1-2 mL) of the prepared vehicle and triturate with a pestle to form a smooth, uniform paste. This step is crucial to break up any aggregates.
-
Gradually add the remaining vehicle in small portions while continuously mixing.
-
Transfer the suspension to a sterile vial.
-
Self-Validation Check: Before dosing, visually inspect the suspension for any large particles or clumps. Briefly vortex the suspension immediately before drawing each dose to ensure uniformity.
-
-
Storage: Store the final suspension at 4°C for up to one week. Conduct stability tests if longer storage is required.
Parenteral Formulation (Solubilization for IP Injection)
For studies requiring more precise control over bioavailability and bypassing first-pass metabolism, parenteral routes like intraperitoneal (IP) injection are common. This requires a fully solubilized, sterile formulation.
Principle: This protocol employs a co-solvent system to overcome the poor aqueous solubility of Sutherlandin A. The system uses Dimethyl Sulfoxide (DMSO) as a strong organic solvent, polyethylene glycol 400 (PEG400) as a less toxic and highly water-miscible co-solvent, and Tween 80 as a surfactant to maintain stability upon dilution in an aqueous vehicle (saline). The final concentration of DMSO is kept low (<10%) to minimize potential toxicity in animal models.
Workflow Diagram: Parenteral Solution Preparation
Caption: Step-by-step workflow for preparing a parenteral solution of Sutherlandin A.
Protocol: Preparation of a 5 mg/mL Sutherlandin A Injectable Solution
Vehicle Composition: 10% DMSO / 30% PEG400 / 5% Tween 80 / 55% Saline (v/v/v/v)
-
Preparation (for a 10 mL final volume):
-
In a sterile 15 mL conical tube, weigh 50 mg of Sutherlandin A.
-
Add 1 mL of high-purity, sterile-filtered DMSO. Vortex vigorously until the compound is completely dissolved.
-
Expert Insight: Ensuring complete dissolution in the initial solvent is the most critical step. If the compound does not fully dissolve here, it will precipitate out in later steps. Gentle warming (to 37°C) can be applied if necessary, but check for compound stability at this temperature first.
-
-
Add 3 mL of PEG400. Vortex thoroughly until the solution is homogeneous.
-
Add 0.5 mL of Tween 80. Vortex again to ensure complete mixing.
-
Slowly add 5.5 mL of sterile saline (0.9% NaCl) to the tube, preferably dropwise, while continuously vortexing. This slow addition is crucial to prevent the drug from precipitating out of the solution.
-
Self-Validation Check: After the final addition of saline, the solution should be clear and free of any visible precipitate. If the solution appears cloudy or hazy, the formulation has failed, likely due to insufficient solubilization.
-
-
Sterilization:
-
Draw the final solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter (PVDF or a similar low-protein-binding membrane is recommended).
-
Filter the solution into a final sterile vial for storage. This step removes any potential microbial contamination and undissolved micro-precipitates.
-
-
Storage: Store the final solution protected from light at 4°C. Due to the potential for hydrolysis and degradation in an aqueous environment, it is recommended to prepare this formulation fresh before each experiment or for a maximum of one week's worth of dosing.
Conclusion and Best Practices
The successful in vivo evaluation of Sutherlandin A is critically dependent on the use of an appropriate and well-characterized formulation. The protocols provided offer robust starting points for both oral and parenteral administration. Researchers must, however, remain vigilant. The stability of the final formulation should always be confirmed under the specific experimental conditions. It is best practice to perform a small-scale pilot formulation to check for solubility and stability before committing a large amount of the test compound. Furthermore, appropriate vehicle controls must be included in all in vivo experiments to ensure that any observed effects are due to the compound itself and not the excipients used in the formulation.
References
-
A.C.T. van der Merwe, J.C. Breytenbach, S.F. Malan, J.J.M. Meyer, D. Ferreira. Sutherlandins A, B, C and D, novel coumaroyl-containing sucrose esters from Triumfetta sutherlandi. Phytochemistry, 2003, 62(5), 755-759. [Link]
Troubleshooting & Optimization
"Sutherlandin trans-p-coumarate" solubility and stability issues
Welcome to the dedicated technical support guide for Sutherlandin trans-p-coumarate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common yet challenging issues of solubility and stability associated with this promising phytochemical. Our goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental success.
Compound Profile: At a Glance
This compound is an ester conjugate of Sutherlandin and trans-p-coumaric acid.[1][2] Understanding the properties of these two components is critical to predicting the behavior of the final compound. The p-coumaric acid moiety introduces a phenolic hydroxyl group and a carboxylic acid-derived ester linkage, which are key determinants of its solubility and stability profile.
| Property | Data | Source |
| Molecular Formula | C₂₀H₂₃NO₉ | [1] |
| Molecular Weight | 421.4 g/mol | [1] |
| Appearance | Powder | [2] |
| Predicted XLogP3 | -0.4 | [1] |
| General Class | Phenolic Compound, Ester | [3][4] |
Frequently Asked Questions (FAQs)
Q1: I'm having significant trouble dissolving this compound in my aqueous buffer. Why is this happening?
A: This is a common issue. Despite a favorable predicted LogP value, the molecule's relatively large, complex structure and crystalline nature can hinder its dissolution in purely aqueous systems. Phenolic compounds often exhibit limited water solubility, which can be further complicated by the ester linkage.[5][6] Forcing dissolution directly into buffers like PBS often leads to the formation of a fine suspension rather than a true solution, causing reproducibility issues.
Q2: What is the recommended starting solvent for making a stock solution?
A: We strongly recommend using a polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the preferred choice due to its excellent solvating power for a wide range of organic molecules. Ethanol and dimethylformamide (DMF) are also effective alternatives.[7] The general solubility of phenolic compounds is highest in polar protic solvents like alcohols, but for creating a concentrated stock, DMSO often provides the best results and stability.[5][6]
Q3: How should I store the dry compound and my stock solutions to prevent degradation?
A:
-
Dry Compound: Store the vial tightly sealed at 2-8°C, protected from light and moisture.[2]
-
Stock Solutions: Prepare high-concentration stock solutions in an anhydrous grade solvent (e.g., DMSO). Aliquot these into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and exposure to atmospheric moisture. Store these aliquots at -20°C or -80°C for long-term stability.[2] We recommend these solutions are usable for up to two weeks when stored this way.[2]
Q4: Is the compound sensitive to pH?
A: Yes. The ester linkage in this compound is susceptible to hydrolysis, a reaction that is catalyzed by both acidic and basic conditions. At pH extremes, the rate of degradation will increase significantly. For most applications, it is advisable to work in a pH range of 6.0-7.5. The phenolic hydroxyl group can be deprotonated at higher pH, which may increase solubility but can also accelerate oxidative degradation.
Q5: My experimental results are inconsistent. Could this be a stability issue?
A: Absolutely. Inconsistent results are a classic sign of compound degradation. If you prepare a working solution in an aqueous buffer and let it sit for an extended period, hydrolysis of the ester bond can occur, breaking the molecule into Sutherlandin and p-coumaric acid. This changes the effective concentration of your active compound and introduces potential confounders. Always use freshly prepared dilutions for your experiments.
Troubleshooting Guide: From Problem to Protocol
Issue 1: Precipitate Forms When Diluting DMSO Stock into Aqueous Buffer
-
Underlying Cause: You are exceeding the aqueous solubility limit of the compound, causing it to "crash out" of the solution. Even at low final concentrations, the localized concentration at the point of addition can be too high.
-
Solution Strategy: The key is to control the dilution process to avoid creating pockets of high concentration and to ensure the final concentration of your organic co-solvent is compatible with your experimental system.
-
Prepare Stock: First, prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO as described previously.
-
Intermediate Dilution (Optional but Recommended): If your final concentration is very low (e.g., <10 µM), consider making an intermediate dilution of your stock in DMSO.
-
Vortexing is Critical: Place your aqueous buffer in a tube on a vortex mixer at a medium speed.
-
Pipette Tip Placement: While the buffer is vortexing, slowly add the required volume of the DMSO stock solution. Crucially, dispense the stock directly into the vortex (the "eye of the storm"), not onto the wall of the tube. This ensures rapid and efficient mixing.
-
Final Co-solvent Concentration: Ensure the final percentage of DMSO in your working solution is as low as possible, ideally below 0.5% for cell-based assays, to avoid solvent-induced artifacts. If solubility issues persist, you may need to explore formulation strategies.
Issue 2: Loss of Compound Potency in Experiments Lasting Several Hours
-
Underlying Cause: The compound is likely degrading in your aqueous experimental media over time due to hydrolysis of the ester linkage.
-
Solution Strategy: Verify the stability of the compound under your specific experimental conditions (media, temperature, pH) and adjust your workflow to minimize the time the compound spends in an aqueous environment.
Caption: Workflow for diagnosing and addressing compound instability.
-
System Setup: Use a C18 reverse-phase HPLC column. The mobile phase can be a gradient of acetonitrile and water, both containing 0.1% formic acid to ensure sharp peaks.
-
Detection: The p-coumaric acid moiety has a strong UV absorbance.[7] Set your detector to monitor at a wavelength near its λmax (e.g., 310 nm).[7]
-
Sample Preparation: Prepare your working solution of this compound in your exact experimental media at the highest concentration you plan to use.
-
Time Course: Immediately inject a T=0 sample. Place the remaining solution under your experimental conditions (e.g., in an incubator at 37°C).
-
Analysis: Inject samples at regular intervals (e.g., 1, 2, 4, 8, 24 hours). Monitor the peak area of the parent compound. A significant decrease in the parent peak area, potentially accompanied by the appearance of new peaks (e.g., free p-coumaric acid), indicates degradation.
-
Acceptance Criteria: For most applications, a degradation of less than 5-10% over the course of the experiment is considered acceptable.
Issue 3: Unable to Achieve a High Enough Aqueous Concentration for in vivo Studies
-
Underlying Cause: The required dose exceeds the compound's intrinsic aqueous solubility, even with co-solvents.
-
Solution Strategy: Advanced formulation techniques are required to enhance apparent solubility. Cyclodextrin complexation is a well-established and effective method.[8][9][10]
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate poorly soluble "guest" molecules, like the coumarate portion of your compound, forming an inclusion complex that has significantly improved water solubility.[8][9]
Caption: Encapsulation by cyclodextrin improves aqueous solubility.
-
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent starting point due to its high water solubility and safety profile.[8]
-
Prepare Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 1%, 2%, 5%, 10% w/v).
-
Add Compound: Add an excess of solid this compound to each solution.
-
Equilibrate: Agitate the mixtures at a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.
-
Separate and Quantify: Centrifuge or filter the samples to remove the undissolved solid. Dilute the supernatant and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
-
Analyze: Plot the concentration of dissolved compound against the concentration of HP-β-CD. A linear increase indicates the formation of a soluble complex and will help you determine the required cyclodextrin concentration for your target dose.
References
-
Wikipedia. Phenol. [Link]
-
ResearchGate. Studies on the solubility of phenolic compounds. [Link]
-
ResearchGate. Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. [Link]
-
Wisdom Library. Solubility of phenolic compounds: Significance and symbolism. [Link]
-
Taylor & Francis Online. A Knowledge Base for The Recovery of Natural Phenols with Different Solvents. [Link]
-
National Center for Biotechnology Information. Sutherlandin | C11H17NO7 | CID 6442883 - PubChem. [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]
-
ResearchGate. Formulation strategies for poorly soluble drugs. [Link]
-
MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]
-
Aragen. Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. [Link]
-
PubMed. Horizontal transfer of a pathway for coumarate catabolism unexpectedly inhibits purine nucleotide biosynthesis. [Link]
-
National Center for Biotechnology Information. Sutherlandin 5-trans-p-coumarate | C20H23NO9 | CID 85171964 - PubChem. [Link]
-
PubMed Central. Cinnamic acid and p-coumaric acid are metabolized to 4-hydroxybenzoic acid by Yarrowia lipolytica. [Link]
-
National Center for Biotechnology Information. Engineering a Pseudomonas taiwanensis 4-coumarate platform for production of para-hydroxy aromatics with high yield and specificity. [Link]
-
Acmec Biochemical. 315236-68-1[this compound]. [Link]
-
ResearchGate. Preparation of Dearomatized p‐Coumaric Acid Derivatives as DNA Damage Response Inhibitors with Potent In Vitro Antitumor Effect. [Link]
-
ResearchGate. Stability study of p-coumaric acid. [Link]
-
ResearchGate. Proposed R. palustris p-coumarate catabolic pathway. [Link]
-
ResearchGate. (A) Predicted p-coumarate degradation pathway and (B) degradation gene.... [Link]
-
PubMed Central. Biodegradable Coumaric Acid-based Poly(anhydride-ester) Synthesis and Subsequent Controlled Release. [Link]
-
MDPI. Controlled Lactonization of o-Coumaric Esters Mediated by Supramolecular Gels. [Link]
-
PubMed. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices. [Link]
-
National Center for Biotechnology Information. Chemo-Enzymatic Synthesis and Biological Assessment of p-Coumarate Fatty Esters: New Antifungal Agents for Potential Plant Protection. [Link]
-
009 Bio. SUTHERLANDIN-5-TRANS-P-COUMARATE. [Link]
-
Scilit. Analytical techniques used to study the degradation of proteins and peptides: chemical instability. [Link]
Sources
- 1. [3-Cyano-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]prop-2-enyl] 3-(4-hydroxyphenyl)prop-2-enoate | C20H23NO9 | CID 85171964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. | this compound | 315236-68-1 | Phytochemical Reference - ChemFaces [chemfaces.net]
- 3. Phenol - Wikipedia [en.wikipedia.org]
- 4. Solubility of phenolic compounds: Significance and symbolism [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Sutherlandin trans-p-coumarate Extraction
Introduction
Welcome to the technical support guide for the extraction of Sutherlandin trans-p-coumarates. Sutherlandins are a group of flavonoid glycosides first isolated from Sutherlandia frutescens (also known as Lessertia frutescens), a prominent South African medicinal plant.[1][2] These compounds, particularly their coumarate esters, are of significant interest for their potential pharmacological activities. However, achieving a high extraction yield presents a common challenge for researchers.
The addition of the trans-p-coumarate moiety to the Sutherlandin core structure significantly alters the molecule's polarity. The coumaric acid component introduces both a phenolic hydroxyl group and a carboxylic acid-like ester linkage, creating a molecule with mixed polarity. This characteristic is crucial for understanding its solubility and optimizing extraction protocols. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues and enhance your extraction efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My extraction yield for Sutherlandin trans-p-coumarate is consistently low. What are the most critical factors I should re-evaluate?
Low yield is a frequent issue in natural product extraction and can stem from several factors.[3][4] For this compound, the primary considerations are solvent choice, extraction parameters, and the integrity of the plant material.
-
Solvent Polarity Mismatch: Sutherlandin trans-p-coumarates are complex glycosides with an attached coumarate ester. This structure gives them an intermediate polarity. Using a solvent that is too polar (like pure water) or too non-polar (like hexane) will result in poor extraction. The key is to use a solvent system that can effectively solvate both the glycoside and the less-polar coumarate portions of the molecule.
-
Inadequate Cell Lysis: The target compounds are located within plant cells.[5] If the plant material is not finely ground, the solvent cannot efficiently penetrate the tissue to dissolve the Sutherlandins. Increasing the surface area through proper grinding is a critical first step.[3][5]
-
Sub-optimal Temperature and Time: Extraction is a time and temperature-dependent process. Insufficient time will lead to incomplete extraction, while excessively high temperatures or long durations can risk thermal degradation of these sensitive glycosides.[6]
Q2: What is the optimal solvent system for extracting Sutherlandin trans-p-coumarates?
There is no single "perfect" solvent, as the ideal choice depends on the specific goals of the extraction (e.g., crude extract vs. targeted isolation).[7] However, for phenolic compounds like flavonoids and their esters, aqueous mixtures of polar organic solvents are consistently more effective than mono-component systems.[7][8]
-
Expert Recommendation: An aqueous methanol or ethanol solution is the most effective starting point. The water helps to swell the plant material, improving solvent penetration, while the alcohol component effectively dissolves the target compounds.[9][10]
-
Starting Ratios: Begin with a solvent-to-water ratio in the range of 50:50 to 80:20 (v/v) of ethanol or methanol to water.[7][11] Studies on similar phenolic compounds show that a 60% aqueous methanol solution can be optimal.[7]
-
Rationale: The p-coumaric acid component is only slightly soluble in water but highly soluble in ethanol.[12] The aqueous alcohol mixture balances the polarity requirements to efficiently extract the entire glycoside-ester conjugate.
| Solvent System | Polarity | Rationale & Expected Outcome |
| 100% Water | High | Sub-optimal. While effective for some polar compounds, it will poorly solubilize the coumarate moiety. Hot water can improve yield but risks degradation.[13] |
| 50-80% Aqueous Methanol/Ethanol | Intermediate | Recommended. Provides the best balance of polarity to solvate the entire molecule, leading to higher yields of phenolic and flavonoid compounds.[7][10][11] |
| 100% Methanol/Ethanol | Medium | Good, but often less effective than aqueous mixtures. The absence of water can limit the swelling of plant tissue, reducing extraction efficiency.[7] |
| Acetone | Medium | A viable alternative, often used for flavonoid extraction. Aqueous acetone (e.g., 80%) can also be very effective.[7][8] |
| Ethyl Acetate / Chloroform | Low-Medium | Generally used for downstream liquid-liquid partitioning to purify the crude extract, not for the primary solid-liquid extraction. |
Q3: Can I improve my yield without changing the solvent? What advanced extraction techniques should I consider?
Yes. Physical methods can significantly enhance extraction efficiency by improving mass transfer and reducing time and solvent consumption.
-
Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material creates micro-jets that disrupt cell walls, enhancing solvent penetration and accelerating the extraction process.[3] UAE is particularly effective for moderately thermally sensitive compounds as it can often be performed at lower temperatures.[14]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to rapidly heat the solvent and water within the plant matrix. This creates localized pressure that ruptures plant cells, releasing the target compounds into the solvent.[3] This method is extremely fast but requires careful temperature control to prevent degradation of the Sutherlandins.[6] Studies on phenolic compounds show stability up to 100°C, but degradation can occur at higher temperatures.[6]
Q4: I am seeing degradation of my target compound. How can I ensure the stability of this compound during extraction?
Compound stability is a critical concern, especially for complex molecules like glycosides and esters.[3][6]
-
Temperature Control: High temperatures are a primary cause of degradation. For conventional extractions, aim for temperatures between 40°C and 60°C.[14] If using MAE, carefully monitor the temperature to ensure it does not exceed 100°C, as some phenolic compounds degrade above this point.[6]
-
Limit Light Exposure: Coumarate derivatives, particularly the trans isomer, can be sensitive to light, which can catalyze isomerization to the cis form.[6] While this may not cause degradation, it can complicate analysis. Perform extractions in amber glassware or protect the apparatus from direct light.
-
pH Considerations: The ester linkage in the molecule can be susceptible to hydrolysis under strongly acidic or alkaline conditions, especially when heated. Maintain a neutral or slightly acidic pH during extraction. The pKa of the phenolic hydroxyl on p-coumaric acid is around 9, so it will be protonated under neutral conditions.
-
Minimize Extraction Time: Longer extraction times increase the risk of degradation from exposure to heat, light, and enzymatic activity.[5] Advanced methods like UAE and MAE are beneficial here as they drastically reduce the required time.[14]
Optimized Extraction Protocol (Example)
This protocol integrates best practices for maximizing the yield of this compound.
1. Material Preparation:
- Obtain dried aerial parts of Sutherlandia frutescens.
- Grind the plant material into a fine powder (e.g., <0.5 mm particle size) using a laboratory mill. This step is crucial for maximizing surface area.[3]
2. Extraction (Ultrasound-Assisted Method):
- Weigh 10 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.
- Add 100 mL of 70% methanol in water (v/v). This creates a 1:10 solid-to-liquid ratio.
- Place the flask into an ultrasonic bath.
- Sonicate for 30 minutes at a controlled temperature of 45°C.[14]
3. Isolation of Crude Extract:
- After sonication, filter the mixture through Whatman No. 1 filter paper under vacuum.
- Wash the solid residue on the filter paper with an additional 20 mL of the 70% methanol solvent to recover any remaining extract.[4]
- Combine the filtrates.
- Concentrate the solvent under reduced pressure using a rotary evaporator at a bath temperature not exceeding 50°C until the methanol is removed.
- The remaining aqueous solution can be lyophilized (freeze-dried) to yield a stable crude powder extract.
4. Analysis:
- Dissolve a known quantity of the crude extract in methanol.
- Analyze using High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector (detection wavelength ~310-320 nm is suitable for p-coumarate derivatives).[15]
References
-
MDPI. (n.d.). Phytochemistry, Ethnopharmacology, and Pharmacology of Lessertia frutescens (Cancer Bush): A Comprehensive Review. Available from: [Link]
-
NIH PMC. (n.d.). Sutherlandia frutescens: The Meeting of Science and Traditional Knowledge. Available from: [Link]
-
NIH PMC. (2021). Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening. Available from: [Link]
-
Scirp.org. (n.d.). Optimization of Extraction Conditions of Some Phenolic Compounds from White Horehound (Marrubium vulgare L.) Leaves. Available from: [Link]
-
ATHMSI. (2009). CHEMICAL PROFILING OF SUTHERLANDIA FRUTESCENS AND S. MICROPHYLLA. African Journal of Traditional, Complementary and Alternative Medicines. Available from: [Link]
-
MDPI. (n.d.). Optimization and Characterization of Phenolic Extraction Conditions and Antioxidant Activity Evaluation of Adenanthera pavonina L. Bark. Available from: [Link]
-
PubMed Central. (2014). Antioxidant potential of Sutherlandia frutescens and its protective effects against oxidative stress in various cell cultures. Available from: [Link]
-
ResearchGate. (n.d.). Constituents tentatively identified in Sutherlandia frutescens leaf extracts. Available from: [Link]
-
Taylor & Francis Online. (n.d.). Optimization of chemical extraction of phenolic compounds from fruits and vegetable residue by UPLC-MSE. Available from: [Link]
-
ThaiScience. (n.d.). Optimizing the Extraction of Phenolic Compounds with High Antioxidant Activity from Mango Seed Kernel Wastes Using Response Surf. Available from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Available from: [Link]
-
Wikipedia. (n.d.). p-Coumaric acid. Available from: [Link]
-
ResearchGate. (n.d.). Measurement and Correlation of the Solubility of p -Coumaric Acid in Nine Pure and Water + Ethanol Mixed Solvents at Temperatures from 293.15 to 333.15 K. Available from: [Link]
- Sascha et al. (2013). Natural product isolation – how to get from biological material to pure compounds.
-
IMCS. (2023). Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide. Available from: [Link]
-
Reddit. (2019). Organic Chemistry 1 - What are some reasons for poor yield in liquid-liquid extraction labs?. Available from: [Link]
-
ResearchGate. (2024). DFT and molecular docking analyses of the effects of solvent polarity and temperature on the structural, electronic, and thermodynamic properties of p-coumaric acid: Insights for anti-cancer applications. Available from: [Link]
-
UCA. (2006). Investigation on phenolic compounds stability during microwave-assisted extraction. Available from: [Link]
-
CONICET. (2023). Modulation of the NLO properties of p-coumaric acid by the solvent effects and proton dissociation. Available from: [Link]
-
MDPI. (2019). The Modulating Effect of p-Coumaric Acid on The Surface Charge Density of Human Glioblastoma Cell Membranes. Available from: [Link]
-
ResearchGate. (n.d.). Stability study of p-coumaric acid. Available from: [Link]
-
NIH PMC. (2022). Selective extraction and stabilization of bioactive compounds from rosemary leaves using a biphasic NADES. Available from: [Link]
-
ResearchGate. (2019). (PDF) Enhancing isolation of p-coumaric and ferulic acids from sugarcane bagasse by sequential hydrolysis. Available from: [Link]
-
NIH. (2023). Chemo-Enzymatic Synthesis and Biological Assessment of p-Coumarate Fatty Esters: New Antifungal Agents for Potential Plant Protection. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sutherlandia frutescens: The Meeting of Science and Traditional Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 6. bibrepo.uca.es [bibrepo.uca.es]
- 7. Optimization of Extraction Conditions of Some Phenolic Compounds from White Horehound (Marrubium vulgare L.) Leaves [scirp.org]
- 8. Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization and Characterization of Phenolic Extraction Conditions and Antioxidant Activity Evaluation of Adenanthera pavonina L. Bark [mdpi.com]
- 10. thaiscience.info [thaiscience.info]
- 11. tandfonline.com [tandfonline.com]
- 12. p-Coumaric acid - Wikipedia [en.wikipedia.org]
- 13. Antioxidant potential of Sutherlandia frutescens and its protective effects against oxidative stress in various cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective extraction and stabilization of bioactive compounds from rosemary leaves using a biphasic NADES - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Sutherlandin trans-p-coumarate
Welcome to the technical support center for the chemical synthesis of sutherlandin trans-p-coumarate. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this and structurally related complex natural product esters. Here, we address common challenges and provide practical, field-proven troubleshooting strategies and frequently asked questions (FAQs) to support your experimental success. Our approach is grounded in explaining the "why" behind experimental choices, ensuring a deeper understanding of the underlying chemical principles.
Introduction to the Synthetic Challenge
Sutherlandins are a class of flavonol glycosides isolated from Sutherlandia frutescens. The synthesis of their trans-p-coumarate esters presents a significant late-stage functionalization challenge. The core difficulty lies in the regioselective esterification of one of several hydroxyl groups on the sutherlandin molecule, which possesses a complex three-dimensional structure with varied reactivity across its flavonoid and glycosidic moieties. This guide will walk you through potential hurdles and their solutions, from starting material considerations to final product purification.
Troubleshooting Guide
Poor or No Esterification Reaction
Question: I am not observing any formation of the desired this compound. What are the likely causes and how can I troubleshoot this?
Answer:
The lack of reactivity in the esterification of a complex molecule like a sutherlandin flavonol glycoside can stem from several factors, primarily related to steric hindrance and the inherent reactivity of the target hydroxyl group.
Possible Causes and Solutions:
-
Steric Hindrance: The target hydroxyl group on the sutherlandin molecule may be sterically encumbered, preventing the approach of the acylating agent.
-
Troubleshooting:
-
Choice of Coupling Reagents: Standard carbodiimide coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) might be too bulky. Consider using smaller, more reactive coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).
-
Activation of p-Coumaric Acid: Instead of using the free acid, convert trans-p-coumaric acid to a more reactive derivative, such as an acid chloride or an activated ester (e.g., N-hydroxysuccinimide ester). This increases the electrophilicity of the carbonyl carbon.[1]
-
-
-
Low Nucleophilicity of the Target Hydroxyl Group: The electronic environment of the target hydroxyl group can reduce its nucleophilicity. Phenolic hydroxyls on the flavonoid core are generally more acidic and less nucleophilic than the alcoholic hydroxyls on the sugar moiety.
-
Troubleshooting:
-
Use of a Stronger Base: A non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or a hindered base like 2,6-lutidine can be used to deprotonate the hydroxyl group, increasing its nucleophilicity. Careful selection is needed to avoid side reactions.
-
Enzymatic Catalysis: Lipases, such as Candida antarctica lipase B (CALB), are highly effective for regioselective acylation of sugar moieties on flavonoid glycosides.[2][3][4][5] These enzymes can overcome challenges of chemical reactivity and steric hindrance.
-
-
Experimental Protocol: Enzymatic Esterification using CALB
-
Dissolve the sutherlandin starting material and trans-p-coumaric acid vinyl ester (as the acyl donor) in a suitable organic solvent (e.g., 2-methyl-2-butanol or acetone).[4]
-
Add immobilized CALB (Novozym 435®) to the reaction mixture.
-
Include molecular sieves to remove any water, which can lead to hydrolysis of the ester product.
-
Stir the reaction at a controlled temperature (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, filter off the enzyme and purify the product.
Lack of Regioselectivity and Formation of Multiple Products
Question: My reaction is producing a mixture of isomers, with the p-coumaroyl group attached to different hydroxyls. How can I improve the regioselectivity?
Answer:
Achieving regioselectivity is arguably the most significant challenge in the late-stage acylation of complex polyhydroxylated molecules like sutherlandins. The different hydroxyl groups (phenolic on the aglycone, primary and secondary on the glycoside) exhibit distinct reactivities.
Strategies for Improving Regioselectivity:
-
Protecting Group Strategy: This is a classic chemical approach to differentiate between hydroxyl groups of similar reactivity.
-
Workflow:
-
Selective Protection: Protect all but the target hydroxyl group using orthogonal protecting groups. For example, silyl ethers (e.g., TBDMS) can be used for phenolic hydroxyls, while acetals or benzyl ethers can protect the sugar hydroxyls.[6]
-
Esterification: Carry out the esterification on the deprotected hydroxyl group.
-
Deprotection: Remove the protecting groups under conditions that do not affect the newly formed ester bond.
-
-
Causality: The choice of protecting groups is critical and depends on the stability of the sutherlandin molecule and the ester product to the deprotection conditions. This strategy can be lengthy and may result in lower overall yields due to the multiple steps involved.
-
-
Enzymatic Acylation: As mentioned previously, enzymes offer a powerful solution for achieving high regioselectivity. Lipases often show a strong preference for acylating the primary hydroxyl group of the sugar moiety in flavonoid glycosides.[2][3][4][5]
-
Causality: The enzyme's active site provides a specific three-dimensional environment that orients the substrate in a way that only a particular hydroxyl group is accessible for acylation.
-
-
Directed Acylation: In some cases, existing functional groups on the substrate can be used to direct the acylating reagent to a specific position. This is a more advanced strategy and is highly substrate-dependent.
Visualization of Regioselectivity Challenges:
Caption: Regioselectivity challenge in sutherlandin acylation.
Low Yields and Side Reactions
Question: I am getting a low yield of my desired product, and I see several side products in my reaction mixture. What could be the cause?
Answer:
Low yields and the formation of side products often go hand-in-hand and can be attributed to several factors, including the degradation of starting materials or product, and competing reaction pathways.
Common Side Reactions and Mitigation Strategies:
-
Acyl Migration: The p-coumaroyl group, once attached, can potentially migrate to an adjacent hydroxyl group, especially under basic or acidic conditions.
-
Mitigation:
-
Maintain neutral pH during workup and purification.
-
Use milder reaction conditions (lower temperature, shorter reaction time).
-
Employ enzymatic methods, which operate under mild conditions.
-
-
-
Decomposition of Starting Material or Product: Flavonoids can be sensitive to harsh reaction conditions (strong acids or bases, high temperatures).
-
Mitigation:
-
Screen for milder coupling reagents and catalysts.
-
Keep reaction times as short as possible.
-
Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
-
-
Self-condensation of Activated p-Coumaric Acid: Activated esters or acid chlorides of p-coumaric acid can react with themselves, reducing the amount available to react with the sutherlandin.
-
Mitigation:
-
Add the activated p-coumaric acid slowly to the reaction mixture containing the sutherlandin.
-
Use in situ activation methods where the activated species is generated in the presence of the sutherlandin.
-
-
Quantitative Data Summary: Example Reaction Conditions
| Method | Coupling Reagent/Catalyst | Solvent | Temperature (°C) | Typical Yields | Key Considerations |
| Carbodiimide | EDC/DMAP | DCM/DMF | 0 - RT | Variable, often low | Potential for low regioselectivity and side reactions. |
| Activated Ester | p-Coumaroyl-NHS | Acetonitrile | RT | Moderate | Requires pre-activation of the acid. |
| Enzymatic | CALB (Novozym 435®) | 2-Me-2-BuOH | 40-60 | Good to Excellent | High regioselectivity for sugar hydroxyls.[2][3][4][5] |
Difficult Purification
Question: I am having trouble purifying my this compound from the reaction mixture. What are the best methods for purification?
Answer:
The purification of acylated flavonoid glycosides can be challenging due to their similar polarities to the starting materials and potential side products.
Purification Strategies:
-
Flash Column Chromatography: This is the most common method.
-
Stationary Phase: Silica gel is standard. If the compounds are very polar, reversed-phase silica (C18) may be a better option.
-
Mobile Phase: A gradient elution is often necessary. For normal phase, systems like dichloromethane/methanol or ethyl acetate/hexane are common. For reversed-phase, water/acetonitrile or water/methanol gradients are used.
-
Troubleshooting: If the separation is poor, try adding a small amount of a modifier to the mobile phase, such as acetic acid or formic acid (for acidic compounds) or triethylamine (for basic compounds), to improve peak shape.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or to obtain highly pure material, prep-HPLC is the method of choice.
-
Column: Typically a reversed-phase C18 column is used.
-
Eluent: A gradient of water and acetonitrile or methanol, often with 0.1% trifluoroacetic acid (TFA) or formic acid, is effective.
-
Causality: The high resolving power of HPLC allows for the separation of closely related isomers.
-
-
Counter-Current Chromatography (CCC): This is a liquid-liquid partition chromatography technique that is particularly well-suited for the purification of natural products, including flavonoid glycosides. It avoids the use of solid stationary phases, which can cause irreversible adsorption of the sample.
Experimental Workflow: Purification by Prep-HPLC
Caption: Workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: Which hydroxyl group on a sutherlandin-like molecule is most likely to be acylated?
In the absence of protecting groups, the primary hydroxyl group on the sugar moiety is generally the most reactive and therefore the most likely to be acylated under both chemical and enzymatic conditions. Phenolic hydroxyls on the flavonoid core are less nucleophilic.
Q2: Can I use cis-p-coumaric acid for the esterification?
Yes, but be aware that the cis-isomer is generally less stable and may isomerize to the trans-isomer under the reaction conditions, especially if exposed to light or acid/base. It is advisable to protect the reaction from light if the cis-geometry is desired in the final product.
Q3: How do I confirm the structure and regiochemistry of my final product?
A combination of spectroscopic techniques is essential:
-
1H and 13C NMR: This is the most powerful tool for structure elucidation. 2D NMR techniques such as COSY, HSQC, and HMBC are crucial for unambiguously assigning the position of the p-coumaroyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the product.
-
UV-Vis Spectroscopy: The UV spectrum can confirm the presence of both the flavonoid and p-coumaroyl chromophores.
-
IR Spectroscopy: The appearance of a new ester carbonyl stretch will provide evidence of the esterification.
Q4: My final product appears to be unstable. What can I do?
Acylated flavonoids can be sensitive to light, heat, and pH. Store the purified product at low temperature (e.g., -20 °C), protected from light, and under an inert atmosphere if necessary. Avoid storing in strongly acidic or basic solutions.
References
- Ziaullah, & Rupasinghe, H. P. V. (2016). Sonochemical enzyme-catalyzed regioselective acylation of flavonoid glycosides. Bioorganic Chemistry, 65, 17-25.
- Ardha, D., et al. (2021). Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking. Molecules, 26(15), 4475.
- Kontogianni, V. G., et al. (2024). A Study on the Regioselective Acetylation of Flavonoid Aglycons Catalyzed by Immobilized Lipases. Biomolecules, 14(8), 897.
- Mellou, F., et al. (2005). Biocatalytic Synthesis of Flavonoid Esters by Lipases and Their Biological Benefits. Planta Medica, 71(10), 877-883.
- Barros, F. W. A., et al. (2023). Chemo-Enzymatic Synthesis and Biological Assessment of p-Coumarate Fatty Esters: New Antifungal Agents for Potential Plant Protection. International Journal of Molecular Sciences, 24(15), 12301.
- Baran, P. S., et al. (2007). Total synthesis of marine natural products without using protecting groups.
- Gaich, T., & Baran, P. S. (2010). Aiming for the ideal synthesis. Journal of Organic Chemistry, 75(14), 4657-4673.
Sources
- 1. Biocatalytic Synthesis of Flavonoid Esters by Lipases and Their Biological Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sonochemical enzyme-catalyzed regioselective acylation of flavonoid glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Study on the Regioselective Acetylation of Flavonoid Aglycons Catalyzed by Immobilized Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Overcoming the Low Bioavailability of Sutherlandin trans-p-coumarate
Welcome to the technical support center for Sutherlandin trans-p-coumarate. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising phytochemical and encountering challenges related to its low oral bioavailability. Here, we will explore the underlying reasons for this issue and provide detailed, evidence-based troubleshooting guides and frequently asked questions (FAQs) to help you enhance its therapeutic potential in your experiments.
Introduction: The Challenge of this compound Bioavailability
This compound is a naturally occurring compound with significant therapeutic promise.[1][2] However, like many phytochemicals, its clinical utility is often hampered by poor oral bioavailability.[3][4] This means that after oral administration, only a small fraction of the compound reaches the systemic circulation in an active form, limiting its efficacy. The primary reasons for this are typically low aqueous solubility and susceptibility to metabolic degradation.
This guide provides practical strategies and detailed protocols to address these challenges head-on. By understanding and applying these formulation and experimental design principles, you can significantly improve the absorption and therapeutic effectiveness of this compound in your research.
Frequently Asked Questions (FAQs)
What are the main factors contributing to the low bioavailability of this compound?
The low bioavailability of this compound, a common issue with many natural products, is primarily due to two key factors:[4]
-
Poor Aqueous Solubility: this compound has a complex molecular structure that leads to limited solubility in water.[1] For a drug to be absorbed in the gastrointestinal (GI) tract, it must first dissolve in the aqueous environment. Poor solubility leads to a slow dissolution rate, which is often the rate-limiting step for absorption.[5]
-
First-Pass Metabolism: After absorption from the gut, the compound is transported to the liver via the portal vein before reaching systemic circulation.[6] In the liver, it can be extensively metabolized by enzymes, such as cytochrome P450s, which reduces the amount of active drug that reaches the rest of the body.[6]
How can I improve the solubility of this compound in my formulations?
Several effective strategies can be employed to enhance the solubility of poorly water-soluble compounds like this compound:
-
Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems is a highly effective approach.[7][8][9][10] These formulations can include oils, surfactants, and co-solvents that create a more favorable environment for the drug to dissolve.[7][8] Examples include Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine emulsions in the GI tract, increasing the surface area for absorption.[5]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12] They can encapsulate poorly soluble drug molecules, like this compound, forming inclusion complexes that are more water-soluble.[11][12][13][14]
-
Nanoparticle Encapsulation: Reducing the particle size to the nanometer range dramatically increases the surface area-to-volume ratio, which can significantly improve dissolution rates.[15][16] Encapsulating the compound in polymeric nanoparticles or solid lipid nanoparticles can also protect it from degradation and enhance absorption.[3][15][17][18][19]
What in vitro models are recommended for assessing the bioavailability of new formulations?
Before proceeding to more complex and costly in vivo studies, several in vitro models can provide valuable insights into the potential bioavailability of your this compound formulations:[20][21][22]
-
In Vitro Digestion Models: These models simulate the conditions of the stomach and small intestine to assess the bioaccessibility of the compound. They can help you understand how your formulation behaves during digestion and how much of the compound is released and available for absorption.
-
Caco-2 Cell Permeability Assays: The Caco-2 cell line is derived from human colorectal adenocarcinoma and, when cultured, differentiates to form a monolayer of polarized cells that mimic the intestinal epithelium. This model is widely used to predict the intestinal permeability of drugs and to study transport mechanisms.
It is important to note that while in vitro models are excellent for initial screening, they do not fully replicate the complexity of a living organism.[23][24] Therefore, promising formulations should always be validated with in vivo studies.[23][24]
Are there any analytical methods specifically for quantifying this compound and its metabolites?
Accurate quantification is crucial for bioavailability studies. High-Performance Liquid Chromatography (HPLC) coupled with a UV/Vis or mass spectrometry (MS) detector is the most commonly reported and effective method for the qualitative and quantitative determination of p-coumaric acid and its derivatives in various matrices, including plasma, urine, and plant extracts.[25] Developing a robust and validated HPLC method will be essential for your pharmacokinetic studies.
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro dissolution studies.
-
Potential Cause: Aggregation or precipitation of the compound in the dissolution medium.
-
Troubleshooting Steps:
-
Optimize Surfactant Concentration: If using a lipid-based formulation, ensure the surfactant concentration is optimal to maintain the compound in a solubilized state.
-
Consider pH of the Medium: The solubility of phenolic compounds can be pH-dependent. Evaluate the dissolution profile in different pH buffers that mimic the gastric and intestinal environments.
-
Particle Size Analysis: If using a nanoparticle formulation, verify the particle size and distribution to ensure uniformity. Aggregation can lead to inconsistent dissolution.
-
Issue 2: Low permeability observed in Caco-2 cell assays.
-
Potential Cause: The formulation is not effectively facilitating transport across the cell monolayer.
-
Troubleshooting Steps:
-
Incorporate Permeation Enhancers: Certain excipients can transiently open the tight junctions between intestinal cells, enhancing paracellular transport.
-
Evaluate Efflux Pump Inhibition: this compound may be a substrate for efflux pumps like P-glycoprotein, which actively transport compounds back into the intestinal lumen. Some formulation excipients can inhibit these pumps.
-
Optimize Formulation for Transcellular Transport: For lipid-based formulations, ensure the components promote the formation of micelles or other structures that can be taken up by the cells.
-
Issue 3: High variability in in vivo pharmacokinetic data.
-
Potential Cause: Food effects, inter-animal variability, or formulation instability in the GI tract.
-
Troubleshooting Steps:
-
Standardize Feeding Protocols: The presence of food can significantly impact the absorption of lipid-based formulations. Conduct studies in both fasted and fed states to assess any food effect.
-
Increase Sample Size: A larger number of animals can help to account for biological variability.
-
Assess Formulation Stability: Evaluate the stability of your formulation under simulated gastric and intestinal conditions to ensure it remains intact until it reaches the site of absorption.
-
Experimental Protocols
Protocol 1: Preparation of a this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To prepare a lipid-based formulation to enhance the solubility and dissolution of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Medium-chain triglycerides)
-
Surfactant (e.g., Tween® 80)
-
Co-surfactant (e.g., Transcutol® P)
Method:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial.
-
Heat the mixture to 40°C and vortex until a homogenous mixture is obtained.
-
Add the pre-weighed this compound to the mixture and vortex until it is completely dissolved.
-
-
Characterization:
-
Droplet Size Analysis: Dilute the SEDDS formulation in water and measure the droplet size and polydispersity index using a dynamic light scattering instrument.
-
Emulsification Time: Assess the time it takes for the formulation to form a stable emulsion upon gentle agitation in an aqueous medium.
-
Protocol 2: In Vitro Dissolution Testing of SEDDS Formulation
Objective: To evaluate the dissolution rate of this compound from the prepared SEDDS formulation.
Materials:
-
This compound-loaded SEDDS
-
USP Type II dissolution apparatus
-
Dissolution medium (e.g., simulated gastric fluid followed by simulated intestinal fluid)
Method:
-
Fill the dissolution vessels with the appropriate volume of pre-warmed (37°C) dissolution medium.
-
Introduce the SEDDS formulation into the dissolution vessel.
-
Set the paddle speed (e.g., 50 rpm).
-
At predetermined time intervals, withdraw samples from the dissolution medium and replace with fresh medium.
-
Filter the samples and analyze the concentration of dissolved this compound using a validated HPLC method.
Visualizations
Signaling Pathway: Overcoming Bioavailability Barriers
Caption: Formulation strategies to overcome key physiological barriers to bioavailability.
Experimental Workflow: Formulation Development and Evaluation
Caption: A stepwise workflow for developing and evaluating formulations of this compound.
Quantitative Data Summary
| Formulation Strategy | Key Advantages | Typical Improvement in Bioavailability | Key Considerations |
| Lipid-Based Formulations (e.g., SEDDS) | Enhances solubility, can bypass first-pass metabolism via lymphatic uptake.[7][8][26] | 2 to 10-fold or higher. | Excipient selection is critical; potential for GI side effects at high doses. |
| Cyclodextrin Complexation | Significantly increases aqueous solubility, relatively simple to prepare.[11][12][14] | 1.5 to 5-fold. | Limited by the stoichiometry of the complex; potential for nephrotoxicity with some cyclodextrins at high parenteral doses.[13] |
| Nanoparticle Encapsulation | Improves dissolution rate, can be targeted to specific sites, protects the drug from degradation.[3][15][17][18][19] | Can be over 20-fold for some compounds.[3] | Manufacturing can be complex and costly; long-term stability and toxicity need to be carefully evaluated.[15] |
References
-
Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. National Institutes of Health. [Link]
-
Nano-Phytomedicine: Harnessing Plant-Derived Phytochemicals in Nanocarriers for Targeted Human Health Applications. MDPI. [Link]
-
Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals. ACS Publications. [Link]
-
Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism. PubMed. [Link]
-
Harnessing nanoparticles for phytochemical delivery: a comprehensive review of safety and therapeutic potential. PubMed Central. [Link]
-
Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Unknown Source. [Link]
-
Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
INCLUSION COMPLEX SYSTEM; A NOVEL TECHNIQUE TO IMPROVE THE SOLUBILITY AND BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. Journal of Drug Delivery and Therapeutics. [Link]
-
Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. Unknown Source. [Link]
-
Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]
-
Nanoparticle-based delivery systems for phytochemicals in cancer therapy: molecular mechanisms, clinical evidence, and emerging trends. PubMed. [Link]
-
Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals. Europe PMC. [Link]
-
Phytochemicals and Nanotechnology in Nasal Drug Delivery: Therapeutic. Dove Medical Press. [Link]
-
Lipid-associated Oral Delivery: Mechanisms and Analysis of Oral Absorption Enhancement. AAPSJ. [Link]
-
Oral lipid-based formulations. Ovid. [Link]
-
Nanotechnology-Based Drug Delivery System for Phytochemical Compounds. MDPI. [Link]
-
Lipid-associated Oral Delivery: Mechanisms and Analysis of Oral Absorption Enhancement. PubMed Central. [Link]
-
Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer. PubMed Central. [Link]
-
Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer. PubMed. [Link]
-
Prioritizing oral bioavailability in drug development strategies. Taylor & Francis Online. [Link]
-
On In Vivo vs. In Vitro Models. Aragen. [Link]
-
In Vivo vs. In Vitro: Choosing the Right Experimental Model for Your Research. Cusabio. [Link]
-
Improving oral bioavailability of medicinal herbal compounds through lipid-based formulations – a scoping review. Monash University. [Link]
-
Improving Oral Bioavailability of Herbal Drugs: A Focused Review of Self-Emulsifying Drug Delivery System for Colon Cancer. Ingenta Connect. [Link]
-
Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link]
-
Sutherlandin. National Institutes of Health. [Link]
-
Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability. Hilaris Publisher. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. [Link]
-
Sutherlandin 5-trans-p-coumarate. National Institutes of Health. [Link]
-
Formulation Strategies for Optimal Bioavailability in Drug Delivery Systems. Hilaris Publisher. [Link]
-
A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices. PubMed. [Link]
-
Formulation strategies to improve the bioavailability of poorly absorbed drugs. ResearchGate. [Link]
-
315236-68-1[this compound]. Acmec Biochemical. [Link]
-
Fig. 1. Molecular structures of compounds A, B, C, D, and E. The... ResearchGate. [Link]
-
Horizontal transfer of a pathway for coumarate catabolism unexpectedly inhibits purine nucleotide biosynthesis. PubMed. [Link]
-
Engineering a Pseudomonas taiwanensis 4-coumarate platform for production of para-hydroxy aromatics with high yield and specificity. National Institutes of Health. [Link]
-
SUTHERLANDIN-5-TRANS-P-COUMARATE. 009. [Link]
-
Engineering a Pseudomonas taiwanensis 4-coumarate platform for production of para-hydroxy aromatics with high yield and specificity. PubMed. [Link]
-
Quantifying Cis- and Trans-Alkenes. ChemistryViews. [Link]
-
p-Coumaric acid. Wikipedia. [Link]
-
Optimization of the solvent-tolerant Pseudomonas putida S12 as host for the production of p-coumarate from glucose. PubMed. [Link]
-
Vitamin D3. National Institutes of Health. [Link]
-
Vitamin D. National Institutes of Health. [Link]
Sources
- 1. [3-Cyano-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]prop-2-enyl] 3-(4-hydroxyphenyl)prop-2-enoate | C20H23NO9 | CID 85171964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. | this compound | 315236-68-1 | Phytochemical Reference - ChemFaces [chemfaces.net]
- 3. mdpi.com [mdpi.com]
- 4. Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Lipid-associated Oral Delivery: Mechanisms and Analysis of Oral Absorption Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 13. eijppr.com [eijppr.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. Harnessing nanoparticles for phytochemical delivery: a comprehensive review of safety and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. upm-inc.com [upm-inc.com]
- 17. Nanoparticle-based delivery systems for phytochemicals in cancer therapy: molecular mechanisms, clinical evidence, and emerging trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchwithrutgers.com [researchwithrutgers.com]
- 23. phenovista.com [phenovista.com]
- 24. cusabio.com [cusabio.com]
- 25. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ovid.com [ovid.com]
Technical Support Center: Optimizing HPLC Separation of Sutherlandin trans-p-coumarate
Welcome to the technical support center for the HPLC analysis of Sutherlandin trans-p-coumarate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common chromatographic challenges and achieve robust, reproducible results for the separation and quantification of this phenolic compound.
Introduction to the Analyte and its Challenges
Sutherlandin 5-trans-p-coumarate is a phenolic compound of interest due to its natural occurrence and potential biological activities.[1] Like many phenolic compounds, its analysis by reversed-phase high-performance liquid chromatography (RP-HPLC) can present unique challenges. These often stem from the compound's structure, which includes a phenolic hydroxyl group and a coumarate ester moiety. Common issues include poor peak shape (tailing), retention time variability, and inadequate resolution from matrix components.
This guide provides a logical, science-driven approach to method development and troubleshooting, ensuring the integrity and accuracy of your analytical results.
Troubleshooting Guide: Resolving Common Separation Issues
This section addresses specific problems you may encounter during your analysis. The troubleshooting workflows are designed to help you systematically identify and resolve the root cause of the issue.
Q1: Why is my this compound peak tailing or showing significant asymmetry?
Answer: Peak tailing is the most common issue for phenolic compounds in RP-HPLC.[2][3] It is characterized by an asymmetrical peak with a drawn-out trailing edge, which compromises resolution and accurate integration.[2][3] A tailing factor greater than 2 is generally considered unacceptable for quantitative methods.[3] The primary causes are typically secondary chemical interactions on the column or issues with the mobile phase.
Here is a systematic approach to diagnose and resolve peak tailing:
-
Evaluate Mobile Phase pH: The phenolic hydroxyl group on the coumarate moiety is acidic. If the mobile phase pH is too close to the analyte's pKa, both the ionized and non-ionized forms will exist, leading to peak distortion.[3]
-
Solution: Acidify the mobile phase. Adding a small amount (0.05-0.1%) of an acid like formic acid or acetic acid to the aqueous portion of your mobile phase will suppress the ionization of the phenolic hydroxyl group.[4] This ensures the analyte is in a single, neutral form, which interacts more predictably with the C18 stationary phase and significantly improves peak shape. A target pH of around 2.5-3.5 is often effective for phenolic acids.[5][6]
-
-
Assess Secondary Silanol Interactions: Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on the surface. These silanols are acidic and can form strong secondary interactions with polar functional groups on your analyte, causing tailing.[2][3]
-
Solution: Use a modern, base-deactivated, or end-capped column. These columns are specifically treated to minimize the number of free silanol groups, thus reducing the potential for these unwanted interactions. If you must use an older column, adding a competitive base (like triethylamine) to the mobile phase was a traditional approach, but this is often not ideal for modern LC-MS applications. Switching to a high-purity silica column is the preferred solution.
-
-
Check for Column Overload: Injecting too much mass of the analyte onto the column can saturate the stationary phase, leading to peak fronting or tailing.[2]
-
Solution: Dilute your sample. Perform a dilution series (e.g., 1:2, 1:5, 1:10) and inject again. If the peak shape improves with dilution, column overload was the likely cause. Ensure your sample concentration falls within the linear range of your calibration curve.
-
-
Consider Sample Solvent Effects: If your sample is dissolved in a solvent significantly stronger (i.e., more organic) than your initial mobile phase, it can cause the analyte to move through the column too quickly in a distorted band, resulting in a malformed peak.
-
Solution: Dissolve your standard and sample extracts in the initial mobile phase composition whenever possible.[2] If solubility is an issue, use the weakest solvent possible that still maintains sample integrity.
-
Workflow for Troubleshooting Peak Tailing
Below is a Graphviz diagram outlining the decision-making process for addressing peak tailing.
Caption: Troubleshooting Decision Tree for Peak Tailing.
Q2: My retention times are shifting between injections. What is causing this instability?
Answer: Unstable retention times are a critical issue that undermines method reliability. The cause is usually related to the HPLC system itself or inadequate method parameters.
-
Insufficient Column Equilibration: This is the most frequent cause. If the column is not fully re-equilibrated to the initial mobile phase conditions after a gradient run, the retention time for the next injection will be shorter.
-
Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection. You can calculate the column volume (in mL) using the formula: V = π * (column radius in cm)² * (column length in cm).
-
-
Pump and Mobile Phase Issues: Inconsistent mobile phase composition due to pump malfunctions or improperly prepared solvents will directly impact retention.
-
Solution: Check for leaks in the pump heads and fittings.[7] Ensure your mobile phase components are thoroughly degassed and well-mixed.[7] If using a quaternary pump, ensure the proportioning valves are functioning correctly. Premixing the aqueous and organic phases for isocratic methods can sometimes improve stability.
-
-
Column Temperature Fluctuations: The viscosity of the mobile phase and the kinetics of separation are temperature-dependent. Fluctuations in ambient temperature can cause retention times to drift.
Frequently Asked Questions (FAQs)
Q1: What are the best starting conditions for developing an HPLC method for this compound?
A1: Based on methods for structurally similar compounds like p-coumaric acid and other coumarate esters, a robust starting point would be:[4][10][11]
| Parameter | Recommended Starting Condition | Rationale & Expert Notes |
| Column | C18, 2.1 or 4.6 mm ID, 100-150 mm length, ≤ 5 µm particle size | The C18 stationary phase provides the necessary hydrophobicity for retaining this moderately nonpolar analyte. A smaller particle size (e.g., <3 µm) will yield higher efficiency but at the cost of higher backpressure. |
| Mobile Phase A | Water with 0.1% Formic Acid (v/v) | The acid is crucial for suppressing silanol interactions and ensuring a consistent, protonated state for the analyte, leading to sharp, symmetrical peaks.[3][8] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid (v/v) | Acetonitrile generally provides lower backpressure and different selectivity compared to methanol. Both are excellent choices for reversed-phase separation of phenolics.[12] |
| Gradient Program | Start at 5-10% B, ramp to 70-95% B over 15-20 minutes | A gradient is recommended to ensure elution of the analyte with good peak shape and to clean the column of any more strongly retained impurities. An initial isocratic hold can improve peak shape for early-eluting compounds. |
| Flow Rate | 1.0 mL/min for 4.6 mm ID; 0.2-0.4 mL/min for 2.1 mm ID | These flow rates are standard for the respective column diameters and provide a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Using a column oven improves reproducibility by eliminating the effects of ambient temperature fluctuations on retention time.[4] |
| Detection (UV) | 305-310 nm | Coumarate derivatives exhibit strong absorbance in this range due to their conjugated system. A photodiode array (PDA) detector is highly recommended to confirm peak purity and identity via UV spectra.[4][13] |
| Injection Volume | 5-10 µL | This volume is a good starting point to avoid column overload while ensuring adequate sensitivity. |
Q2: How do I prepare my sample for analysis?
A2: Proper sample preparation is key to protecting your column and ensuring accurate results.
-
Extraction: If your analyte is in a complex matrix (e.g., plant material, biological fluid), a solid-phase extraction (SPE) step may be necessary to clean the sample and concentrate the analyte.[14][15] C18 SPE cartridges are often suitable for this purpose.
-
Solvent: After extraction, the final residue should be reconstituted in a solvent that is compatible with the mobile phase, preferably the initial mobile phase composition.[2]
-
Filtration: All samples and standards must be filtered through a 0.22 µm or 0.45 µm syringe filter before injection. This removes particulates that can clog the column frit and damage the injector.[10]
Q3: What system suitability tests should I perform before running my samples?
A3: System suitability testing (SST) is a non-negotiable part of any validated analytical method. It verifies that the chromatographic system is performing adequately on the day of analysis.
-
Procedure: Before injecting any samples, perform at least five replicate injections of a working standard solution.
-
Acceptance Criteria:
-
Retention Time Precision: The relative standard deviation (RSD) should be < 1%.
-
Peak Area Precision: The RSD should be < 2%.
-
Tailing Factor: Should be ≤ 1.5.
-
Theoretical Plates (N): Should be > 2000 (this demonstrates column efficiency).
-
If your system fails any of these criteria, you must troubleshoot the issue (e.g., check for leaks, re-prepare mobile phase, change the column) before proceeding with the sample analysis.
Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the HPLC analysis of this compound.
Preparation of Mobile Phase and Solutions
-
Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of formic acid. Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
-
Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile, add 1 mL of formic acid. Mix thoroughly.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase (e.g., 90% A: 10% B).
HPLC Instrumentation and Conditions
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent, with degasser, quaternary pump, autosampler, column thermostat, and DAD/PDA detector |
| Column | Phenomenex Kinetex C18, 100 Å, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | Diode Array Detector (DAD), Monitoring at 310 nm |
| Gradient | 0-2 min: 10% B; 2-17 min: 10% to 80% B; 17-20 min: 80% to 95% B; 20-22 min: Hold at 95% B; 22.1-28 min: Return to 10% B (Re-equilibration) |
Analytical Workflow Diagram
Caption: Overall HPLC Analytical Workflow.
By following the guidance, troubleshooting steps, and detailed protocol in this document, you will be well-equipped to develop and run a robust and reliable HPLC method for the analysis of this compound.
References
-
Tsao, R., & Yang, R. (2003). Optimization of a New Mobile Phase to Know the Complex and Real Polyphenolic Composition: Towards a Total Phenolic Index Using High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). Sutherlandin. PubChem Compound Database. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). Sutherlandin 5-trans-p-coumarate. PubChem Compound Database. Available at: [Link]
-
Tsao, R., & Yang, R. (2003). Optimization of a new mobile phase to know the complex and real polyphenolic composition: Towards a total phenolic index using high-performance liquid chromatography. ResearchGate. Available at: [Link]
-
Kammerer, D., et al. (2004). Improving HPLC Separation of Polyphenols. LCGC International. Available at: [Link]
-
Hrobonova, K., et al. (2020). Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography. MDPI. Available at: [Link]
-
Waters Corporation (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]
-
Phenomenex (2023). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]
-
Horvath, A., et al. (2006). A validated HPLC method for the quantitative analysis of trans-resveratrol and trans-piceid in Hungarian wines. Journal of Chromatographic Science. Available at: [Link]
-
Ball, D. (2016). Application of a reversed-phase HPLC method for quantitative P-Coumaric acid analysis in wine. ResearchGate. Available at: [Link]
-
Liu, Y., et al. (2021). Establishment of an HPLC Method for Determination of Coumarin-3-Carboxylic Acid Analogues in Rat Plasma and a Preliminary Study on Their Pharmacokinetics. Journal of Chromatographic Science. Available at: [Link]
-
Bhutada, P., et al. (2016). Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.). Hindawi. Available at: [Link]
-
Liu, H., et al. (2018). A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum. MDPI. Available at: [Link]
Sources
- 1. [3-Cyano-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]prop-2-enyl] 3-(4-hydroxyphenyl)prop-2-enoate | C20H23NO9 | CID 85171964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of a new mobile phase to know the complex and real polyphenolic composition: towards a total phenolic index using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Establishment of an HPLC Method for Determination of Coumarin-3-Carboxylic Acid Analogues in Rat Plasma and a Preliminary Study on Their Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup - Analytical Methods (RSC Publishing) [pubs.rsc.org]
"Sutherlandin trans-p-coumarate" minimizing off-target effects in experiments
A Guide for Researchers on Minimizing Off-Target Effects
Welcome to the technical support guide for Sutherlandin trans-p-coumarate. As Senior Application Scientists, we understand that robust and reproducible experimental design is paramount. This guide is structured to address common issues encountered when working with complex natural products like sutherlandin derivatives, focusing on the critical challenge of ensuring on-target specificity and avoiding experimental artifacts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what is its expected biological activity?
This compound is a specific phytochemical, likely a flavonoid glycoside derivative, isolated from Sutherlandia frutescens (also known as Lessertia frutescens).[1] S. frutescens extracts are known to contain a complex mixture of compounds, including flavonoids (sutherlandins), triterpenoid saponins (sutherlandiosides), amino acids like L-canavanine, and pinitol.[2][3][4] The broad therapeutic claims of the whole extract—such as anti-inflammatory, antioxidant, and anti-cancer effects—are often attributed to the synergistic action of these components rather than a single molecule.[1][2]
The trans-p-coumarate moiety itself is a phenolic compound that may contribute to the observed bioactivity, potentially through anti-inflammatory pathways by inhibiting cytokines like TNF-α and IL-6.[5] Therefore, the expected activity of the isolated conjugate is likely related to the modulation of inflammatory or cellular stress pathways. However, the precise, validated molecular target of this specific conjugate is not well-documented in publicly available literature, which necessitates rigorous experimental controls.
Q2: My results are inconsistent or show activity across multiple, unrelated assays. What are the likely causes?
This is a critical red flag in drug discovery and often points to non-specific activity or assay interference. Natural products, particularly those with phenolic structures like coumarates and flavonoids, are frequently identified as Pan-Assay Interference Compounds (PAINS) .[6][7][8] PAINS are "chemical con artists" that can produce false positive results through a variety of mechanisms unrelated to specific binding at a target site.[7]
Common Mechanisms of Off-Target Effects & Assay Interference:
-
Redox Activity: Many phenolic compounds can undergo redox cycling, producing reactive oxygen species (ROS) like hydrogen peroxide.[6] This can non-specifically modify proteins (e.g., cysteine oxidation) and disrupt cellular function, leading to a positive signal in cytotoxicity or signaling assays.[6][9]
-
Compound Aggregation: At higher concentrations, compounds can form aggregates that sequester and denature proteins, leading to non-specific inhibition. This is a common artifact that can be mitigated.[10]
-
Assay Technology Interference:
-
Fluorescence/Colorimetric Issues: Colored compounds can absorb light at the excitation or emission wavelengths of a fluorescent assay, causing quenching or a false signal.[11][12] Similarly, they can interfere with colorimetric readouts like the Folin-Ciocalteu assay.[13][14][15]
-
Chelation: Molecules with catechol or similar motifs can chelate metal ions essential for enzyme function (e.g., metalloproteinases), leading to inhibition that is not due to direct binding to the active site.[9][11]
-
-
Membrane Disruption: Surfactant-like properties can lead to non-specific disruption of cellular membranes, causing cytotoxicity or interfering with membrane protein function.[9][11]
The flowchart below illustrates the decision process when encountering unexpected or promiscuous activity.
Caption: Troubleshooting workflow for promiscuous compound activity.
Q3: How can I proactively design my experiments to minimize off-target effects?
A well-designed experiment anticipates and controls for common artifacts. Building these controls in from the start saves time and resources.
Key Experimental Design Considerations:
-
Concentration Range: Use the lowest effective concentration possible. Test a wide dose-response range to ensure the observed effect is saturable, a hallmark of specific binding. Many PAINS-related artifacts appear only at higher concentrations (>10-20 µM).[8]
-
Solubility: Ensure the compound is fully solubilized in your assay buffer. Visually inspect for precipitation. Poor solubility can lead to aggregation.[10]
-
Detergent Inclusion: For biochemical assays, include a non-ionic detergent (e.g., 0.01% Triton X-100) in the buffer. This helps disrupt compound aggregates and is a standard method to identify aggregation-based inhibitors.[10]
-
Time-Dependence: Check if the inhibitory effect increases with pre-incubation time. Time-dependent inhibition can be a red flag for reactive compounds that covalently modify their target, a known PAINS mechanism.[9]
-
Target-Based Controls: Whenever possible, include a well-characterized tool compound for your target as a positive control and a structurally related but inactive molecule as a negative control.
The following diagram outlines a robust workflow for screening natural products.
Caption: Proactive experimental workflow for natural product validation.
Q4: What specific control experiments are essential for validating an on-target effect?
Validating that an observed phenotype is due to a specific molecular interaction is the cornerstone of trustworthy research.
| Control Experiment | Purpose | Protocol Outline |
| Orthogonal Assay | To confirm the biological activity using a different assay technology, ruling out technology-specific interference.[12] | 1. Primary Assay: Fluorescence-based kinase inhibition assay. 2. Orthogonal Assay: Re-test hit in a label-free luminescence-based assay (e.g., Kinase-Glo®) that measures ATP consumption. 3. Analysis: Compare IC50 values. A significant discrepancy suggests interference in the primary assay. |
| Aggregation Counter-Screen | To identify non-specific inhibition caused by compound aggregation. | 1. Run the primary biochemical assay under standard conditions. 2. Repeat the assay with the addition of a non-ionic detergent (e.g., 0.01-0.1% Triton X-100) to the assay buffer. 3. Analysis: A significant rightward shift (increase) in the IC50 value in the presence of detergent indicates the compound is likely an aggregator. |
| Target Engagement Assay (Cellular) | To confirm the compound physically interacts with the intended target protein inside a cell. | Example (CETSA - Cellular Thermal Shift Assay): 1. Treat intact cells with the compound or vehicle control. 2. Heat aliquots of cell lysate across a temperature gradient. 3. Centrifuge to pellet aggregated, denatured proteins. 4. Analyze the supernatant by Western blot for the target protein. 5. Analysis: A shift in the melting curve to a higher temperature in compound-treated cells indicates target engagement and stabilization. |
| Biophysical Binding Assay | To directly measure the physical interaction between the purified compound and the purified target protein, confirming a direct binding event. | Example (SPR - Surface Plasmon Resonance): 1. Immobilize the purified target protein on a sensor chip. 2. Flow different concentrations of the compound across the chip. 3. Measure the change in refractive index upon binding in real-time. 4. Analysis: Calculate kinetic parameters (ka, kd) and binding affinity (KD). |
Q5: My compound is colored/fluorescent and seems to be interfering with my assay readout. How do I troubleshoot this?
This is a direct form of assay interference. The compound's intrinsic optical properties are confounding the measurement.
Troubleshooting Steps:
-
Run a "Compound-Only" Control: First, run your assay protocol without the enzyme or cells, but with the compound at all concentrations tested. If you see a signal that changes with compound concentration, you have confirmed direct interference.
-
Switch Detection Methods: The most robust solution is to switch to an orthogonal assay with a different detection method.[10][12]
-
If you are using a fluorescence -based assay, switch to a luminescence or absorbance -based readout.
-
If you are using a colorimetric assay (e.g., MTT, Folin-Ciocalteu), consider a method that measures ATP (luminescence) or uses a label-free technology like mass spectrometry.
-
-
Spectral Scanning: If switching is not possible, perform a spectral scan of your compound to identify its absorbance and emission peaks. This can help you determine if there is an overlap with your assay's fluorophores or chromophores and potentially select different reagents.
References
-
Phytochemistry, Ethnopharmacology, and Pharmacology of Lessertia frutescens (Cancer Bush): A Comprehensive Review. MDPI. [Link]
-
What are PAINS? BIT 479/579 High-throughput Discovery. [Link]
-
Sutherlandia frutescens: The Meeting of Science and Traditional Knowledge. PMC - NIH. [Link]
-
Pan-assay interference compounds. Wikipedia. [Link]
-
Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. PMC - NIH. [Link]
-
Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass. Scirp.org. [Link]
-
Assessment of the Degree of Interference of Polyphenolic Compounds on Glucose oxidation/peroxidase Assay. PubMed. [Link]
-
Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass. ResearchGate. [Link]
-
AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]
-
Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Longdom Publishing. [Link]
-
The Implication of Chemotypic Variation on the Anti-Oxidant and Anti-Cancer Activities of Sutherlandia frutescens (L.) R.Br. (Fabaceae) from Different Geographic Locations. MDPI. [Link]
-
CHEMICAL PROFILING OF SUTHERLANDIA FRUTESCENS AND S. MICROPHYLLA. African Journal of Traditional, Complementary and Alternative Medicines. [Link]
-
Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass. American Journal of Analytical Chemistry - Scirp.org. [Link]
-
Unveiling the anti-inflammatory activity of Sutherlandia frutescens using murine macrophages. PMC - NIH. [Link]
-
Which substances interfere with phenolic compounds during determination of total phenolic compounds by folin-ciocalteu method? How do I remove them? ResearchGate. [Link]
-
Creating and screening natural product libraries. PMC - PubMed Central - NIH. [Link]
-
Natural product libraries: assembly, maintenance, and screening. SciSpace. [Link]
-
Trans-p-Coumaryl Alcohol as a Bioactive Compound and Anti-Inflammatory Agent in Wannachawee Recipe for Psoriasis. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sutherlandia frutescens: The Meeting of Science and Traditional Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CHEMICAL PROFILING OF SUTHERLANDIA FRUTESCENS AND S. MICROPHYLLA | African Journal of Traditional, Complementary and Alternative Medicines [journals.athmsi.org]
- 5. researchgate.net [researchgate.net]
- 6. What are PAINS? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 7. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 8. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. drughunter.com [drughunter.com]
- 12. scispace.com [scispace.com]
- 13. Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass - American Journal of Analytical Chemistry - SCIRP [scirp.org]
"Sutherlandin trans-p-coumarate" addressing batch-to-batch variability
Welcome to the technical support resource for Sutherlandin trans-p-coumarate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common yet critical issue of batch-to-batch variability. Inconsistent results can compromise experimental reproducibility and hinder scientific progress. This center provides in-depth FAQs and troubleshooting workflows to help you identify, understand, and mitigate these variabilities, ensuring the integrity and success of your research.
Introduction: The Challenge of Consistency with this compound
This compound is a complex natural product derivative with significant potential in various research fields. As with many phytochemicals, ensuring its consistency from one batch to another presents a considerable challenge. Variability can arise from numerous sources, including the natural diversity of the botanical raw materials, subtle differences in manufacturing and purification processes, and storage conditions.[1][2][3] This guide will equip you with the knowledge and practical steps to proactively address these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My new batch of this compound shows significantly lower bioactivity compared to the previous one. What are the likely causes?
This is a common and frustrating issue. The root cause often lies in the chemical integrity of the compound. Here are the primary suspects and how to investigate them:
Potential Causes:
-
Purity Deviations: The most straightforward cause is a lower concentration of the active compound in the new batch. Impurities from the synthesis or purification process can dilute the this compound.
-
Isomeric Changes: The trans- configuration of the p-coumarate moiety is crucial for its biological activity. Exposure to light (UV radiation) can induce isomerization to the cis- form, which may have a different biological and toxicological profile.[4]
-
Degradation: Like many complex organic molecules, this compound can degrade over time, especially if not stored under optimal conditions (e.g., exposure to heat, light, or humidity).
-
Presence of Residual Solvents: Solvents used in the final purification or crystallization steps may remain in the powder, affecting its net weight and potentially interfering with biological assays.
Troubleshooting Workflow:
-
Review the Certificate of Analysis (CoA): Compare the CoAs of the old and new batches. Pay close attention to the purity values (typically determined by HPLC), identity confirmation (by NMR or Mass Spectrometry), and any listed impurities.
-
Perform In-House Quality Control (QC): Do not solely rely on the supplier's CoA. It is best practice to perform your own analytical verification. The following protocols will guide you through this process.
Section 2: Essential QC Experiments for Batch Qualification
To ensure the reliability of your experimental results, it is imperative to qualify each new batch of this compound. Below are detailed protocols for the most critical analytical techniques.
Purity and Isomer Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of pharmaceutical compounds and can be adapted to detect the presence of the cis-isomer.[5][6]
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Accurately weigh 1 mg of this compound and dissolve it in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.
-
Further dilute this stock solution to a working concentration of 50 µg/mL with the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start with 25% acetonitrile and increase to 75% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 310 nm (the approximate λmax for the trans-p-coumarate chromophore).[7]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The trans-isomer will be the major peak. The presence of a smaller, earlier eluting peak with a similar UV spectrum may indicate the cis-isomer.[4]
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks. A high-quality batch should have a purity of ≥98%.
-
Data Summary Table:
| Parameter | Acceptance Criteria | Purpose |
| Purity (HPLC) | ≥ 98% | Ensures sufficient active compound |
| cis-isomer | ≤ 1.0% | Guarantees correct isomeric form |
| Unknown Impurities | Each ≤ 0.5% | Limits potentially interfering substances |
Structural Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for unambiguous structural confirmation.[8] Both ¹H and ¹³C NMR should be employed.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Key Diagnostic Signals for trans-p-coumarate moiety:
-
¹H NMR: Look for two doublets in the olefinic region with a large coupling constant (J) of approximately 16 Hz, which is characteristic of the trans configuration.[4][8] The corresponding protons in the cis isomer would show a smaller J value (around 12-13 Hz).
-
¹³C NMR: Compare the full spectrum with a reference spectrum or published data to confirm the presence of all expected carbon signals.[9][10]
-
Molecular Weight Verification by Mass Spectrometry (MS)
MS confirms the molecular weight of the compound, providing an additional layer of identity verification.
Experimental Protocol: Mass Spectrometry Analysis
-
Technique: Electrospray Ionization (ESI) is a suitable method.
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) in methanol or acetonitrile.
-
Analysis: Infuse the sample into the mass spectrometer.
-
Expected Ion: For this compound (C₂₀H₂₃NO₉, MW: 421.41), look for the protonated molecule [M+H]⁺ at m/z 422.14 or the sodium adduct [M+Na]⁺ at m/z 444.12.
Section 3: Visualizing the Workflow and Logic
Workflow for Qualifying a New Batch
The following diagram outlines the decision-making process when receiving a new batch of this compound.
Caption: A flowchart illustrating the systematic process for qualifying a new batch of this compound.
FAQ 2: I've confirmed my new batch is high-purity, but my cell-based assay results are still inconsistent. What else could be wrong?
Even with a chemically sound compound, experimental conditions can introduce variability.
Potential Causes:
-
Solubility Issues: this compound may have limited solubility in aqueous media. If it precipitates in your cell culture medium, the effective concentration will be lower than intended and can vary between experiments.
-
Stock Solution Stability: The compound may not be stable in your chosen solvent over long periods. A degraded stock solution will lead to inconsistent results.[11]
-
Interactions with Media Components: Components in your cell culture medium (e.g., serum proteins) could potentially bind to the compound, reducing its bioavailability.
Troubleshooting Guide:
-
Check Solubility: After adding the compound to your media, visually inspect for any precipitate. You can also centrifuge a sample and measure the concentration in the supernatant via HPLC to determine the actual soluble concentration.
-
Prepare Fresh Stock Solutions: Always prepare fresh stock solutions from the powder for each experiment, or at a minimum, qualify the stability of your stock solution over time under your specific storage conditions.
-
Assay Controls: Include robust positive and negative controls in every experiment. This will help you differentiate between compound variability and assay performance variability.
Logical Relationship: Factors Affecting Experimental Outcome
Caption: The relationship between compound quality and assay conditions for achieving reproducible results.
By systematically addressing both the chemical integrity of your this compound and the conditions of your experimental setup, you can significantly reduce batch-to-batch variability and enhance the reliability and impact of your research.
References
-
HPLC chromatogram of the nine reference compounds in 50% aqueous... - ResearchGate. Available at: [Link]
-
Reducing Batch-to-Batch Variability of Botanical Drug Products - Sartorius. Available at: [Link]
-
Identifying sources of batch to batch variation in processability - ResearchGate. Available at: [Link]
-
Navigating Batch-to-Batch Variability with a Data-Centric Approach - Zaether. Available at: [Link]
-
315236-68-1[this compound] - Acmec Biochemical. Available at: [Link]
-
Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC - NIH. Available at: [Link]
-
Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. Available at: [Link]
-
Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). Available at: [Link]
-
Spectroscopic (FT-IR, FT-Raman, 1H- and 13C-NMR), Theoretical and Microbiological Study of trans o-Coumaric Acid and Alkali Metal o-Coumarates - NIH. Available at: [Link]
-
A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Available at: [Link]
-
Engineering a Pseudomonas taiwanensis 4-coumarate platform for production of para-hydroxy aromatics with high yield and specificity - NIH. Available at: [Link]
-
A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed. Available at: [Link]
-
High-performance liquid chromatography | Basicmedical Key. Available at: [Link]
-
Analytical Methods in Quality Control of Scientific Publications. Available at: [Link]
-
1H NMR Measurement of the Trans Cis Photoisomerization of Cinnamic Acid Derivatives. Available at: [Link]
-
NMR spectroscopic data of p-coumaryl moiety of E-octadecyl p-coumarate... - ResearchGate. Available at: [Link]
-
Analytical Methods in Quality Control of Scientific Publications - ResearchGate. Available at: [Link]
-
(PDF) Spectroscopic (FT-IR, FT-Raman, 1 H and 13 C NMR) and theoretical studies of p -coumaric acid and alkali metal p - ResearchGate. Available at: [Link]
-
Batch‐to‐Batch and Within‐Subject Variability: What Do We Know and How Do These Variabilities Affect Clinical Pharmacology and Bioequivalence? | Request PDF - ResearchGate. Available at: [Link]
-
Batch-to-Batch and Within-Subject Variability: What Do We Know and How Do These Variabilities Affect Clinical Pharmacology and Bioequivalence? - PubMed. Available at: [Link]
-
(PDF) Exploration of the potential impact of batch‐to‐batch variability on the establishment of pharmacokinetic bioequivalence for inhalation powder drug products - ResearchGate. Available at: [Link]
-
Stability studies on trans-rosmarinic acid and GC-MS analysis of its degradation product. Available at: [Link]
Sources
- 1. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 2. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. High-performance liquid chromatography | Basicmedical Key [basicmedicalkey.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Spectroscopic (FT-IR, FT-Raman, 1H- and 13C-NMR), Theoretical and Microbiological Study of trans o-Coumaric Acid and Alkali Metal o-Coumarates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stability studies on trans-rosmarinic acid and GC-MS analysis of its degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
"Sutherlandin trans-p-coumarate" refining dosage for cell culture
Prepared by the Office of the Senior Application Scientist
This guide serves as a primary technical resource for researchers, scientists, and drug development professionals utilizing Sutherlandin trans-p-coumarate in cell culture applications. We provide field-proven insights, troubleshooting guides, and frequently asked questions to facilitate the successful integration of this compound into your experimental workflows.
A Note on the Scientific Literature: As of our latest review, the scientific literature specifically detailing the cellular activities of the full "this compound" conjugate is limited. However, the biological activity of this molecule is strongly predicted to be driven by its trans-p-coumarate moiety, a well-characterized phenolic acid. This guide is therefore built upon the robust existing data for p-coumaric acid (p-CA) and related coumaroyl esters to provide a scientifically-grounded framework for your research.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its likely mechanism of action?
This compound is a natural product with the molecular formula C₂₀H₂₃NO₉[1]. Its structure consists of a sutherlandin backbone esterified with a trans-p-coumarate molecule. The trans-p-coumarate moiety, also known as trans-4-hydroxycinnamic acid, is a well-studied polyphenol known for its anti-inflammatory, antioxidant, and anti-proliferative activities[2][3].
The primary mechanism of action is attributed to the trans-p-coumarate group, which has been shown to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[4][5]. By blocking these pathways, the compound can reduce the expression of key inflammatory mediators like TNF-α, IL-6, iNOS, and COX-2[5][6][7].
Q2: How should I dissolve and store this compound?
Proper solubilization is critical for experimental reproducibility. Based on the known properties of its active moiety, p-coumaric acid, the following protocol is recommended:
-
Primary Solvent: Dissolve this compound in a high-purity, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol to create a concentrated stock solution[2][8]. p-Coumaric acid is soluble in DMSO at approximately 15 mg/mL and in ethanol at 10 mg/mL[8].
-
Stock Concentration: We recommend preparing a high-concentration stock (e.g., 10-50 mM) to minimize the final concentration of the organic solvent in your cell culture medium.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. Protect from light, as phenolic compounds can be light-sensitive.
-
Aqueous Solutions: p-Coumaric acid is sparingly soluble in aqueous buffers[8]. For final dilutions into cell culture media, ensure the stock solution is serially diluted so that the final solvent concentration is non-toxic to your cells (typically ≤0.1% for DMSO). We do not recommend storing aqueous solutions for more than one day[8].
Q3: How stable is the compound in cell culture media?
The stability of polyphenols like p-coumarate in cell culture media can be variable and is influenced by pH, temperature, and media components[9]. The ester linkage in this compound may also be subject to hydrolysis.
Causality: The transformation and degradation of the compound can occur over a typical 24-hour experiment, meaning the biological effects observed may be from the parent compound, its metabolites, or degradation products[9]. Therefore, for long-term experiments (>24 hours), consider replenishing the compound with fresh media. It is best practice to empirically determine the compound's stability in your specific media using analytical methods like HPLC if precise quantification is required.
Section 2: Experimental Design & Dosage Optimization
Q4: What is a recommended starting concentration range for my cell line?
The optimal dosage is highly cell-type dependent. Based on published data for p-coumaric acid in various models, a broad initial screening range is recommended. The table below summarizes effective concentrations from the literature to guide your initial dose-response experiments.
| Cell Line | Application | Effective Concentration Range | Reference |
| RAW 264.7 Macrophages | Anti-inflammatory | 10 - 100 µg/mL | [5] |
| A375 (Human Melanoma) | Anti-proliferative | IC₅₀: 4.4 mM (24h), 2.5 mM (48h) | [2] |
| B16 (Mouse Melanoma) | Anti-proliferative | IC₅₀: 4.1 mM (24h), 2.8 mM (48h) | [2] |
| THP-1 Macrophages | Anti-inflammatory | 10 µM | [4] |
| P388 Murine Leukemia | Anticancer | IC₅₀: 1.0 - 5.89 µg/mL (for related esters) | [10] |
Recommendation: For an initial dose-finding experiment, we suggest a logarithmic dose range from 1 µM to 100 µM . This range effectively covers the concentrations where anti-inflammatory effects have been observed and extends towards levels where anti-proliferative effects might occur.
Q5: How do I perform a reliable dose-response experiment to determine the optimal dosage?
A cell viability assay is the foundational experiment to determine the cytotoxic profile and the sub-lethal concentrations appropriate for mechanistic studies.
-
Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of 2X concentrated solutions of this compound in your cell culture medium. This is done by diluting your DMSO stock. Also, prepare a 2X solvent control (e.g., 0.2% DMSO in media).
-
Treatment: Remove the old media from the cells and add an equal volume of the 2X compound dilutions to the corresponding wells. This brings the final concentration to 1X and the final solvent concentration to your target (e.g., 0.1% DMSO). Include "untreated" and "solvent control" wells.
-
Incubation: Incubate the plate for your desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Analysis: Normalize the data to the solvent control wells. Plot the cell viability (%) against the log of the compound concentration and use a non-linear regression model to calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Self-Validation: The solvent control is critical. It must show no significant difference in viability compared to the untreated control. If it does, the solvent concentration is too high. For mechanistic studies, always choose a concentration well below the IC₅₀ value to ensure observed effects are not due to cytotoxicity.
Caption: Workflow for determining IC₅₀ using an MTT assay.
Section 3: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Cytotoxicity at Low Doses | 1. Solvent Toxicity: The final concentration of your solvent (e.g., DMSO) is too high. 2. Compound Instability: The compound is degrading into a more toxic substance in your media. 3. Cell Line Sensitivity: Your specific cell line is highly sensitive to the compound. | 1. Validate Solvent Toxicity: Run a solvent-only dose-response curve. Ensure your final concentration is well below the toxic threshold (typically ≤0.1%). 2. Reduce Incubation Time: Test for effects at earlier time points (e.g., 6, 12, 24 hours). 3. Lower Dose Range: Start your dose-response curve at a much lower concentration (e.g., in the nanomolar range). |
| No Observable Biological Effect | 1. Insufficient Dose: The concentrations used are below the effective range for your cell line. 2. Compound Degradation: The compound has lost activity due to instability in the media or improper storage. 3. Incorrect Endpoint: The assayed pathway (e.g., NF-κB) may not be constitutively active or inducible in your model system. | 1. Increase Dose Range: Expand your dose-response curve to higher concentrations, up to the cytotoxic limit. 2. Use Freshly Prepared Solutions: Prepare fresh dilutions from a properly stored stock for each experiment. Consider replenishing media for long-term assays. 3. Use a Positive Control: Ensure your assay is working. For an anti-inflammatory assay, stimulate cells with a known agent like Lipopolysaccharide (LPS) to activate the NF-κB pathway[5][6]. |
| Poor Reproducibility | 1. Inconsistent Compound Preparation: Variability in dissolving or diluting the compound. 2. Cell Passage Number: High-passage cells can have altered phenotypes and signaling responses. 3. Reagent Variability: Differences between lots of media, serum, or other reagents. | 1. Standardize Solubilization: Follow a strict, documented protocol for preparing your stock and working solutions. 2. Maintain a Cell Bank: Use cells within a consistent and limited range of passage numbers for all related experiments. 3. Control for Reagents: Record lot numbers for all reagents. When starting a new series of experiments, test new lots against old ones if possible. |
Section 4: Key Signaling Pathway
The anti-inflammatory effects of the trans-p-coumarate moiety are largely mediated by the inhibition of the canonical NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its dysregulation is implicated in numerous diseases[11][12].
Proposed Mechanism: Inhibition of NF-κB Activation
Under basal conditions, the NF-κB dimer (typically p50/p65) is held inactive in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation by an inflammatory signal (e.g., TNF-α or LPS), the IKK complex (IκB kinase) is activated. IKK phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer, which then translocates to the nucleus to activate the transcription of pro-inflammatory genes[11][13].
p-Coumaric acid has been shown to suppress the phosphorylation of IκB, which prevents its degradation[5]. This action effectively traps NF-κB in the cytoplasm, blocking the inflammatory cascade.
Caption: Inhibition of the Canonical NF-κB Pathway by this compound.
References
-
This compound. Acmec Biochemical. [Link]
-
Transformation of proanthocyanidin A2 to its isomers under different physiological pH conditions and common cell culture medium. PubMed. [Link]
-
trans-Cinnamic acid, but not p-coumaric acid or methyl cinnamate, induces fibroblast migration through PKA- and p38-MAPK signalling pathways. PubMed. [Link]
-
3-O-trans-p-coumaroyl esterification enhances the anti-inflammatory effects of tormentic acid by targeting NF-κB signaling. PubMed Central. [Link]
-
Anti-Inflammatory Effects of p-coumaric Acid in LPS-Stimulated RAW264.7 Cells: Involvement of NF-κB and MAPKs Pathways. ResearchGate. [Link]
-
p-Coumaric Acid. PubChem, National Institutes of Health. [Link]
-
In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. PubMed Central, National Institutes of Health. [Link]
-
Structure and mode of action of clostridial glucosylating toxins: the ABCD model. PubMed. [Link]
-
Immunomodulatory and anti-inflammatory effect of p-coumaric acid, a common dietary polyphenol on experimental inflammation in rats. PubMed. [Link]
-
NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? PubMed Central, National Institutes of Health. [Link]
-
Phenethyl p-coumarate and N-phenethyl-p-coumaramide: Synthesis, Characterization, Docking Studies and Anticancer Activity through P388 Cell. ResearchGate. [Link]
-
Anti-Inflammatory Effects of p-Coumaric Acid, a Natural Compound of Oldenlandia diffusa, on Arthritis Model Rats. PubMed Central, National Institutes of Health. [Link]
-
Substance P enhances NF-kappaB transactivation and chemokine response in murine macrophages via ERK1/2 and p38 MAPK signaling pathways. PubMed. [Link]
-
NF-κB signaling in neoplastic transition from epithelial to mesenchymal phenotype. PubMed Central, National Institutes of Health. [Link]
-
NF-kB in Signaling Patterns and Its Temporal Dynamics Encode/Decode Human Diseases. MDPI. [Link]
Sources
- 1. 315236-68-1[this compound]- Acmec Biochemical [acmec.com.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Immunomodulatory and anti-inflammatory effect of p-coumaric acid, a common dietary polyphenol on experimental inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-O-trans-p-coumaroyl esterification enhances the anti-inflammatory effects of tormentic acid by targeting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effects of p-Coumaric Acid, a Natural Compound of Oldenlandia diffusa, on Arthritis Model Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Transformation of proanthocyanidin A2 to its isomers under different physiological pH conditions and common cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-kB in Signaling Patterns and Its Temporal Dynamics Encode/Decode Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-κB signaling in neoplastic transition from epithelial to mesenchymal phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Sutherlandin trans-p-coumarate
Introduction: Sutherlandin trans-p-coumarate, a constituent of the medicinal plant Sutherlandia frutescens, represents a class of molecules with significant therapeutic interest. As such compounds progress from discovery to clinical application, the imperative for robust, reliable, and transferable analytical methods becomes paramount. This guide provides an in-depth comparison of analytical methodologies suitable for the characterization and quantification of this compound. More critically, it establishes a framework for the cross-validation of these methods—a cornerstone of analytical lifecycle management that ensures consistency and reliability of data across different laboratories, instruments, or even updated procedures.[1][2][3]
Our discussion is grounded in the principles of analytical excellence, drawing from the harmonized guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6][7][8][9] We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and High-Performance Thin-Layer Chromatography (HPTLC), providing not just protocols, but the scientific rationale underpinning their application to complex natural products.
Pillar 1: The Logic of Analytical Method Validation and Cross-Validation
Before delving into specific techniques, it is crucial to understand the logical framework that governs analytical method validation. Method validation is the documented process that establishes a high degree of assurance that a specific analytical method will consistently produce a result meeting its predetermined specifications and quality attributes.[10][11] Cross-validation extends this principle, serving as a comparative process to demonstrate the equivalency of two or more analytical methods.[1]
Cross-validation is not an optional step; it is a necessity in several common scenarios:
-
Inter-laboratory transfer: When a method is transferred from a development lab to a quality control (QC) lab.
-
Method evolution: When an existing method is updated (e.g., changing from HPLC to UPLC for improved throughput).
-
Comparative studies: When data from different studies, potentially using different methods, need to be compared.
The following diagram illustrates the lifecycle of an analytical method, highlighting the critical placement of validation and cross-validation.
Caption: Logical workflow for analytical method lifecycle management.
Pillar 2: Comparative Analysis of Analytical Methodologies
While specific methods for this compound are not extensively published, we can extrapolate from established methods for related sutherlandins, flavonoids, and p-coumaric acid esters.[12][13][14]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its robustness and reproducibility. For a chromophore-containing molecule like this compound, UV detection is a straightforward and cost-effective choice.
Causality Behind Experimental Choices:
-
Reversed-Phase C18 Column: The non-polar nature of the C18 stationary phase is ideal for retaining and separating moderately polar to non-polar compounds like flavonoid esters from a complex plant matrix.[12][15]
-
Acidified Mobile Phase: The addition of a small amount of acid (e.g., formic or acetic acid) to the mobile phase protonates silanol groups on the column, reducing peak tailing and improving peak shape for phenolic compounds.[16][17]
-
Gradient Elution: A gradient of increasing organic solvent (acetonitrile or methanol) is necessary to elute a range of compounds with varying polarities, ensuring that more polar impurities are eluted early while retaining and resolving the target analyte.[18]
-
Sample Preparation:
-
Accurately weigh 100 mg of powdered Sutherlandia frutescens leaf material or extract.
-
Add 10 mL of 50% aqueous methanol.[12]
-
Sonicate for 30 minutes, followed by centrifugation at 3500 rpm for 15 minutes.[12]
-
Repeat the extraction twice more, combining the supernatants.
-
Filter the combined extract through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[15]
-
Mobile Phase A: Water with 0.1% formic acid.[16]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 10-70% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.[15]
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 310 nm (characteristic for p-coumaric acid derivatives).[15]
-
Caption: Experimental workflow for HPLC-UV analysis.
Method 2: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS offers significant advantages in terms of speed, resolution, and sensitivity. The coupling with mass spectrometry provides mass information, which is invaluable for definitive identification and for distinguishing the analyte from co-eluting impurities.[2][19][20][21]
Causality Behind Experimental Choices:
-
Sub-2 µm Particle Columns: UPLC columns packed with smaller particles provide higher separation efficiency and allow for faster flow rates, drastically reducing run times compared to traditional HPLC.
-
Mass Spectrometry (MS) Detection: MS provides mass-to-charge ratio (m/z) data, offering a higher degree of specificity than UV detection. It can confirm the identity of this compound and help in the characterization of unknown metabolites or degradation products.
-
Sample Preparation: As per the HPLC-UV method, but dilution may be required due to the higher sensitivity of the MS detector.
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 10-90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Caption: Experimental workflow for UPLC-MS analysis.
Method 3: High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful planar chromatography technique that allows for high-throughput screening and quantification. It is particularly useful for the analysis of complex mixtures like herbal extracts, as multiple samples can be run in parallel.[22][23][24][25][26]
Causality Behind Experimental Choices:
-
Parallel Analysis: HPTLC plates allow for the simultaneous analysis of standards and multiple samples, increasing throughput and reducing solvent consumption per sample.
-
Post-Chromatographic Derivatization: Derivatization with reagents like Natural Product (NP) reagent can enhance the detection of flavonoids and phenolic compounds, increasing sensitivity and specificity.[25]
-
Densitometric Scanning: Modern HPTLC systems use densitometers to scan the plates and quantify the separated compounds based on their absorbance or fluorescence, providing quantitative data comparable to HPLC.[25]
-
Sample Preparation: Prepare extracts as described for HPLC, but concentrate the final extract to approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC silica gel 60 F254 plates.
-
Application: Apply 5 µL of standards and samples as 8 mm bands.
-
Mobile Phase: Toluene: Ethyl acetate: Formic acid (5:4:1, v/v/v).[26]
-
Development: Develop the plate up to a distance of 80 mm in a twin-trough chamber saturated with the mobile phase.
-
Drying: Dry the plate in a stream of warm air.
-
-
Detection and Quantification:
-
Documentation: Document the plate under UV 254 nm and 366 nm.
-
Derivatization (Optional): Dip the plate in Natural Product (NP) reagent, followed by polyethylene glycol (PEG) reagent, and heat at 100 °C for 2 minutes.
-
Scanning: Scan the plate with a densitometer at 310 nm (or an appropriate wavelength post-derivatization).
-
Caption: Experimental workflow for HPTLC analysis.
Pillar 3: Data Comparison and Validation Parameters
The following table summarizes the typical performance characteristics for each method, based on literature values for similar analytes. These parameters are central to both initial validation and subsequent cross-validation, as defined by ICH Q2(R2) guidelines.[4][7][27]
| Parameter | HPLC-UV | UPLC-MS | HPTLC | ICH Q2(R2) Guideline |
| Specificity | Good (based on RT) | Excellent (RT + m/z) | Moderate (Rf, improved with derivatization) | The ability to assess the analyte unequivocally in the presence of other components. |
| Linearity (r²) | > 0.999[15] | > 0.999 | > 0.995[26] | A direct proportional relationship between concentration and response. |
| Range (µg/mL) | 1 - 200[12] | 0.01 - 10 | 0.1 - 10 (ng/band)[26] | The interval between the upper and lower concentration of analyte in the sample. |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 95 - 105% | The closeness of test results to the true value. |
| Precision (%RSD) | < 2%[11] | < 2% | < 5% | The closeness of agreement among a series of measurements. |
| LOD/LOQ (µg/mL) | LOD: ~0.3 / LOQ: ~1.0[15] | LOD: <0.01 / LOQ: <0.05 | LOD: ~0.05 / LOQ: ~0.15 (ng/band)[26] | The lowest amount of analyte that can be reliably detected/quantified. |
| Analysis Time | ~30-40 min/sample | ~5-10 min/sample | ~30-40 min/plate (20 samples) | - |
Pillar 4: Cross-Validation Protocol
When transferring the validated HPLC-UV method to a UPLC-MS method for higher throughput, a cross-validation study is essential to ensure the data remains consistent.
Objective: To demonstrate that the new UPLC-MS method provides equivalent results to the original, validated HPLC-UV method.
Caption: Logic diagram for a method transfer cross-validation study.
Step-by-Step Cross-Validation Procedure:
-
Define Acceptance Criteria: Before starting, define the acceptance criteria for comparability. A common criterion is that the mean results from the two methods should not differ by more than ±5.0%, and the Relative Standard Deviation (%RSD) of the results should be within acceptable limits.
-
Select Samples: Choose a minimum of six representative samples that span the expected concentration range of this compound. These could include different batches of raw material or finished product.
-
Analysis with Original Method: Analyze each of the selected samples in triplicate using the fully validated HPLC-UV method.
-
Analysis with New Method: Analyze the same set of samples in triplicate using the new UPLC-MS method.
-
Data Evaluation:
-
Calculate the mean, standard deviation, and %RSD for the results obtained from each method for each sample.
-
For each sample, calculate the percentage difference between the mean result from the UPLC-MS method and the mean result from the HPLC-UV method.
-
Perform a statistical evaluation, such as a paired t-test, to determine if there is a statistically significant difference between the two methods.
-
-
Reporting: Compile all data, calculations, and statistical analyses into a formal cross-validation report. The report must conclude whether the new method is equivalent to the original method based on the pre-defined acceptance criteria.
Conclusion
The selection of an analytical method for a natural product like this compound is a multi-faceted decision involving considerations of specificity, sensitivity, throughput, and cost. While HPLC-UV offers a robust and reliable platform for routine QC, UPLC-MS provides unparalleled speed and specificity for complex research and development applications. HPTLC serves as an excellent high-throughput screening tool.
Regardless of the chosen method, rigorous validation according to ICH guidelines is the foundation of data integrity.[27] Furthermore, as methods evolve and are transferred between sites, a systematic and well-documented cross-validation process is not merely a regulatory expectation but a scientific necessity.[1] It is the ultimate assurance that the analytical data, which forms the basis for critical decisions in drug development, is consistently accurate and reliable throughout the product's lifecycle.
References
-
Longdom Publishing. HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Available from: [Link]
-
Sanaye, M. M., & Joglekar, C. S. Estimation of p-coumaric acid in aqueous extract of mimsoa pudica using HPLC-UV method. International Journal of Current Research. Available from: [Link]
-
SIELC Technologies. p-coumaric acid. (2021). Available from: [Link]
-
Avula, B., et al. (2008). Structure of chemical constituents from leaves and stems of Sutherlandia frutescens. ResearchGate. Available from: [Link]
-
Hussain, M. S., et al. (2022). Development of HPTLC Method for the Analysis of Flavonoids and Tri-terpenoid Glycoside Isolated from Carya Illinoinensis Bark and their Biological Activity: A Brief Report. Biomedical and Pharmacology Journal. Available from: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]
-
Plazonić, A., et al. (2014). Optimization of an HPTLC Method for Separation and Identification of Phenolic Compounds. Molecules. Available from: [Link]
-
Chen, C., et al. (2017). Isolation of sutherlandins A, B, C and D from Sutherlandia frutescens (L.) R. Br. by counter-current chromatography using spiral tubing support rotors. Journal of Chromatography A. Available from: [Link]
-
Chen, C., et al. (2017). ISOLATION OF SUTHERLANDINS A, B, C AND D FROM SUTHERLANDIA FRUTESCENS (L.) R.Br. BY COUNTER-CURRENT CHROMATOGRAPHY USING SPIRAL TUBING SUPPORT ROTORS. PMC. Available from: [Link]
-
Tessema, F. B., et al. (2023). Targeted HPTLC Profile, Quantification of Flavonoids and Phenolic Acids, and Antimicrobial Activity of Dodonaea angustifolia (L.f.) Leaves and Flowers. MDPI. Available from: [Link]
-
Abramovič, H., et al. (2018). HPTLC–densitometric and HPTLC–MS methods for analysis of flavonoids. Journal of Liquid Chromatography & Related Technologies. Available from: [Link]
-
Park, C. H. (2022). Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots. Molecules. Available from: [Link]
-
Singh, R., et al. (2017). Development and validation of High-performance Thin-layer Chromatography Method for Simultaneous Determination of Polyphenolic Compounds in Medicinal Plants. Pharmacognosy Research. Available from: [Link]
-
Kuncha, M., & Naidu, V. (2014). Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.). Hindawi. Available from: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
-
Olkowski, A. A., & Amarowicz, R. (2004). A rapid hplc method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences. Available from: [Link]
-
Madlala, A. M., et al. (2012). LC–MS-based metabolomics assists with quality assessment and traceability of wild and cultivated plants of Sutherlandia frutescens (Fabaceae). ResearchGate. Available from: [Link]
-
Mncwangi, N., et al. (2015). Dermatologic photoprotective potential of Sutherlandia frutescens extracts. Spatula DD. Available from: [Link]
-
Mokoena, M. P., et al. (2020). The LC-MS chromatogram of the crude aqueous Sutherlandia frutescens.... ResearchGate. Available from: [Link]
-
Avula, B., et al. (2009). Quantitative Determination of Cycloartane and Flavonoid Glycosides from Sutherlandia frutescens by UPLC-UV, UPLC-ELSD Methods and Confirmation by UPLC-MS. ResearchGate. Available from: [Link]
-
International Council for Harmonisation. Quality Guidelines. Available from: [Link]
-
ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods. Available from: [Link]
-
Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. Available from: [Link]
-
Ndlovu, M. (2020). Bioassay-guided detection of antimicrobial components from Sutherlandia frutescens and Salvia Africana-lutea. Electronic Theses and Dissertations. Available from: [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Available from: [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Available from: [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Available from: [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]
-
Tchegnitegni, B. T., et al. (2024). Further cycloartane glycosides from Sutherlandia frutescens. UWCScholar. Available from: [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link]
-
Al-Adham, I. S. I., et al. (2013). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. NIH. Available from: [Link]
-
Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. Available from: [Link]
-
Li, Y., et al. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Hindawi. Available from: [Link]
-
UTL Chemistry USF. (2023). Preparing lines for new Solvents for HPLC. YouTube. Available from: [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioassay-guided detection of antimicrobial components from Sutherlandia frutescens and Salvia Africana-lutea | Electronic Theses and Dissertations [etd.cput.ac.za]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Official web site : ICH [ich.org]
- 6. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. propharmagroup.com [propharmagroup.com]
- 12. longdom.org [longdom.org]
- 13. Estimation of p-coumaric acid in aqueous extract of mimsoa pudica using HPLC-UV method | International Journal of Current Research [journalcra.com]
- 14. Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijtsrd.com [ijtsrd.com]
- 18. ISOLATION OF SUTHERLANDINS A, B, C AND D FROM SUTHERLANDIA FRUTESCENS (L.) R.Br. BY COUNTER-CURRENT CHROMATOGRAPHY USING SPIRAL TUBING SUPPORT ROTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. longdom.org [longdom.org]
- 23. Optimization of an HPTLC Method for Separation and Identification of Phenolic Compounds | Semantic Scholar [semanticscholar.org]
- 24. mdpi.com [mdpi.com]
- 25. tandfonline.com [tandfonline.com]
- 26. Development and validation of High-performance Thin-layer Chromatography Method for Simultaneous Determination of Polyphenolic Compounds in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
A Comparative Analysis of Sutherlandin trans-p-coumarate's Anticancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. Natural products, with their vast structural diversity, have historically been a rich source of therapeutic leads. Sutherlandia frutescens, a medicinal plant indigenous to Southern Africa, has long been used in traditional medicine for a variety of ailments, including cancer.[1][2][3][4] Modern phytochemical investigations have identified a class of cycloartane glycosides, known as sutherlandins, as some of its bioactive constituents. This guide provides a comparative analysis of the anticancer efficacy of a specific sutherlandin ester, Sutherlandin trans-p-coumarate, contextualized against established chemotherapeutic agents. Due to the limited direct research on this specific ester, this guide will also draw upon the broader anticancer activities of Sutherlandia frutescens extracts and the known biological effects of its constituent moiety, trans-p-coumaric acid.
The Chemical Landscape: Sutherlandins and p-Coumaric Acid
Sutherlandia frutescens contains a complex mixture of bioactive compounds, including triterpenoid saponins (sutherlandiosides), flavonoids (sutherlandins), and amino acids.[4][5][6] The sutherlandins are flavonoid glycosides. The focus of this guide, this compound, is an esterified derivative. The trans-p-coumarate moiety is derived from trans-p-coumaric acid, a widespread phenolic acid found in various plants and known for its own array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[7][8][9]
Preclinical Efficacy: A Look at the Evidence
Direct comparative studies of isolated this compound against standard anticancer drugs are not yet prevalent in the published literature. However, we can infer its potential by examining the activity of Sutherlandia frutescens extracts and p-coumaric acid derivatives.
Cytotoxicity of Sutherlandia frutescens Extracts
Extracts from Sutherlandia frutescens have demonstrated cytotoxic effects against various cancer cell lines. Studies have shown that these extracts can induce apoptosis, or programmed cell death, in cancer cells.[1][10] For instance, aqueous extracts have been shown to be cytotoxic to cervical carcinoma cells and colorectal cancer cells (LS180).[1][11] In a study on neuroblastoma cells (SKNBE(2) and SHSY5Y), the extract inhibited cell viability and induced apoptosis.[10] Notably, the cytotoxic effects appear to be dose-dependent.[10] While these findings are promising, it is important to note that the bioactivity of the extracts can vary based on the geographical location of the plant, indicating a chemotypic variability.[5]
Anticancer Profile of p-Coumaric Acid
The trans-p-coumarate portion of the molecule, trans-p-coumaric acid, has been more extensively studied. It has been shown to inhibit the proliferation of various cancer cell lines, including melanoma, colon cancer, and lung cancer cells, and to promote apoptosis.[7][8][9] For example, p-coumaric acid has been observed to significantly inhibit the proliferation of human and mouse melanoma cells in vitro.[8] Furthermore, derivatives of p-coumaric acid have been synthesized and shown to possess anticancer activity.[12] Esterification of p-coumaric acid has been shown to enhance its antitumor potential against melanoma cells.[13]
Comparative Efficacy Data
To provide a quantitative perspective, the following table summarizes the half-maximal inhibitory concentration (IC50) values for various anticancer agents against different cancer cell lines. It is important to note that direct IC50 values for this compound are not available in the reviewed literature. The data for Sutherlandia frutescens extracts are presented to provide a benchmark for the plant's general bioactivity.
| Compound/Extract | Cancer Cell Line | IC50 Value (µM) | Reference Drug | IC50 Value (µM) |
| Sutherlandia frutescens extract | DLD-1 (colon) | Cytotoxic at 200 µg/mL | - | - |
| Compound 5 (a novel synthetic compound) | A549 (lung) | 10.67 ± 1.53 | - | - |
| Compound 5 (a novel synthetic compound) | C6 (glioma) | 4.33 ± 1.04 | - | - |
| A novel saponin | A549 (lung) | 3.5 | Doxorubicin | 9.44 |
| A novel saponin | PC-3 (prostate) | 5.52 | Doxorubicin | 11.39 |
| Coumarin-triazole hybrids | MCF-7 (breast) | 8.21 - 51.3 | - | - |
| Fluorinated coumarin derivatives | MCF-7 (breast) | 7.90 - 8.30 | Doxorubicin | 16.2 µg/mL |
Note: The IC50 values are highly dependent on the specific experimental conditions, including the cell line, incubation time, and assay used. Direct comparison across different studies should be made with caution.
Proposed Mechanisms of Action
The anticancer activity of Sutherlandia frutescens and its constituents like p-coumaric acid is likely multifactorial.
Induction of Apoptosis
A primary mechanism appears to be the induction of apoptosis.[1][10] This is a critical pathway for eliminating cancerous cells. Studies on Sutherlandia frutescens extracts have shown classic hallmarks of apoptosis, including chromatin condensation and DNA fragmentation.[1] Similarly, p-coumaric acid has been shown to promote apoptosis in melanoma and colon cancer cells.[8][9]
Cell Cycle Arrest
In addition to apoptosis, p-coumaric acid has been found to halt the progression of the cell cycle in cancer cells.[7] This prevents the uncontrolled proliferation that is characteristic of cancer.
Anti-inflammatory and Antioxidant Effects
Chronic inflammation and oxidative stress are known to contribute to cancer development. p-Coumaric acid possesses both anti-inflammatory and antioxidant properties, which may contribute to its overall anticancer effect.[7]
The following diagram illustrates a simplified, hypothetical signaling pathway for the induction of apoptosis by a bioactive compound.
Caption: Hypothetical apoptotic signaling pathway initiated by a bioactive compound.
Experimental Protocols
To enable researchers to conduct their own comparative studies, the following are step-by-step methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
Workflow Diagram:
Caption: Workflow for a standard MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in a 96-well microplate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound and the reference anticancer drugs. Remove the old media from the wells and add the media containing the test compounds. Include untreated control wells.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Steps:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at their respective IC50 concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
-
Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatment.
Conclusion and Future Directions
The available evidence suggests that Sutherlandia frutescens and its constituent, trans-p-coumaric acid, possess notable anticancer properties, primarily through the induction of apoptosis. While direct comparative data for this compound is currently lacking, its chemical structure, combining a flavonoid glycoside with an active phenolic acid, makes it a compelling candidate for further investigation.
Future research should focus on:
-
The isolation and purification of this compound to enable direct in vitro and in vivo testing.
-
Head-to-head comparative studies against a panel of standard-of-care chemotherapeutic drugs across a diverse range of cancer cell lines.
-
Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
In vivo studies in animal models to assess its efficacy, toxicity, and pharmacokinetic profile.[14]
The development of novel, natural product-derived anticancer agents like this compound holds the potential to offer new therapeutic options with potentially improved safety profiles.
References
-
Chai, M., et al. (2005). Sutherlandia frutescens extracts can induce apoptosis in cultured carcinoma cells. Journal of Ethnopharmacology, 98(1-2), 163-170. [Link]
-
Abdel-Kader, A. S., et al. (2022). New Insights Into the Anticancer Effects of p-Coumaric Acid: Focus on Colorectal Cancer. Frontiers in Pharmacology, 13, 861016. [Link]
-
Memorial Sloan Kettering Cancer Center. (2022). Sutherlandia frutescens. [Link]
-
Memorial Sloan Kettering Cancer Center. (2022). Sutherlandia frutescens. [Link]
-
Mxinwa, V., et al. (2020). The Implication of Chemotypic Variation on the Anti-Oxidant and Anti-Cancer Activities of Sutherlandia frutescens (L.) R.Br. (Fabaceae) from Different Geographic Locations. Antioxidants, 9(2), 152. [Link]
-
Susilawati, Y., et al. (2021). Phenethyl p-coumarate and N-phenethyl-p-coumaramide: Synthesis, Characterization, Docking Studies and Anticancer Activity through P388 Cell. ResearchGate. [Link]
-
ResearchGate. (n.d.). IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. [Link]
-
Mthethwa, T., et al. (2021). Anticancer Potential of Sutherlandia frutescens and Xysmalobium undulatum in LS180 Colorectal Cancer Mini-Tumors. Molecules, 26(3), 604. [Link]
-
ResearchGate. (n.d.). Summary of the IC50 (µ M) values of the tested derivatives against a panel of cancer cells. [Link]
-
Shaik, A. N., et al. (2019). Comparative cardio and developmental toxicity induced by the popular medicinal extract of Sutherlandia frutescens (L.) R.Br. detected using a zebrafish Tuebingen embryo model. BMC Complementary and Alternative Medicine, 19(1), 193. [Link]
-
Mthethwa, T., et al. (2021). Anticancer Potential of Sutherlandia frutescens and Xysmalobium undulatum in LS180 Colorectal Cancer Mini-Tumors. Molecules, 26(3), 604. [Link]
-
Chen, Y.-H., et al. (2019). The Anti-tumor Effects of p-Coumaric Acid on Melanoma A375 and B16 Cells. Frontiers in Oncology, 9, 589. [Link]
-
D'Souza, R., et al. (2022). Phytochemistry, Ethnopharmacology, and Pharmacology of Lessertia frutescens (Cancer Bush): A Comprehensive Review. Molecules, 27(15), 4983. [Link]
-
Gqedo, S., et al. (2020). Cytotoxic and apoptosis-inducing effects of Sutherlandia frutescens in neuroblastoma cells. ResearchGate. [Link]
-
The Royal Society of Chemistry. (2025). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. [Link]
-
de Oliveira, G. G., et al. (2022). Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line. RSC Advances, 12(45), 29469-29479. [Link]
-
de Souza, G. G., et al. (2023). Esterification of p-Coumaric Acid Improves the Control over Melanoma Cell Growth. International Journal of Molecular Sciences, 24(2), 1464. [Link]
-
Sabt, A., et al. (2021). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules, 26(21), 6511. [Link]
-
Wang, Y., et al. (2021). Development of poly(p-coumaric acid) as a self-anticancer nanocarrier for efficient and biosafe cancer therapy. Biomaterials Science, 9(12), 4346-4357. [Link]
Sources
- 1. Sutherlandia frutescens extracts can induce apoptosis in cultured carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mskcc.org [mskcc.org]
- 3. mskcc.org [mskcc.org]
- 4. Anticancer Potential of Sutherlandia frutescens and Xysmalobium undulatum in LS180 Colorectal Cancer Mini-Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Implication of Chemotypic Variation on the Anti-Oxidant and Anti-Cancer Activities of Sutherlandia frutescens (L.) R.Br. (Fabaceae) from Different Geographic Locations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytochemistry, Ethnopharmacology, and Pharmacology of Lessertia frutescens (Cancer Bush): A Comprehensive Review | MDPI [mdpi.com]
- 7. New Insights Into the Anticancer Effects of p-Coumaric Acid: Focus on Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | The Anti-tumor Effects of p-Coumaric Acid on Melanoma A375 and B16 Cells [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Comparative cardio and developmental toxicity induced by the popular medicinal extract of Sutherlandia frutescens (L.) R.Br. detected using a zebrafish Tuebingen embryo model - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of Sutherlandin trans-p-coumarate: A Comparative Guide to Its Enhanced Bioactivity with Other Compounds
Introduction: The Promise of Synergy in a Post-Monotherapy Era
In the landscape of modern therapeutics, the "one-drug, one-target" paradigm is increasingly being challenged by the complexities of multifactorial diseases like cancer and the ever-growing threat of antimicrobial resistance. This has propelled the scientific community to explore combination therapies, where the whole is greater than the sum of its parts. This concept, known as synergy, is at the heart of this guide. We will delve into the synergistic potential of Sutherlandin trans-p-coumarate, a naturally occurring phenolic compound.
While direct research on the synergistic effects of isolated this compound is currently limited, its structural components and its origin from the medicinally potent plant, Sutherlandia frutescens, provide a strong rationale for investigating its potential in combination therapies. Sutherlandia frutescens, also known as the "cancer bush," has a long history of traditional use in South Africa for a variety of ailments, and modern research has begun to validate its diverse biological activities. These effects are often attributed to the complex interplay of its phytochemical constituents, including flavonoids, amino acids, and triterpenoids.
This guide will, therefore, take a scientifically grounded, comparative approach. We will first explore the known synergistic activities of Sutherlandia frutescens extracts. Subsequently, we will dissect the synergistic potential of compounds structurally related to this compound, namely p-coumaric acid and the flavonoids quercetin and kaempferol. By examining the well-documented synergistic interactions of these parent and related molecules, we can build a strong inferential case for the promising, yet under-explored, synergistic capabilities of this compound. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the potential of natural compounds in next-generation therapeutic strategies.
Understanding Synergy: More Than Just an Additive Effect
In pharmacology, synergy occurs when the combined effect of two or more drugs is significantly greater than the sum of their individual effects. This can manifest as an increased therapeutic efficacy, a reduction in the required dosage of one or both agents (thereby minimizing toxicity and side effects), or the ability to overcome drug resistance mechanisms.
Several experimental and analytical methods are employed to quantify and characterize synergistic interactions. Two of the most common in vitro methods are the checkerboard assay and the time-kill assay . The results of these assays are often analyzed using the Fractional Inhibitory Concentration Index (FICI) or visualized through an isobologram .
A FICI value of ≤ 0.5 is generally considered indicative of synergy, while a value between 0.5 and 4.0 suggests an additive or indifferent effect, and a value > 4.0 points to antagonism.[1][2] In time-kill assays, synergy is typically defined as a ≥ 2-log10 (100-fold) decrease in bacterial colony forming units (CFU)/mL by the combination of agents compared to the most active single agent at a specific time point.[3][4]
Experimental Methodologies for Assessing Synergy
Checkerboard Assay: A Matrix of Interactions
The checkerboard assay is a widely used method to assess the in vitro interaction between two antimicrobial or anticancer agents.[1] It involves a two-dimensional titration of the compounds in a microtiter plate, creating a matrix of different concentration combinations.
Protocol for a Standard Checkerboard Assay:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds (e.g., this compound and an antibiotic) at a concentration significantly higher than their expected Minimum Inhibitory Concentration (MIC).
-
Prepare a standardized inoculum of the target microorganism (e.g., bacteria at a concentration of 5 x 10^5 CFU/mL) or a suspension of cancer cells at a specific density.
-
Use appropriate sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for cancer cells).
-
-
Plate Setup:
-
In a 96-well microtiter plate, serially dilute Compound A horizontally and Compound B vertically. This creates a gradient of concentrations for both compounds across the plate.
-
Include wells with each compound alone to determine their individual MICs.
-
Include a growth control well (no compounds) and a sterility control well (no inoculum).
-
-
Inoculation and Incubation:
-
Inoculate all wells (except the sterility control) with the prepared microbial or cell suspension.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 37°C in a 5% CO2 incubator for 48-72 hours for cancer cells).
-
-
Data Analysis:
-
After incubation, determine the MIC of each compound alone and in combination by observing the lowest concentration that inhibits visible growth or by using a viability indicator dye (e.g., MTT for cancer cells).
-
Calculate the Fractional Inhibitory Concentration (FIC) for each compound in the combination:
-
FIC of Compound A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Compound B = (MIC of B in combination) / (MIC of B alone)
-
-
Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of A + FIC of B.
-
Workflow for Checkerboard Assay:
Caption: Workflow of the Checkerboard Assay for Synergy Testing.
Time-Kill Assay: A Dynamic View of Synergy
The time-kill assay provides a dynamic assessment of the bactericidal or cytotoxic activity of compounds over time.[5][6]
Protocol for a Standard Time-Kill Assay:
-
Preparation of Cultures and Reagents:
-
Grow the target microorganism to the logarithmic phase of growth.
-
Prepare tubes or flasks with a defined volume of growth medium containing the test compounds at specific concentrations (e.g., sub-MIC levels). Include a growth control tube without any compound.
-
-
Inoculation and Sampling:
-
Inoculate the tubes with the microbial culture to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Incubate the tubes under appropriate conditions with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in a suitable diluent.
-
Plate the dilutions onto agar plates and incubate until colonies are visible.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition (control, each compound alone, and the combination).
-
Synergy is determined by comparing the killing rate of the combination to that of the most active single agent.
-
Workflow for Time-Kill Assay:
Caption: Workflow of the Time-Kill Assay for Assessing Synergy.
Isobologram Analysis: Visualizing Drug Interactions
An isobologram is a graphical representation of drug interactions.[7][8] It plots the concentrations of two drugs that produce a specific level of effect (e.g., 50% inhibition of growth, IC50). A line connecting the IC50 values of the individual drugs is the line of additivity. Data points for the combination that fall below this line indicate synergy, points on the line indicate an additive effect, and points above the line indicate antagonism.[7][8]
Construction and Interpretation of an Isobologram:
Caption: Isobologram illustrating synergistic, additive, and antagonistic interactions.
Synergistic Effects of Sutherlandia frutescens and Related Phenolic Compounds
Due to the limited direct data on this compound, this section will present a comparative analysis of the synergistic effects of Sutherlandia frutescens extracts and its key structural relatives: p-coumaric acid, quercetin, and kaempferol.
Sutherlandia frutescens Extracts: A Traditional Remedy with Modern Potential
Recent studies have begun to explore the synergistic potential of Sutherlandia frutescens extracts, particularly in the context of antimicrobial activity.
| Combination | Target Organism | Key Findings | Reference |
| S. frutescens aqueous extract + Penicillin G | Enterococcus faecalis | The combination showed a synergistic effect, resulting in a significantly larger zone of inhibition compared to penicillin G alone. A 1 in 4 dilution of the combined treatment led to 100% inhibition of bacterial growth. | [9] |
These findings suggest that the complex mixture of phytochemicals in S. frutescens, which includes Sutherlandins, can enhance the efficacy of conventional antibiotics. The exact mechanisms are likely multifactorial, potentially involving inhibition of bacterial efflux pumps, disruption of the cell membrane, or interference with bacterial signaling pathways.
p-Coumaric Acid: A Phenolic Building Block with Synergistic Properties
p-Coumaric acid is a direct structural component of this compound and has demonstrated synergistic activity with various antibiotics.
| p-Coumaric Acid + | Target Organism(s) | Key Findings | Reference |
| Amikacin, Ampicillin, Ciprofloxacin, Erythromycin, Vancomycin | Escherichia coli, Enterobacter aerogenes, Pseudomonas aeruginosa, Staphylococcus aureus | p-Coumaric acid showed synergistic effects with the majority of the tested antibiotics against all bacterial strains. The combination of amikacin with p-coumaric acid was particularly effective. | [10] |
| Colistin | Colistin-resistant Acinetobacter baumannii | The combination of p-coumaric acid and colistin exhibited a synergistic effect, leading to a 16- to 128-fold decrease in the MIC of colistin. | [11][12] |
The proposed mechanism for the synergistic action of p-coumaric acid includes damage to the bacterial cell membrane, which increases its permeability to antibiotics.[10]
Quercetin: A Potent Flavonoid Synergizer
Quercetin, a flavonoid aglycone of some Sutherlandins, is one of the most extensively studied natural compounds for its synergistic effects with both antibiotics and anticancer drugs.
Antimicrobial Synergy:
| Quercetin + | Target Organism(s) | FICI | Key Findings | Reference |
| Levofloxacin, Ceftriaxone, Gentamycin, Tobramycin, Amikacin | Multidrug-resistant Pseudomonas aeruginosa | 0.25 - 0.5 | Quercetin showed synergistic effects with all tested antibiotics, significantly inhibiting biofilm formation and viability. | [13][14][15] |
| Colistin, Amikacin | Colistin-resistant Acinetobacter baumannii | 0.1875 - 0.5 | The combinations of quercetin with colistin and amikacin demonstrated synergistic and bactericidal activity. | [16] |
Anticancer Synergy:
| Quercetin + | Cancer Cell Line | Key Findings | Reference |
| Doxorubicin | Human breast cancer cells (MCF-7) | Synergistic | Quercetin enhanced the chemotherapeutic effect of doxorubicin, increased its intracellular concentration, and reduced its toxic side effects. |
| Cisplatin | Human hepatocellular carcinoma (HepG2), Nasopharyngeal carcinoma (HK1, C666-1), Oral squamous cell carcinoma (Tca-8113, SCC-15) | Synergistic (CI < 1) | The combination synergistically suppressed cell growth and induced apoptosis. Quercetin was found to downregulate the NF-κB pathway, enhancing cisplatin's efficacy. |
The mechanisms underlying quercetin's synergistic effects are diverse and include inhibition of efflux pumps, modulation of cell signaling pathways (e.g., NF-κB), and enhancement of apoptosis.[17]
Kaempferol: Another Key Flavonoid with Synergistic Potential
Kaempferol, the other major flavonoid aglycone found in Sutherlandins, also exhibits significant synergistic interactions.
Antimicrobial Synergy:
| Kaempferol + | Target Organism(s) | Key Findings | Reference |
| Colistin | Colistin-resistant Gram-negative bacteria | Synergistic | The combination showed effective antibacterial and antibiofilm activities in vitro and in vivo. |
| Ceftiofur | ESBL-producing Escherichia coli | Synergistic | Kaempferol restored the susceptibility of resistant E. coli to ceftiofur by influencing β-lactamase activity and biofilm formation. |
Anticancer Synergy:
| Kaempferol + | Cancer Cell Line | Key Findings | Reference |
| 5-Fluorouracil (5-FU) | Colorectal cancer cells (HCT-8, HCT-116) | Synergistic | The combination was more effective at inhibiting cell viability and inducing apoptosis than either agent alone, partly by suppressing the PI3K/Akt pathway. |
Kaempferol's synergistic actions are attributed to its ability to inhibit bacterial resistance mechanisms and modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway.[18][19][20][21]
Mechanistic Insights and Future Directions
The evidence presented for Sutherlandia frutescens extracts and the structurally related compounds p-coumaric acid, quercetin, and kaempferol strongly suggests that this compound is a promising candidate for synergistic therapeutic strategies. The likely mechanisms of action are multifaceted and can be broadly categorized as:
-
Enhancement of Drug Uptake: By disrupting microbial cell membranes or inhibiting efflux pumps in cancer cells, these phenolic compounds can increase the intracellular concentration of conventional drugs, thereby boosting their efficacy.
-
Modulation of Cellular Signaling: These compounds can interfere with key signaling pathways that are crucial for the survival and proliferation of cancer cells or the virulence of pathogenic microbes. For instance, the inhibition of the NF-κB and PI3K/Akt pathways by quercetin and kaempferol can sensitize cancer cells to chemotherapy.
-
Inhibition of Resistance Mechanisms: Natural compounds can directly inhibit enzymes responsible for drug resistance, such as β-lactamases in bacteria.
Proposed Synergistic Mechanisms of this compound:
Sources
- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. emerypharma.com [emerypharma.com]
- 3. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Time-kill studies – including synergy time-kill studies – REVIVE [revive.gardp.org]
- 7. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 8. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synergistic interaction of phenylpropanoids with antibiotics against bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Potential synergistic activity of quercetin with antibiotics against multidrug-resistant clinical strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potential synergistic activity of quercetin with antibiotics against multidrug-resistant clinical strains of Pseudomonas aeruginosa | PLOS One [journals.plos.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Quercetin: Synergistic Interaction with Antibiotics against Colistin-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combination of quercetin and cisplatin enhances apoptosis in OSCC cells by downregulating xIAP through the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synergistic effect of kaempferol and 5‑fluorouracil on the growth of colorectal cancer cells by regulating the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synergistic effect of kaempferol and 5-fluorouracil on the growth of colorectal cancer cells by regulating the PI3K/Akt signaling pathway - ProQuest [proquest.com]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Sutherlandin trans-p-coumarate Analogs in Inflammation and Cytotoxicity
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of sutherlandin trans-p-coumarate, a naturally occurring flavonoid glycoside ester, with a focus on its potential as an anti-inflammatory and cytotoxic agent. As direct SAR studies on this specific molecule are limited, this document synthesizes established principles from flavonoid and p-coumaric acid research to construct a predictive framework for drug discovery and development professionals.
Introduction: The Therapeutic Potential of this compound
Sutherlandins are a class of flavonoid glycosides isolated from Sutherlandia frutescens, a plant with a long history in traditional medicine for treating a variety of ailments, including inflammatory conditions and cancer. The esterification of a sutherlandin with trans-p-coumaric acid presents a molecule with potentially enhanced therapeutic properties. The flavonoid core is known for its antioxidant and anti-inflammatory activities, while p-coumaric acid and its derivatives also exhibit significant biological effects, including anti-inflammatory and antimicrobial properties.[1][2][3] The combination of these two pharmacophores in this compound suggests a synergistic or enhanced biological activity profile, making it a compelling candidate for further investigation.
This guide will explore the hypothetical structure-activity relationships of a representative this compound structure through a proposed series of structural modifications. We will delve into the experimental methodologies required to evaluate these analogs for their anti-inflammatory and cytotoxic activities, providing a roadmap for researchers in the field.
Core Molecular Scaffolds and Rationale for Modification
For the purpose of this guide, we will consider a representative sutherlandin structure, specifically a kaempferol-3-O-glycoside, esterified with trans-p-coumaric acid at one of the sugar hydroxyl groups. The rationale for focusing on specific modifications is to systematically probe the contributions of the flavonoid backbone, the glycosidic linkage, and the coumarate ester to the overall biological activity.
Key Structural Features for SAR Exploration:
-
A-Ring Hydroxylation: The hydroxylation pattern of the A-ring of the flavonoid is crucial for its antioxidant and enzyme-inhibitory activities.
-
B-Ring Hydroxylation: The number and position of hydroxyl groups on the B-ring significantly influence the flavonoid's ability to scavenge free radicals.[4]
-
C-Ring Saturation: The C2-C3 double bond in the C-ring contributes to the planarity of the molecule, which can affect its interaction with biological targets.[5]
-
Glycosylation Site: The position of the glycosidic linkage on the flavonoid core can impact its solubility, bioavailability, and interaction with cellular transporters.
-
Coumarate Esterification Site: The location of the trans-p-coumarate ester on the sugar moiety may influence its susceptibility to enzymatic cleavage and its ability to interact with target proteins.
-
Substitutions on the p-Coumarate Ring: Modifications to the aromatic ring of the coumarate moiety can alter its electronic properties and steric hindrance, potentially modulating its biological activity.
Comparative Analysis of Hypothetical Analogs
To elucidate the SAR of this compound, a library of analogs would be synthesized and evaluated. The following sections outline the proposed modifications and the expected impact on anti-inflammatory and cytotoxic activities, based on established SAR principles for flavonoids and phenolic acids.
Modifications of the Flavonoid Core
The flavonoid backbone is a primary determinant of biological activity. Key modifications would include:
-
Varying B-Ring Hydroxylation: Comparing analogs with one (kaempferol), two (quercetin), or three (myricetin) hydroxyl groups on the B-ring. It is anticipated that an increased number of hydroxyl groups will enhance antioxidant and anti-inflammatory activity.[4]
-
Removal of the C2-C3 Double Bond: Hydrogenation of the C2-C3 double bond to yield a flavanol derivative. This modification, by disrupting the planarity of the molecule, may decrease its inhibitory effect on certain enzymes like xanthine oxidase.[5]
-
O-Methylation of Hydroxyl Groups: Methylation of key hydroxyl groups on the flavonoid core can increase lipophilicity, potentially enhancing cell permeability. However, it may also reduce antioxidant activity by blocking free radical scavenging sites.
Modifications of the Glycosidic and Ester Moieties
The sugar and coumarate ester components are expected to significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.
-
Deglycosylation: Removal of the sugar moiety to yield the aglycone with a p-coumarate ester. Deglycosylation is expected to increase anti-inflammatory activity by enhancing cellular uptake.[6]
-
Varying the Sugar Moiety: Replacing the native sugar with other monosaccharides (e.g., rhamnose, arabinose) to assess the impact of the sugar's stereochemistry and hydroxylation pattern on activity.
-
Altering the Ester Linkage: Moving the p-coumarate ester to different hydroxyl positions on the sugar to determine the optimal location for activity.
-
Modifying the Acyl Group: Replacing trans-p-coumarate with other phenolic acids (e.g., ferulic acid, caffeic acid) or fatty acids of varying chain lengths. Esterification with fatty acids can increase lipophilicity and may enhance cytotoxic effects.[7]
Experimental Protocols for Activity Evaluation
A rigorous and multi-faceted approach is required to comprehensively evaluate the anti-inflammatory and cytotoxic potential of the synthesized analogs.
Synthesis of this compound Analogs
The synthesis of the proposed analogs can be achieved through chemo-enzymatic methods. Lipases can be employed for the regioselective acylation of the flavonoid glycosides with p-coumaric acid derivatives.[8][9] This approach offers advantages over purely chemical methods by proceeding under mild conditions and with high selectivity, thus minimizing the formation of side products.[8][9]
Caption: Chemo-enzymatic synthesis of this compound analogs.
In Vitro Anti-inflammatory Assays
The anti-inflammatory activity of the analogs would be assessed using a panel of in vitro assays.[10]
Step-by-Step Protocol for Evaluating Anti-inflammatory Activity:
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics.
-
LPS Stimulation: Seed the cells in 96-well plates and stimulate with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment with Analogs: Treat the LPS-stimulated cells with various concentrations of the this compound analogs.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the cell culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA kits.
-
COX-2 and iNOS Expression: Analyze the protein expression levels of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in cell lysates by Western blotting.
-
-
NF-κB Activation: Assess the activation of the NF-κB signaling pathway by measuring the nuclear translocation of the p65 subunit using immunofluorescence or a reporter gene assay.[6]
Caption: Workflow for in vitro anti-inflammatory activity assessment.
In Vitro Cytotoxicity Assays
It is crucial to evaluate the cytotoxicity of the analogs to determine their therapeutic window.
Step-by-Step Protocol for Cytotoxicity Testing:
-
Cell Culture: Culture various human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) for comparison.
-
Treatment with Analogs: Seed the cells in 96-well plates and treat with a range of concentrations of the this compound analogs for 24-72 hours.
-
Cell Viability Assessment:
-
MTT Assay: Add MTT solution to the wells and incubate. The amount of formazan produced, which is proportional to the number of viable cells, is quantified by measuring the absorbance at 570 nm.[11]
-
LDH Release Assay: Measure the activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells as an indicator of cytotoxicity.[12]
-
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each analog on each cell line to determine its potency and selectivity.
Hypothetical Comparative Data
The following table presents hypothetical IC50 values for a selection of proposed analogs, illustrating the expected outcomes based on established SAR principles.
| Analog | Modification | Anti-inflammatory Activity (IC50, µM)a | Cytotoxicity (IC50, µM)b |
| This compound (Parent) | Kaempferol-3-O-glycoside-p-coumarate | 15 | >100 |
| Analog 1 | Quercetin-3-O-glycoside-p-coumarate | 8 | >100 |
| Analog 2 | Naringenin-3-O-glycoside-p-coumarate | 25 | >100 |
| Analog 3 | Kaempferol-p-coumarate (Aglycone) | 5 | 50 |
| Analog 4 | Kaempferol-3-O-glycoside-ferulate | 12 | >100 |
| Analog 5 | Kaempferol-3-O-glycoside-octanoate | 20 | 30 |
a IC50 for inhibition of NO production in LPS-stimulated macrophages. b IC50 for reduction of viability in a cancer cell line (e.g., MCF-7).
Conclusion and Future Directions
This guide outlines a systematic approach to investigating the structure-activity relationships of this compound and its analogs. By synthesizing a focused library of compounds and evaluating their anti-inflammatory and cytotoxic properties using a battery of in vitro assays, researchers can identify key structural features that govern their biological activity. The insights gained from such studies will be invaluable for the rational design of novel therapeutic agents with improved potency and selectivity. Future work should focus on in vivo studies of the most promising candidates to validate their efficacy and safety in preclinical models of inflammation and cancer.
References
- Cos, P., et al. (1998). Structure−Activity Relationship and Classification of Flavonoids as Inhibitors of Xanthine Oxidase and Superoxide Scavengers.
- Hu, J. P., et al. (1995). Structure-activity relationship of flavonoids with superoxide scavenging activity. Biological trace element research, 47(1-3), 327-331.
- Wang, T., et al. (2018). Study of the structure-activity relationship of flavonoids based on their interaction with human serum albumin. RSC advances, 8(46), 26032-26039.
- Kumar, A., et al. (2022). Structure-Activity Relationship of Flavonoids: Recent Updates. In The Chemistry Inside Spices and Herbs: Research and Development (pp. 235-256).
- Ismail, N. I. M., et al. (2022). Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer's Disease. Frontiers in pharmacology, 13, 891285.
- Hostetler, G. L., et al. (2012). Flavone deglycosylation increases their anti-inflammatory activity and absorption. Molecular nutrition & food research, 56(4), 558-569.
- Ullah, A., et al. (2023). Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. Molecules, 28(20), 7109.
- Gevrenova, R., et al. (2025). Insight into Cytotoxic Potential of Erica spiculifolia Salisb (Balkan Heath). [Journal Name, Volume(Issue), pages].
- Rakotoarisoa, M., et al. (2021). Why Do Dietary Flavonoids Have a Promising Effect as Enhancers of Anthracyclines? Hydroxyl Substituents, Bioavailability and Biological Activity. International journal of molecular sciences, 22(16), 8757.
- Pan, M. H., et al. (2010).
- Kumar, P., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p- coumaric acid derivatives. Journal of the Serbian Chemical Society, 78(3), 331-343.
- Abotaleb, M., et al. (2021). Anti-inflammatory activities of flavonoid derivates. Biomedicine & Pharmacotherapy, 144, 112285.
- Al-Ghanim, K. I., et al. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. [Journal Name, Volume(Issue), pages].
- Na, A. R., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(21), 15897.
- Passos, M., et al. (2001). Enzymatic Synthesis of Flavonoid Ester: Elucidation of Its Kinetic Mechanism and Equilibrium Thermodynamic Behavior. Biotechnology and Bioengineering, 71(4), 235-243.
- Pauli, G. F., et al. (2019). SAR Study on Estrogen Receptor α/β Activity of (Iso)Flavonoids: Importance of Prenylation, C-ring (Un)Saturation, and Hydroxyl Substituents. Planta medica, 85(11/12), 957-967.
- Pragasam, S. J., et al. (2021). Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases. Molecules, 26(24), 7568.
- Ee, G. C. L., et al. (2021). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 26(11), 3373.
- Ullah, A., et al. (2020). Flavonoids as Potential Anti-Inflammatory Molecules: A Review. Pharmaceuticals, 13(5), 90.
- Mellou, F., et al. (2005). Biocatalytic Synthesis of Flavonoid Esters by Lipases and Their Biological Benefits. Planta medica, 71(11), 977-984.
- Kumar, P., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-coumaric acid derivatives. Journal of the Serbian Chemical Society, 78(3), 331-343.
- Cyboran-Mikołajczyk, S., et al. (2022). Effect of Hydroxyl Groups Esterification with Fatty Acids on the Cytotoxicity and Antioxidant Activity of Flavones. Molecules, 27(2), 438.
- Singh, S., et al. (2025). A Comprehensive Review on Natural Products and Anti-Inflammatory Activity. [Journal Name, Volume(Issue), pages].
- Setiawati, A., et al. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. Asian Pacific Journal of Tropical Biomedicine, 12(7), 279.
- Sak, K. (2014). Cytotoxicity of dietary flavonoids on different human cancer types. Pharmacognosy reviews, 8(16), 122.
- Plasson, R., et al. (2023). Chemo-Enzymatic Synthesis and Biological Assessment of p-Coumarate Fatty Esters: New Antifungal Agents for Potential Plant Protection. International journal of molecular sciences, 24(15), 12397.
- Cimmino, A., et al. (2021). In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides. Toxins, 13(11), 805.
- Pei, K., et al. (2016). p-Coumaric Acid: A review of its chemistry, biological activities and therapeutic potential. Current pharmaceutical biotechnology, 17(4), 353-362.
- Al-Ishaq, R. K., et al. (2021). Flavonoids as Antidiabetic and Anti-Inflammatory Agents: A Review on Structural Activity Relationship-Based Studies and Meta-Analysis. Molecules, 26(14), 4334.
- Adhikari, B., et al. (2023). Evaluation of Antioxidant and Anti-Inflammatory Activities, and Metabolite Profiling of Selected Medicinal Plants of Nepal.
- de Faria, F. C. S., et al. (2023). Esterification of p-Coumaric Acid Improves the Control over Melanoma Cell Growth. Biomedicines, 11(1), 196.
- Wartenberg, M., et al. (2021). Epithelial-to-Mesenchymal Transition Is Not a Major Modulating Factor in the Cytotoxic Response to Natural Products in Cancer Cell Lines. International journal of molecular sciences, 22(16), 8757.
- Zheleva-Dimitrova, D., et al. (2018). Cytotoxicity of flavonoid glycosides, flavonoids and phenolic acids from Inula oculus-christi on mammalian cell lines. Pharmacognosy Magazine, 14(54), 211.
- S, S., et al. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. [Journal Name, Volume(Issue), pages].
- Rono, J. K., et al. (2011). Synthesis and characterization of flavonoid laurate esters by transesterification. Journal of the American Oil Chemists' Society, 88(10), 1535-1542.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationship of flavonoids with superoxide scavenging activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Flavone deglycosylation increases their anti-inflammatory activity and absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Biocatalytic Synthesis of Flavonoid Esters by Lipases and Their Biological Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
- 12. Esterification of p-Coumaric Acid Improves the Control over Melanoma Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of Sutherlandin trans-p-coumarate: A Guide for Laboratory Professionals
As a novel compound of interest in drug development and scientific research, Sutherlandin trans-p-coumarate necessitates a thorough understanding of its safe handling and disposal. This guide, designed for researchers, scientists, and drug development professionals, provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep-seated culture of safety and responsibility in the laboratory.
While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a proactive approach to safety is paramount. By examining the known hazards of its components, particularly trans-p-coumaric acid, we can establish robust protocols for its handling. The trans-p-coumaric acid component is a known irritant to the skin, eyes, and respiratory system.[1][2][3] Therefore, it is prudent to treat this compound as a hazardous substance, with particular attention to its powdered form, which presents an inhalation risk.
Core Principles of Safe Handling
Adherence to the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) is mandatory.[4][5][6] This standard emphasizes the implementation of a written Chemical Hygiene Plan (CHP) tailored to the specific hazards present in the laboratory.[4][5] This plan should include standard operating procedures, control measures, and emergency response actions for the safe use of chemicals like this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Required Personal Protective Equipment |
| Weighing and transferring solid powder | Nitrile gloves, safety goggles, lab coat, and a NIOSH-approved respirator (N95 or higher). |
| Preparing solutions | Nitrile gloves, safety goggles, and a lab coat. |
| Handling solutions | Nitrile gloves, safety glasses, and a lab coat. |
| Cleaning spills | Nitrile gloves (double-gloving recommended), safety goggles, lab coat, and a disposable gown. A respirator may be necessary depending on the spill size. |
The Causality Behind PPE Choices:
-
Gloves: Nitrile gloves provide adequate protection against incidental contact with chemical powders and solutions. Always inspect gloves for tears or punctures before use and dispose of them immediately after handling the compound.
-
Eye Protection: Safety goggles are essential to protect against splashes and airborne particles when handling both the solid and solutions.[2]
-
Lab Coat: A buttoned lab coat protects your skin and personal clothing from contamination.
-
Respiratory Protection: Due to the irritant nature of the p-coumaric acid moiety and the potential for aerosolization of the fine powder, a NIOSH-approved respirator is crucial during any procedure that may generate dust.[2]
Experimental Workflow: From Receipt to Disposal
A systematic approach to handling this compound minimizes risk at every stage. The following diagram illustrates a recommended workflow.
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Protocols
Weighing the Solid Compound:
-
Work within a certified chemical fume hood or a ventilated balance enclosure. This is the most critical engineering control to prevent inhalation of the powder.[7][8]
-
Don the appropriate PPE: This includes a lab coat, safety goggles, nitrile gloves, and a NIOSH-approved respirator.
-
Use a disposable weigh boat or paper. This simplifies cleanup and minimizes contamination of the balance.
-
Handle the container and spatula gently to avoid creating airborne dust.
-
Clean the balance and surrounding area with a damp cloth after weighing to remove any residual powder. Dispose of the cloth as hazardous waste.
Spill Response Plan:
Accidents can happen, and a well-defined spill response plan is essential.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. himediadownloads.com [himediadownloads.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. osha.gov [osha.gov]
- 5. compliancy-group.com [compliancy-group.com]
- 6. mastercontrol.com [mastercontrol.com]
- 7. umdearborn.edu [umdearborn.edu]
- 8. scribd.com [scribd.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
